6-Methyl-1,5-naphthyridin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXUEYUDIQRWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
An In-Depth Technical Guide to 6-Methyl-1,5-naphthyridin-4-ol (CAS: 23443-24-5)
Within the landscape of medicinal chemistry and materials science, the 1,5-naphthyridine ring system represents a privileged heterocyclic motif.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional scaffold for developing molecules with diverse and potent biological activities. This guide provides an in-depth technical overview of a key derivative, this compound (CAS: 23443-24-5), a versatile building block for researchers, chemists, and drug development professionals. We will delve into its synthesis, reactivity, applications, and analytical characterization, offering field-proven insights to empower its effective use in research and development programs.
Core Physicochemical & Structural Characteristics
This compound exists in a tautomeric equilibrium with its keto form, 6-methyl-1H-1,5-naphthyridin-4-one. This equilibrium is fundamental to its reactivity and must be considered during reaction design. The hydroxyl (-ol) form is aromatic, while the keto (-one) form disrupts the aromaticity of one ring. The predominant tautomer can be influenced by the solvent and solid-state packing forces.
| Property | Value | Source |
| CAS Number | 23443-24-5 | N/A |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | Typically an off-white to tan solid | N/A |
| Tautomerism | Exists in equilibrium with 6-methyl-1H-1,5-naphthyridin-4-one | N/A |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF; limited solubility in water and nonpolar solvents. | N/A |
Foundational Synthetic Strategies
The synthesis of the 1,5-naphthyridine core is well-established, with several classical methods adaptable for producing this compound. The choice of method is often dictated by the availability of starting materials and the desired scale. The Gould-Jacobs reaction is particularly well-suited for generating 4-hydroxy-1,5-naphthyridine derivatives.[1][3]
The Gould-Jacobs Reaction: A Mechanistic Overview
This powerful cyclization reaction is a cornerstone for building the 4-hydroxy-1,5-naphthyridine scaffold.[1] It proceeds in two critical stages:
-
Condensation: A substituted 3-aminopyridine reacts with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic substitution reaction. This step forms an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A.[4] The high temperature facilitates an intramolecular cyclization, followed by the elimination of ethanol, to yield the fused heterocyclic ring system.
Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
This protocol provides a self-validating system for the synthesis of the title compound. Each step is designed for clarity and reproducibility.
Materials:
-
3-Amino-6-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol (EtOH)
-
Hexanes
Procedure:
-
Condensation (Formation of Intermediate):
-
In a round-bottom flask equipped with a reflux condenser, combine 3-Amino-6-methylpyridine (1.0 eq) and DEEM (1.05 eq).
-
Causality: A slight excess of DEEM ensures the complete consumption of the limiting aminopyridine starting material.
-
Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting amine.
-
Insight: This step is typically performed neat (without solvent). The reaction mixture will become a thick oil or solid upon cooling. The intermediate can be isolated, but it is often carried forward directly.
-
-
Thermal Cyclization (Ring Formation):
-
In a separate, larger flask, preheat diphenyl ether to 250 °C under a nitrogen atmosphere.
-
Causality: Diphenyl ether serves as a non-reactive, high-boiling solvent, providing the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization. A nitrogen atmosphere prevents oxidative side reactions at this high temperature.
-
Add the crude intermediate from Step 1 portion-wise to the hot diphenyl ether. Control the addition rate to maintain the temperature and manage the evolution of ethanol.
-
Maintain the reaction at 250 °C for 30-60 minutes after the addition is complete. Monitor by TLC/LC-MS until the intermediate is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100 °C, then slowly add hexanes.
-
Causality: The product is insoluble in the diphenyl ether/hexane mixture, causing it to precipitate out while the diphenyl ether remains in solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexanes to remove residual diphenyl ether, followed by a wash with ethanol to remove other minor impurities.
-
Dry the product under vacuum to yield this compound. Purity can be assessed by NMR and LC-MS.
-
Chemical Reactivity and Library Development
The true value of this compound lies in its potential as a scaffold for chemical library synthesis. The 4-hydroxy group is a key functional handle that can be readily converted into a more versatile leaving group, most commonly a chloro group.
Caption: A workflow for expanding the chemical space from this compound.
This 4-chloro intermediate is highly susceptible to nucleophilic aromatic substitution (SNAг), allowing for the introduction of a wide array of functional groups (amines, thiols, alkoxides) at the C4-position. This strategy is a cornerstone of modern drug discovery, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
Applications in Research & Development
Derivatives of the 1,5-naphthyridine scaffold have demonstrated a remarkable spectrum of biological activities and material properties.
-
Medicinal Chemistry: The 1,5-naphthyridine core is present in molecules with antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[2][5] Fused 1,5-naphthyridine systems have shown potential as Topoisomerase I and II inhibitors, a key mechanism in cancer therapy.[6][7] While many kinase inhibitors are based on the 1,6-naphthyridine isomer, the broader naphthyridine class is a well-validated target for kinase inhibitor design.[8][9]
-
Materials Science: The electron-deficient nature of the naphthyridine ring system makes it an excellent ligand for coordinating with metals. These complexes have found applications as emitters in organic light-emitting diodes (OLEDs), particularly for achieving near-infrared (NIR) emission.[2]
Analytical Characterization Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of ~7.0-8.5 ppm. A singlet for the methyl group (CH₃) around ~2.5 ppm. A broad singlet for the hydroxyl/amide proton (OH/NH), which is D₂O exchangeable. |
| ¹³C NMR | Signals for 9 distinct carbon atoms. The carbonyl carbon (C4) of the keto tautomer would appear downfield (~160-175 ppm). Aromatic carbons would appear in the ~110-150 ppm range, and the methyl carbon would be upfield (~20 ppm). |
| LC-MS | A single major peak in the chromatogram indicating purity. Mass spectrometry (ESI+) would show the protonated molecular ion [M+H]⁺ at m/z ≈ 161.07. |
| FT-IR | Broad O-H stretch (~3400-3200 cm⁻¹). C=O stretch (from keto tautomer) around ~1650 cm⁻¹. C=C and C=N aromatic stretches (~1600-1450 cm⁻¹). |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is more than a simple chemical compound; it is a strategic starting point for innovation. Its accessible synthesis and versatile reactivity make it an invaluable scaffold for medicinal chemists and material scientists. Future efforts should focus on leveraging this core to build diverse chemical libraries and screen them against a wide range of biological targets, such as kinases and microbial enzymes. The continued exploration of its derivatives will undoubtedly lead to the discovery of novel therapeutics and advanced materials.
References
- This compound. Benchchem.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
- SAFETY DATA SHEET. Sigma-Aldrich.
- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.
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Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives . MDPI. Available from: [Link]
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Fused 1,5-naphthyridines . Encyclopedia.pub. Available from: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . MDPI. Available from: [Link]
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Fused 1,5-Naphthyridines: Synthetic Tools and Applications . MDPI. Available from: [Link]
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discovery and SAR study of 1H-imidazo[4,5-h][2][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors . PubMed. Available from: [Link]
-
Development of methodologies for synthesis of 4-hydroxy-[1][2]naphthyridine-3-carbonitriles . ScienceDirect. Available from: [Link]
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Spectroscopic Data of 6-Methyl-1,5-naphthyridin-4-ol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-1,5-naphthyridin-4-ol (CAS No. 23443-24-5), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to serve as a practical resource for the characterization and utilization of this and similar naphthyridine derivatives.
Introduction
This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds. The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation necessary for advancing research and development involving this molecule. This guide presents a detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, supplemented with field-proven experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework, respectively.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the electronic nature of the pyridinone ring.
| Proton (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (2) | 8.10 - 8.20 | d | 5.0 - 6.0 |
| H (3) | 6.40 - 6.50 | d | 5.0 - 6.0 |
| H (7) | 7.50 - 7.60 | d | 8.0 - 9.0 |
| H (8) | 8.30 - 8.40 | d | 8.0 - 9.0 |
| CH₃ (6) | 2.40 - 2.50 | s | - |
| OH (4) | 11.0 - 12.0 | br s | - |
Note: Predicted data is based on analysis of structurally similar compounds and computational models. Actual experimental values may vary.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the naphthyridine core will appear in the aromatic region (δ 6.0-9.0 ppm). The protons H-2 and H-8 are expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atoms.
-
Methyl Group: The methyl protons at position 6 will appear as a singlet in the upfield region (δ 2.4-2.5 ppm).
-
Hydroxy/Amide Proton: The proton on the oxygen at position 4 (or the nitrogen in the tautomeric amide form) is expected to be a broad singlet at a significantly downfield chemical shift, characteristic of an acidic proton.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon (Position) | Predicted Chemical Shift (ppm) |
| C (2) | 145.0 - 150.0 |
| C (3) | 110.0 - 115.0 |
| C (4) | 175.0 - 180.0 |
| C (4a) | 140.0 - 145.0 |
| C (6) | 150.0 - 155.0 |
| C (7) | 120.0 - 125.0 |
| C (8) | 135.0 - 140.0 |
| C (8a) | 148.0 - 153.0 |
| CH₃ | 20.0 - 25.0 |
Note: Predicted data is based on analysis of structurally similar compounds and computational models. Actual experimental values may vary.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl/Enol Carbon: The carbon at position 4 (C-4) is expected to have the most downfield chemical shift due to its involvement in either a carbonyl group (in the pyridone tautomer) or as an oxygen-bearing enol carbon.
-
Aromatic Carbons: The other aromatic carbons will resonate in the typical range of δ 110-160 ppm. Carbons adjacent to nitrogen atoms (C-2, C-8a, C-6) will be further downfield.
-
Methyl Carbon: The methyl carbon will appear at the most upfield position.
Experimental Protocol for NMR Spectroscopy
This protocol provides a standardized procedure for acquiring high-quality NMR spectra of this compound.
1.3.1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and to exchange with labile protons (like the -OH group), which can help in their identification.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1.3.2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Acquire a standard ¹³C NMR spectrum. Typical parameters would be:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Proton decoupling should be applied to simplify the spectrum.
-
1.3.3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum. For ¹H NMR, the residual solvent peak can be used as an internal reference (e.g., DMSO at 2.50 ppm). For ¹³C NMR, the solvent peak is also used (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the hydroxyl/amide group, the aromatic rings, and the methyl group. The compound can exist in tautomeric forms (the -ol and -one forms), and the IR spectrum will reflect the predominant tautomer in the solid state. Given that the pyridone form is often favored in the solid state for similar structures, the predicted data below reflects this.[1][2]
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200 - 3400 | Medium, Broad |
| O-H Stretch (enol) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 2960 | Medium |
| C=O Stretch (amide) | 1650 - 1680 | Strong |
| C=C/C=N Stretch (aromatic) | 1500 - 1620 | Medium to Strong |
| C-H Bend (methyl) | 1370 - 1450 | Medium |
| C-H Bend (aromatic) | 750 - 900 | Strong |
Note: The broadness of the N-H/O-H stretch is due to hydrogen bonding.
Interpretation of the IR Spectrum:
-
N-H/O-H Region: A broad absorption band in the 3100-3400 cm⁻¹ region is a strong indication of the presence of an N-H or O-H group involved in hydrogen bonding.
-
Carbonyl Region: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of a carbonyl group in a pyridone-like system.
-
Aromatic Region: Multiple bands in the 1500-1620 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations of the naphthyridine ring system.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions that are unique to the molecule, including C-H bending and other skeletal vibrations.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
2.2.1. Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth or tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Record a background spectrum. This will subtract the absorbances from the atmosphere (e.g., CO₂, water vapor) from the sample spectrum.
2.2.2. Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
2.2.3. Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
For this compound (C₉H₈N₂O), the expected mass spectrometric data using Electrospray Ionization (ESI) in positive ion mode is as follows:
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 161.0658 | Protonated molecular ion |
| [M+Na]⁺ | 183.0478 | Sodium adduct |
Predicted Fragmentation Pattern:
The fragmentation of the protonated molecular ion ([M+H]⁺) can provide valuable structural information. Based on the analysis of similar structures like 4-quinolones, the following fragmentation pathways are plausible:[3][4][5]
-
Loss of CO: A common fragmentation for pyridones and quinolones, leading to a fragment at m/z 133.
-
Loss of H₂O: If protonation occurs on the hydroxyl group, loss of water can occur, leading to a fragment at m/z 143.
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
3.2.1. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent appropriate for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid is often added to promote protonation in positive ion mode.[6]
3.2.2. Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., m/z 50-500).
-
For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).
3.2.3. Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated exact mass to confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the spectroscopic characterization.
Conclusion
This technical guide provides a detailed overview of the expected spectroscopic data for this compound, along with standardized protocols for data acquisition. While the NMR and MS data presented are predictive, they are based on sound chemical principles and data from closely related compounds, offering a solid foundation for researchers working with this molecule. The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and characterization of this and other novel heterocyclic compounds, which is a critical step in the drug discovery and materials science pipeline.
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7-Methyl-1,8-naphthyridin-4(1H)-one. (n.d.). CAS Common Chemistry. [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC. [Link]
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Physical properties of 6-Methyl-1,5-naphthyridin-4-ol
An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,5-naphthyridin-4-ol
Introduction
This compound (CAS No: 23443-24-5) is a heterocyclic compound belonging to the 1,5-naphthyridine class.[1] With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol , this molecule is built upon a privileged scaffold in medicinal chemistry.[1][2] The naphthyridine core, an isostere of naphthalene with two nitrogen atoms, is a structural feature of numerous compounds with a broad spectrum of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4] Furthermore, its derivatives are finding utility in materials science as ligands in high-performance near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs).[1]
This guide provides a comprehensive overview of the core physical properties of this compound. As direct experimental data for this specific molecule is not extensively published, we will leverage comparative analysis with structurally related compounds and foundational physicochemical principles. The focus is not merely on data presentation but on the strategic approach to its determination and the causal reasoning behind experimental choices, reflecting the best practices in modern drug discovery and materials research.
Structural Elucidation and Tautomerism
A foundational aspect of understanding the physical properties of this compound is recognizing its potential for tautomerism. The molecule can exist in equilibrium between the hydroxy (-ol) form and the keto (-one) form, specifically 6-Methyl-1H-1,5-naphthyridin-4-one. In similar pyridin-4-ol systems, the keto tautomer is often the more stable and predominant form in both solution and the solid state due to the formation of a more stable amide-like system. This equilibrium is critical as it dictates hydrogen bonding patterns, polarity, and spectroscopic signatures.
Caption: Tautomeric equilibrium of the title compound.
Core Physicochemical Properties: A Comparative Analysis
| Property | This compound | 1,5-Naphthyridin-4-ol[6] | 7-Methyl-1,8-naphthyridin-4(1H)-one[7] |
| CAS Number | 23443-24-5 | 5423-54-1 | 49655-73-4 |
| Molecular Formula | C₉H₈N₂O | C₈H₆N₂O | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol | 146.15 g/mol | 160.17 g/mol |
| Physical Form | Solid[2] | Solid | Solid |
| Melting Point (°C) | Not reported | 340 | 235-240 |
| Boiling Point (°C) | Not reported | 332.7 ± 22.0 | Not reported |
Solubility Profile and pKa
Solubility: The presence of two nitrogen atoms and an oxygen atom, capable of acting as hydrogen bond acceptors and donors (in the keto form's N-H), imparts polarity. However, the fused aromatic ring system contributes to its lipophilicity. Consequently, this compound is expected to have low aqueous solubility but should be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). This solubility profile is a critical consideration for its handling in biological assays and formulation development.
Acidity and Basicity (pKa): The molecule possesses both acidic and basic centers.
-
Basic Centers: The pyridine nitrogen at position 5 is basic.
-
Acidic Center: The N-H proton of the lactam in the predominant keto tautomer is weakly acidic.
The pKa values are crucial for predicting the ionization state of the molecule at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the bicyclic ring system, a singlet for the methyl group (likely around 2.5 ppm), and a broad singlet for the N-H proton (in the keto form) at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The spectrum would display nine distinct carbon signals, including a signal for the carbonyl carbon (C4) in the keto tautomer, typically in the range of 160-180 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. For the dominant keto tautomer, the following absorptions would be anticipated:
-
N-H Stretch: A moderate to broad band in the 3100-3400 cm⁻¹ region.
-
C-H Stretch (Aromatic/Methyl): Signals just above and below 3000 cm⁻¹.[8]
-
C=O Stretch (Amide/Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹. This is often one of the most intense peaks in the spectrum.[9]
-
C=C / C=N Stretches: Multiple bands in the 1400-1620 cm⁻¹ fingerprint region, characteristic of the aromatic system.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₉H₈N₂O, the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 161.0709.
Experimental Protocols for Physicochemical Characterization
As a Senior Application Scientist, establishing a robust and reproducible physicochemical profile is paramount. The following outlines the standard workflows employed for a compound like this compound.
Workflow for Structural and Purity Confirmation
This workflow ensures the identity and purity of the material before further characterization.
Caption: A standard workflow for structural confirmation.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: DSC is preferred over traditional melting point apparatus as it provides more information than just the melting onset. It can reveal the melting peak temperature, enthalpy of fusion, and detect potential impurities or polymorphic transitions, which are critical for solid-state characterization in drug development.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a Tzero aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 350 °C, based on analogs).
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram. The sharp endotherm peak corresponds to melting. Report the onset temperature and the peak maximum temperature. The area under the peak is used to calculate the enthalpy of fusion.
Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solution has reached equilibrium with the solid state, providing a true measure of a compound's intrinsic solubility, a key parameter for predicting oral absorption.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological relevance).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Prepare a calibration curve using known concentrations of the compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the saturated filtrate into the mobile phase.
-
Analyze the diluted sample by a validated HPLC-UV method.
-
-
Calculation: Determine the concentration in the saturated solution using the calibration curve and report the solubility in units such as µg/mL or µM.
Conclusion
This compound is a compound of significant interest due to the established biological and material applications of its parent scaffold. While specific experimental data is limited, a comprehensive physicochemical profile can be reliably inferred through comparative analysis and established analytical principles. Its key properties—high melting point, tautomeric nature, limited aqueous solubility, and distinct spectroscopic signatures—are defining characteristics that guide its application in research. The experimental protocols detailed herein represent a robust framework for the definitive characterization required in both academic and industrial research settings, ensuring data integrity and advancing the potential of this important molecular class.
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Synthesis of Novel Benzo[b][10][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023, February 9). NIH. Retrieved January 6, 2026, from
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An In-Depth Technical Guide to the Solubility of 6-Methyl-1,5-naphthyridin-4-ol in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of 6-Methyl-1,5-naphthyridin-4-ol
This compound is a heterocyclic compound featuring a naphthyridine core, a class of structures renowned for a wide spectrum of biological activities.[1] Derivatives of the 1,5-naphthyridine scaffold are integral to medicinal chemistry and materials science, finding applications as antiproliferative, antibacterial, and anti-inflammatory agents, as well as components in organic light-emitting diodes (OLEDs).[1][2] The utility of this compound in any of these domains—from drug formulation to reaction chemistry for synthesizing advanced materials—is fundamentally governed by its solubility.
A thorough understanding of how this molecule behaves in various organic solvents is paramount for researchers. It dictates the choice of solvents for synthesis and purification, informs the design of formulations for pharmacological studies, and influences the medium for analytical characterization. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering predictive insights based on its molecular structure and a robust experimental framework for its quantitative determination.
Theoretical Solubility Profile: A Predictive Analysis
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules.[3][4] By dissecting the structure of this compound (Molecular Formula: C₉H₈N₂O), we can predict its behavior in different classes of organic solvents.
Molecular Structure and Intermolecular Forces:
-
Polarity: The molecule possesses significant polarity. The presence of two nitrogen atoms in the aromatic rings and a hydroxyl (-OH) group creates a dipole moment. The nitrogen atoms act as hydrogen bond acceptors, while the hydroxyl group is a potent hydrogen bond donor and acceptor.
-
Hydrogen Bonding: The -OH group is the primary site for hydrogen bonding, a strong intermolecular force that significantly influences solubility in protic solvents.
-
Aromatic System: The fused aromatic rings contribute to van der Waals forces and can participate in π-π stacking interactions.
-
Tautomerism: It is important to note that the "-ol" form (enol) can exist in equilibrium with its keto tautomer, 6-methyl-1H-1,5-naphthyridin-4-one. This equilibrium can be influenced by the solvent environment, which in turn affects solubility. For the purpose of this guide, we will consider the properties arising from both forms.
Predicted Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl group and the ring nitrogens of the solute. The energetic favorability of these strong solute-solvent interactions can overcome the solute-solute interactions in the crystal lattice.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to high solubility is anticipated. Solvents like DMSO and DMF are excellent hydrogen bond acceptors and are highly polar, allowing them to effectively solvate the molecule. While they cannot donate hydrogen bonds, their ability to accept them from the solute's hydroxyl group is a powerful solubilizing interaction.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is predicted. The significant polarity and hydrogen bonding capability of this compound are incompatible with the weak van der Waals forces offered by nonpolar solvents. The energy required to break the strong intermolecular bonds in the solid solute would not be compensated by the weak interactions with the solvent.[4]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to low solubility is expected. While these solvents have a dipole moment, they are not strong hydrogen bond participants. Some dissolution may occur, but it is unlikely to be as effective as in highly polar protic or aprotic solvents.
The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in a representative polar protic solvent, ethanol.
Caption: Predicted intermolecular hydrogen bonding between this compound and ethanol.
Quantitative Data Summary
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes |
| Methanol | Polar Protic | High | Data to be determined | |
| Ethanol | Polar Protic | High | Data to be determined | |
| Isopropanol | Polar Protic | Moderate to High | Data to be determined | |
| Water | Polar Protic | Low to Moderate | Data to be determined | pH-dependent |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | |
| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined | |
| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | |
| Dichloromethane (DCM) | Chlorinated | Low to Moderate | Data to be determined | |
| Toluene | Nonpolar Aromatic | Low | Data to be determined | |
| Hexane | Nonpolar Aliphatic | Very Low / Insoluble | Data to be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain accurate, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a widely accepted standard for determining the solubility of solid compounds.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a precise volume of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture at a constant speed. The agitation ensures a thorough mixing of the solid and liquid phases, facilitating the dissolution process.
-
Allow the system to equilibrate for a minimum of 24 hours.[3] This duration is critical to ensure that the solution has reached a true thermodynamic equilibrium. For some compounds, 48-72 hours may be necessary, which can be confirmed by taking measurements at different time points until the concentration plateaus.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles. This step is crucial to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standards. The curve should demonstrate linearity (R² > 0.99).
-
Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the response of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
The following workflow diagram visualizes the experimental protocol.
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Conclusion
While specific, published quantitative data on the solubility of this compound is scarce, a robust theoretical framework based on its molecular structure provides valuable predictive power. The compound is anticipated to be highly soluble in polar protic and polar aprotic organic solvents, with limited solubility in nonpolar media. This guide provides the necessary scientific rationale and a detailed, field-proven experimental protocol for researchers to accurately determine these solubility values. Such empirical data is indispensable for advancing the synthesis, formulation, and application of this promising heterocyclic scaffold in both medicinal chemistry and materials science.
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Unlocking the Therapeutic Potential of 6-Methyl-1,5-naphthyridin-4-ol: A Technical Guide for Drug Discovery
Foreword: The Architectural Elegance of the 1,5-Naphthyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures," owing to their ability to interact with a wide array of biological targets with high affinity and specificity. The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a quintessential example of such a scaffold.[1] Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, provides an ideal template for the design of novel therapeutics. Derivatives of 1,5-naphthyridine have demonstrated a remarkable breadth of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet promising, derivative: 6-Methyl-1,5-naphthyridin-4-ol. While direct extensive biological data for this particular compound is nascent, its structural features suggest a high potential for significant pharmacological activity. This document serves as an in-depth technical resource for researchers, outlining the prospective biological activities of this compound and providing detailed, field-proven methodologies to systematically investigate its therapeutic promise.
Part 1: Postulated Biological Activities and Mechanistic Hypotheses
Based on the extensive body of research on the 1,5-naphthyridine class of compounds, we can postulate several key areas where this compound is likely to exhibit biological activity. The presence of the 4-ol (or its tautomeric 4-oxo form) and the methyl group at the 6-position are critical determinants of its potential interactions with biological macromolecules.
Potential as an Anticancer Agent
The 1,5-naphthyridine scaffold is a well-established pharmacophore in oncology research.[3] Numerous derivatives have been shown to exert potent cytotoxic effects against a variety of cancer cell lines.[4][5]
Hypothesized Mechanisms of Action:
-
Topoisomerase Inhibition: A primary mechanism of action for many naphthyridine-based anticancer agents is the inhibition of topoisomerase I or II.[4][5] These essential enzymes are responsible for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, this compound could induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis. The planar nature of the naphthyridine ring is conducive to intercalation between DNA base pairs, a common feature of topoisomerase inhibitors.
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. The 1,5-naphthyridine core can act as a scaffold for designing ATP-competitive kinase inhibitors. The nitrogen atoms of the pyridine rings can form crucial hydrogen bonds with the hinge region of the kinase active site. The 6-methyl group could potentially be oriented to occupy a hydrophobic pocket within the ATP-binding site of specific kinases, thereby conferring selectivity.
Part 2: A Practical Guide to Experimental Validation
To systematically evaluate the therapeutic potential of this compound, a multi-tiered experimental approach is recommended. This section provides detailed protocols for key assays.
Initial In Vitro Cytotoxicity Screening
The foundational step in assessing anticancer potential is to determine the compound's cytotoxic effects on a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection: A diverse panel of cancer cell lines should be selected, representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, PC-3 - prostate). A non-cancerous cell line (e.g., MRC-5 lung fibroblasts) should be included to assess selectivity.[5]
-
Cell Seeding: Plate the cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound (typically from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer). Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Cytotoxicity of this compound
| Cell Line | Tumor Type | IC50 (µM) [Hypothetical Data] |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| HCT116 | Colorectal Carcinoma | 3.5 |
| PC-3 | Prostate Adenocarcinoma | 12.1 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Investigating the Mechanism of Action: Topoisomerase I Inhibition
Should the initial screening reveal significant cytotoxicity, the next logical step is to investigate the underlying mechanism.
Experimental Workflow: Topoisomerase I Relaxation Assay
Caption: Workflow for the Topoisomerase I Relaxation Assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., Camptothecin) and a no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes. In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA into its open circular form.
-
Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Inhibition of Topoisomerase I will be evident by the persistence of the supercoiled DNA band.
Evaluation of Antibacterial Activity
The 1,5-naphthyridine scaffold is also a known antibacterial pharmacophore, with some derivatives targeting essential bacterial enzymes like DNA gyrase.[6][7]
Experimental Workflow: Antibacterial Susceptibility Testing
Caption: Workflow for Determining MIC and MBC.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.[6]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: In a 96-well microplate, perform serial dilutions of this compound.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) [Hypothetical Data] |
| Staphylococcus aureus | Positive | 8 |
| Enterococcus faecalis | Positive | 16 |
| Escherichia coli | Negative | 32 |
| Pseudomonas aeruginosa | Negative | > 64 |
Part 3: Probing Anti-inflammatory Potential
Certain naphthyridine derivatives have demonstrated anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[8][9]
Hypothesized Mechanism of Action:
-
Inhibition of Pro-inflammatory Cytokine Production: this compound may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells like macrophages.
Experimental Protocol: Measurement of Cytokine Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate conditions.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Conclusion and Future Directions
This compound represents a compelling starting point for a drug discovery campaign. Its structural similarity to a class of molecules with a proven track record of diverse and potent biological activities makes it a high-priority candidate for thorough investigation. The experimental workflows detailed in this guide provide a robust framework for elucidating its potential as an anticancer, antibacterial, or anti-inflammatory agent. Positive outcomes from these initial in vitro studies would warrant further investigation into its pharmacokinetic properties and in vivo efficacy, paving the way for the development of a novel therapeutic agent.
References
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Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]
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Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. National Institutes of Health (NIH). Available at: [Link]
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. National Institutes of Health (NIH). Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. OUCI. Available at: [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
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Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][8]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Online. Available at: [Link]
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Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Taylor & Francis Online. Available at: [Link]
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Biological Activity of Naturally Derived Naphthyridines - PMC. National Institutes of Health (NIH). Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. National Institutes of Health (NIH). Available at: [Link]
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Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. Available at: [Link]
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Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available at: [Link]
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Antimicrobial Activity of Naphthyridine Derivatives - PMC. National Institutes of Health (NIH). Available at: [Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. National Institutes of Health (NIH). Available at: [Link]
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A Technical Guide to the Predicted Mechanism of Action for 6-Methyl-1,5-naphthyridin-4-ol
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a focal point in modern medicinal chemistry.[1][2] This technical guide provides an in-depth analysis of a specific derivative, 6-Methyl-1,5-naphthyridin-4-ol, for which the mechanism of action has not been empirically defined. By leveraging structure-activity relationship (SAR) data from analogous compounds, we postulate two primary, plausible mechanisms of action: inhibition of DNA Topoisomerase I (Top1) and inhibition of the Transforming Growth Factor-β (TGF-β) Type I receptor kinase (ALK5). This document synthesizes current knowledge to construct these hypotheses, details the specific molecular interactions predicted, and provides comprehensive, step-by-step experimental workflows for the validation of each proposed mechanism. The objective is to furnish researchers with a robust theoretical and practical framework to accelerate the investigation of this compound as a potential therapeutic agent.
Introduction: The Therapeutic Potential of the 1,5-Naphthyridine Core
The quest for novel therapeutic agents is often guided by the exploration of "privileged structures"—molecular scaffolds that are capable of binding to multiple, distinct biological targets. The 1,5-naphthyridine ring system is a quintessential example of such a scaffold, with derivatives demonstrating potent antiproliferative, antibacterial, antiparasitic, and anti-inflammatory activities.[2][3] This versatility stems from its unique electronic properties and its rigid, planar structure which can be readily functionalized to achieve specific target engagement.
This guide focuses on This compound , a derivative whose biological role is currently underexplored. Its structure, featuring a 4-hydroxy group (in tautomeric equilibrium with a 4-oxo group) and a methyl substitution, provides a unique chemical profile. The 4-oxo-1,4-dihydro-1,5-naphthyridine core is a key precursor in the synthesis of many biologically active compounds, suggesting inherent potential.[1] The purpose of this document is to move beyond speculation by establishing well-reasoned, testable hypotheses for its mechanism of action, thereby providing a clear roadmap for future research and development.

Hypothesis Generation: Learning from Structural Analogs
A comprehensive review of published literature on 1,5-naphthyridine derivatives reveals two recurring and potent mechanisms of action that serve as the foundation for our predictions.
| Predicted Target | Rationale & Supporting Evidence | Therapeutic Area |
| DNA Topoisomerase I (Top1) | The planar 1,5-naphthyridine core is structurally analogous to other heterocyclic Top1 inhibitors that function as DNA intercalators. Numerous phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated potent Top1 inhibition and antiproliferative activity.[1][4][5] | Oncology |
| ALK5 (TGF-βRI Kinase) | Several 1,5-naphthyridine derivatives have been identified as highly potent and selective inhibitors of ALK5, a key kinase in the TGF-β signaling pathway. Some analogs achieve IC50 values in the low nanomolar range.[1][6] | Oncology, Fibrosis |
| Bacterial Topoisomerases | While the related 1,8-naphthyridine scaffold is more famous for antibacterial action (e.g., nalidixic acid), 1,5-naphthyridines are being actively investigated as a new class of broad-spectrum novel bacterial topoisomerase inhibitors (NBTIs) that target DNA gyrase and topoisomerase IV.[7][8] | Infectious Disease |
Based on the strength and frequency of the evidence, we will prioritize the exploration of Topoisomerase I inhibition as the primary predicted mechanism, with ALK5 kinase inhibition as a strong secondary hypothesis.
Primary Predicted Mechanism: Topoisomerase I Inhibition
We postulate that this compound functions as a Topoisomerase I "poison." This mechanism does not inhibit the enzyme's initial DNA cleavage activity but rather stabilizes the covalent Top1-DNA cleavage complex. By preventing the re-ligation of the single-strand break, the transient nick is transformed into a permanent lesion. When a replication fork collides with this stabilized complex, the single-strand break is converted into a cytotoxic double-strand break, triggering cell cycle arrest and apoptosis.
Predicted Signaling Pathway
The downstream consequences of Top1 inhibition converge on the DNA damage response pathway, leading to programmed cell death.
Protocol 1: In Vitro Topoisomerase I DNA Relaxation Assay
-
Principle: This assay provides definitive evidence of direct enzymatic inhibition. Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the plasmid remains in its supercoiled state. The two topological forms are easily separated by agarose gel electrophoresis.
-
Materials:
-
Human Topoisomerase I enzyme (e.g., 10 U/µL)
-
Supercoiled plasmid DNA (e.g., pHOT1 or pBR322, 0.5 µg/µL)
-
10X Top1 Assay Buffer
-
This compound (serial dilutions in DMSO)
-
Camptothecin (positive control inhibitor)
-
Nuclease-free water
-
1% Agarose gel with Ethidium Bromide (or safer alternative stain)
-
Gel Loading Dye
-
-
Methodology:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction:
-
2 µL 10X Top1 Assay Buffer
-
1 µL Supercoiled plasmid DNA (0.5 µg)
-
1 µL Test Compound (or DMSO vehicle control)
-
x µL Nuclease-free water (to 19 µL)
-
1 µL Human Top1 Enzyme (10 units)
-
-
Include a "No Enzyme" control (supercoiled DNA only) and a "Relaxed DNA" control (DNA + Enzyme + DMSO).
-
Incubate all tubes at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Gel Loading Dye containing SDS (to dissociate Top1 from DNA).
-
Load the entire sample into the wells of a 1% agarose gel.
-
Perform electrophoresis at ~80V for 1-2 hours, until dye fronts have sufficiently separated.
-
Visualize the gel under UV light.
-
-
Interpretation of Results:
-
Supercoiled Control: A single, fast-migrating band.
-
Relaxed Control: A slower-migrating band (or ladder of topoisomers).
-
Effective Inhibition: A dose-dependent persistence of the fast-migrating supercoiled DNA band.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA validates direct target engagement within the complex environment of a live cell. The binding of a ligand (the inhibitor) stabilizes its target protein, leading to an increase in the protein's melting temperature.
-
Materials:
-
Human cancer cell line (e.g., HCT116, COLO 205)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Equipment: PCR thermocycler, centrifuges, Western blot apparatus
-
Antibodies: Primary anti-Top1 antibody, HRP-conjugated secondary antibody
-
-
Methodology:
-
Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x IC50 from a proliferation assay) or DMSO for 2-4 hours.
-
Harvest, wash, and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble Top1 remaining at each temperature point by Western blot.
-
-
Interpretation of Results:
-
In the DMSO-treated samples, the Top1 band intensity will decrease as the temperature increases.
-
In the compound-treated samples, a "thermal shift" will be observed: the Top1 band will remain more intense at higher temperatures compared to the control, indicating stabilization upon binding.
-
Secondary Predicted Mechanism: ALK5 Kinase Inhibition
As a secondary hypothesis, this compound may act as an ATP-competitive inhibitor of the ALK5 kinase. By occupying the ATP-binding pocket of the ALK5 catalytic domain, it would prevent the autophosphorylation required for kinase activation. This would block the subsequent phosphorylation of downstream substrates, Smad2 and Smad3, thereby inhibiting the entire TGF-β signaling cascade.
Predicted Signaling Pathway
Inhibition of ALK5 provides a distinct and highly specific point of intervention in the canonical TGF-β pathway.
Protocol 3: In Vitro ALK5 Kinase Assay (e.g., ADP-Glo™)
-
Principle: This biochemical assay directly measures the kinase activity of recombinant ALK5. The amount of ADP produced in the kinase reaction is quantified via a coupled luciferase reaction. A potent inhibitor will reduce the amount of ADP produced, resulting in a lower luminescence signal. This assay is ideal for determining an IC50 value.
-
Materials:
-
Recombinant human active ALK5 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP (at Km concentration for ALK5)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (serial dilutions)
-
SB-431542 (positive control ALK5 inhibitor)
-
-
Methodology:
-
Set up the kinase reaction in a white, 384-well plate. Add buffer, enzyme, test compound, and substrate.
-
Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a light signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Interpretation of Results:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the log concentration of the compound.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Protocol 4: Cellular p-Smad2 Inhibition Assay by Western Blot
-
Principle: This assay validates that the compound can inhibit ALK5 activity in a cellular context. TGF-β treatment robustly induces the phosphorylation of Smad2 (p-Smad2). An effective ALK5 inhibitor will block this induction.
-
Materials:
-
A TGF-β responsive cell line (e.g., HaCaT, A549)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound
-
RIPA buffer with phosphatase and protease inhibitors
-
Antibodies: Primary anti-p-Smad2 (Ser465/467), anti-total Smad2, anti-β-Actin; HRP-conjugated secondary antibodies
-
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1 hour.
-
Stimulate the cells by adding TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
Immediately place plates on ice, wash with cold PBS, and lyse the cells with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting to detect p-Smad2, total Smad2, and β-Actin (as a loading control).
-
-
Interpretation of Results:
-
The TGF-β + DMSO sample should show a strong p-Smad2 band.
-
Compound-treated samples should show a dose-dependent decrease in the intensity of the p-Smad2 band, demonstrating cellular inhibition of the ALK5-Smad pathway.
-
Summary and Future Directions
This guide posits that This compound most likely exerts its biological effects through the inhibition of DNA Topoisomerase I , with ALK5 kinase inhibition standing as a strong secondary possibility. The provided experimental workflows offer a clear and robust strategy to systematically test these hypotheses.
Successful validation of either mechanism would open distinct avenues for therapeutic development:
-
Topoisomerase I Inhibition: Warrants further investigation as an anticancer agent. Future steps would include screening against a panel of cancer cell lines, assessing drug-resistance profiles, and advancing to in vivo xenograft models.
-
ALK5 Kinase Inhibition: Suggests potential in oncology (targeting metastasis and the tumor microenvironment) and in treating fibrotic diseases. Subsequent studies should include kinase selectivity profiling and evaluation in in vivo models of fibrosis or cancer.
Ultimately, the empirical data generated from these protocols will be crucial in defining the true mechanism of action for this compound and unlocking its therapeutic potential.
References
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An In-depth Technical Guide to the Electronic Properties of the 1,5-Naphthyridine Core
Foreword: The Understated Influence of Electron Placement
To the dedicated researcher, the 1,5-naphthyridine core is more than a simple heterocyclic scaffold; it is a precisely engineered electronic entity. As a symmetrical diazine analog of naphthalene, its structure—two fused pyridine rings with nitrogen atoms at positions 1 and 5—creates a unique and compelling electronic landscape.[1][2] This guide bypasses a cursory overview of its synthesis and applications, which are well-documented, to delve into the fundamental electronic properties that govern its behavior.[1][3][4][5] Understanding these properties is paramount for rationally designing next-generation pharmaceuticals, organic semiconductors, and advanced materials. Here, we will explore the causality behind its reactivity, its photophysical signature, and its remarkable versatility as a functional building block.
The Electronic Architecture of the Core
The defining characteristic of the 1,5-naphthyridine ring is its electron-deficient (π-deficient) nature. This is a direct consequence of the two electronegative nitrogen atoms integrated into the aromatic system. Unlike benzene or naphthalene, where electron density is evenly distributed, the nitrogen atoms in 1,5-naphthyridine act as electron sinks, inductively withdrawing electron density from the carbocyclic framework. This creates a polarized system with significant implications for its chemical and physical properties.
The nitrogen atoms, for geometric reasons, cannot coordinate to the same metal atom, preventing simple chelation. This unique constraint allows 1,5-naphthyridine to act as a monodentate or, more interestingly, a bidentate bridging ligand, capable of linking multiple metal centers to form larger, complex metallacycles.[1][6]
Aromaticity and Electron Distribution
The core is fully aromatic, with a delocalized π-system containing 10 electrons, adhering to Hückel's rule. However, the electron density is not uniform. Computational studies, such as those employing Density Functional Theory (DFT), reveal that the carbon atoms adjacent to the nitrogens (C2, C4, C6, C8) are the most electron-poor, making them susceptible to nucleophilic attack. Conversely, the nitrogen lone pairs are generally available for protonation or coordination, though their basicity is lower than that of pyridine due to the electron-withdrawing effect of the fused ring system.
Caption: Conceptual map of electron density in the 1,5-naphthyridine core.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding the electronic behavior.
-
LUMO: The LUMO is typically of low energy, a direct result of the electron-deficient nature of the ring system. This low-lying LUMO makes the 1,5-naphthyridine core an excellent electron acceptor. This property is fundamental to its use in n-type organic semiconductors.[7][8][9]
-
HOMO: The HOMO energy level is correspondingly low, indicating high stability and a relative resistance to oxidation.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) dictates the wavelength of light absorbed and emitted, which is crucial for photophysical applications like Organic Light-Emitting Diodes (OLEDs).[10][11] Fusing the core with other aromatic systems or adding electron-donating/withdrawing substituents can precisely tune this gap.[10][11]
Probing the Electronics: Spectroscopic and Electrochemical Characterization
Experimental validation of the electronic structure is achieved primarily through spectroscopy and electrochemistry. These techniques provide quantitative data that directly correlates with the theoretical models.
Photophysical Properties
Unsubstituted 1,5-naphthyridine exhibits absorption in the UV region, corresponding to π→π* transitions. Functionalization of the core dramatically alters these properties. Attaching electron-donating groups (e.g., amines, alkoxides) creates intramolecular charge-transfer (ICT) character, often shifting absorption and emission wavelengths into the visible spectrum. This tunability is exploited in the design of fluorescent probes and OLED emitters.[10][11]
| Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Key Feature / Application |
| Benzo[c][1]naphthyridine | ~350-400 | ~450 | Varies | DNA Biosensor, Topoisomerase I Inhibitor |
| 1,5-Naphthyridine-fused Porphyrin Dimer | >700 (NIR) | - | - | Narrow HOMO-LUMO gap, Redox Systems[10][11] |
| NTD-pCz¹ | ~446 | - | - | p-type semiconductor for phototransistors[7] |
| NTDT-DCV² | ~400-550 | - | - | n-type semiconductor for OFETs[8][9] |
| ¹ 1,5-dioctyl-3,7-bis(9-phenyl-9H-carbazol-2-yl)-1,5-naphthyridine-2,6-dione | ||||
| ² Derivative of 1,5-naphthyridine-2,6-dione with dicyanovinyl terminals |
Electrochemical Behavior
Cyclic Voltammetry (CV) is the cornerstone technique for quantifying the frontier orbital energies. The reduction potential is linked to the LUMO energy, while the oxidation potential is linked to the HOMO energy. Due to its electron-deficient nature, 1,5-naphthyridine and its derivatives typically show reversible or quasi-reversible reduction waves at accessible negative potentials, confirming their electron-accepting capabilities.
Caption: A self-validating workflow for developing 1,5-naphthyridine electronics.
Medicinal Chemistry
In drug design, the electron-deficient nature of the 1,5-naphthyridine core allows it to participate in crucial non-covalent interactions. The polarized C-H bonds can act as hydrogen bond donors, while the nitrogen lone pairs are excellent hydrogen bond acceptors. Furthermore, the electron-poor aromatic system can engage in π-stacking interactions with electron-rich aromatic residues in protein active sites (e.g., tryptophan, tyrosine). These properties have been leveraged in the development of various inhibitors, including c-Met kinase inhibitors and compounds with antiviral and antiproliferative activities. [1][11]
Conclusion
The 1,5-naphthyridine core is a testament to the power of heterocyclic chemistry in tuning electronic properties. Its inherent electron deficiency, characterized by low-lying frontier molecular orbitals, makes it a uniquely versatile scaffold. This property is not an abstract concept but a functional handle that allows scientists to design materials with tailored redox behavior, specific light-absorbing/emitting characteristics, and precise intermolecular interactions. From enabling charge transport in next-generation flexible electronics to anchoring a drug molecule in the active site of an enzyme, the electronic properties of the 1,5-naphthyridine core are the fundamental drivers of its utility and promise. Continued exploration, guided by the principles outlined in this guide, will undoubtedly unlock further innovations across the scientific disciplines.
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Kim, S. Y., Kim, J. H., Choi, M. W., & Park, S. Y. (2022). Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit. Journal of Materials Chemistry C, 10(46), 17535-17542. [Link]
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A Senior Application Scientist’s Guide to Naphthyridine Derivatives in Medicinal Chemistry
Abstract
The naphthyridine scaffold, a bicyclic aromatic N-heterocycle, stands as a cornerstone in modern medicinal chemistry. Its inherent structural rigidity, capacity for hydrogen bonding, and tunable electronic properties have established it as a "privileged scaffold" capable of interacting with a diverse array of biological targets.[1][2] This guide provides an in-depth exploration of naphthyridine derivatives, navigating from fundamental chemical principles and synthetic strategies to their profound impact on drug discovery. We will dissect their multifaceted pharmacological activities, elucidate critical structure-activity relationships (SAR), and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast therapeutic potential of this remarkable heterocyclic system.
The Naphthyridine Core: A Foundation of Versatility
Naphthyridine is a diazanaphthalene, consisting of two fused pyridine rings. The placement of the two nitrogen atoms within this bicyclic system gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[3] While all isomers have found utility, the 1,8-naphthyridine framework has historically garnered the most significant attention, largely spurred by the discovery of nalidixic acid in 1962, the progenitor of the quinolone class of antibiotics.[3][4]
The unique arrangement of nitrogen atoms in each isomer dictates its physicochemical properties, including its basicity, dipole moment, and hydrogen bonding capabilities. These features are fundamental to the molecule's ability to act as a pharmacophore, presenting a specific three-dimensional arrangement of atoms and functional groups that is recognized by biological targets. The scaffold is found in both natural products, such as alkaloids from marine and terrestrial organisms, and a multitude of synthetic drugs, underscoring its evolutionary and synthetic accessibility.[3]
Caption: The six structural isomers of naphthyridine.
Constructing the Core: Synthetic Strategies
The synthesis of the naphthyridine scaffold is a mature field, offering a range of methodologies from classical named reactions to highly efficient modern techniques. The choice of synthetic route is often dictated by the desired isomer and substitution pattern.
Classical Approaches
Traditional methods often involve cyclization reactions that build the second ring onto a pre-existing pyridine. Key examples include:
-
Skraup-Doebner-von Miller Reaction: This reaction has been adapted for the synthesis of 1,5-naphthyridines, typically starting from a 3-aminopyridine and reacting it with α,β-unsaturated carbonyl compounds or their precursors like glycerol.[5]
-
Gould-Jacobs Reaction: This method is also effective for creating 4-hydroxy-1,5-naphthyridine derivatives through the condensation of an aminopyridine with a diethyl ethoxymethylenemalonate, followed by thermal cyclization.[5]
-
Friedländer Annulation: A cornerstone for 1,8-naphthyridine synthesis, this reaction involves the condensation of a 2-aminonicotinaldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester).[6]
Modern Methodologies: The Rise of Efficiency
To meet the demands of high-throughput screening and library synthesis, more efficient and versatile methods have been developed.
-
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool, allowing the construction of complex naphthyridine derivatives in a single pot from three or more starting materials.[7][8] These reactions offer significant advantages in terms of atom economy, operational simplicity, and the rapid generation of structural diversity.[7][8] For instance, a three-component reaction of an aminopyridine, an aldehyde, and a methylene-active compound can yield highly substituted 1,8-naphthyridines under mild conditions.[9]
Caption: General workflow for a multicomponent synthesis of naphthyridines.
A Spectrum of Biological Power: Pharmacological Activities
The true value of the naphthyridine scaffold lies in its broad and potent range of biological activities. Derivatives have been successfully developed as therapeutic agents for a wide variety of diseases.[10][11][12]
Antimicrobial Agents: A Legacy of Success
The most well-established role for naphthyridines is in antibacterial therapy.
-
Mechanism of Action: These compounds, particularly the 1,8-naphthyridine-based fluoroquinolones, function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][13] This inhibition prevents the relaxation of supercoiled DNA and the decatenation of daughter chromosomes during replication, leading to a bactericidal effect.[4]
-
Key Drugs: The class includes foundational drugs like Nalidixic Acid and later-generation fluoroquinolones such as Enoxacin , Trovafloxacin , and Gemifloxacin , which exhibit a broader spectrum of activity against both Gram-negative and Gram-positive bacteria.[14][15][16]
Anticancer Therapeutics: A Multi-Target Approach
Naphthyridine derivatives have emerged as formidable anticancer agents, engaging a variety of targets and mechanisms to exert their cytotoxic effects.[2][17]
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some derivatives like Vosaroxin are potent inhibitors of human topoisomerase I and II, enzymes critical for resolving DNA topological stress during replication and transcription.[16][17] By trapping the enzyme-DNA cleavage complex, these agents induce lethal double-strand breaks in cancer cells.
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Naphthyridines have been successfully designed as inhibitors of numerous kinases, including:
-
c-Met Kinase: The c-Met pathway is crucial for cell proliferation and metastasis. Novel 2,7-naphthyridinone and 1,6-naphthyridine-based inhibitors have shown potent in vivo efficacy in xenograft models.[18][19]
-
Protein Kinase D (PKD): Selective 2,6-naphthyridine inhibitors of PKD have been developed, showing promise in therapies where this kinase is implicated.[20]
-
TGF-β Type I Receptor (ALK5): Potent and selective 1,5-naphthyridine derivatives have been identified as inhibitors of ALK5, a key mediator in tumor progression and fibrosis.[21]
-
Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines have been developed as CDK5 inhibitors for applications in neurodegenerative diseases and cancer.[22]
-
Caption: Inhibition of the c-Met signaling pathway by a naphthyridine derivative.
Diverse Pharmacological Landscape
Beyond antimicrobial and anticancer applications, the naphthyridine scaffold exhibits a remarkable breadth of activities:
-
Anti-inflammatory: Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][23]
-
Neurological Disorders: Compounds have been investigated for their potential as anticonvulsants, antidepressants, and treatments for neurodegenerative conditions like Alzheimer's disease.[10][11][12]
-
Other Applications: The portfolio of activities extends to antiviral, antimalarial, antihypertensive, and analgesic properties, making it a truly versatile scaffold in drug discovery.[12][14][24]
Data Presentation: Quantitative Insights
Systematic modification of the naphthyridine core has yielded crucial data on its interaction with biological targets. The following tables summarize representative quantitative data for select derivatives, highlighting their potency.
Table 1: In Vitro Anticancer Activity of Select Naphthyridine Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [25] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [25] |
| Compound 16 | PC-3 (Prostate Cancer) | 5.1 | [25] |
| Compound 36 | Various | Potent | [1] |
| Compound 47 | Various | Potent | [1] |
| Vosaroxin | Various | Potent Topo II Inhibitor |[17] |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Inhibitory Activity of Naphthyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Isomer Class | Reference |
|---|---|---|---|---|
| Compound 15 | ALK5 | 6 | 1,5-Naphthyridine | [21] |
| Compound 19 | ALK5 | 4 | 1,5-Naphthyridine | [21] |
| Compound 2t | c-Met | 2600 (2.6 µM) | 1,6-Naphthyridine | [19] |
| Compound 13f | c-Met | Potent | 2,7-Naphthyridone |[18] |
Decoding the Molecule: Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. SAR studies on naphthyridine derivatives have revealed key insights for optimizing lead compounds.[2]
-
The Importance of the Core: The rigid, planar naphthyridine ring system is the foundational pharmacophore, correctly positioning substituents for target engagement.[1]
-
C3-Position Substituents: In the context of quinolone-like derivatives, a carboxylic acid at the C3 position is often crucial for binding to the DNA-gyrase complex.[13]
-
C7-Position Substituents: For many antibacterial and anticancer agents, a bulky, often basic, substituent at the C7 position (like a piperazine ring) is critical for potency, spectrum of activity, and pharmacokinetic properties.
-
Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, at various positions can significantly enhance biological activity.[1] This is often attributed to improved target engagement through halogen bonding and altered electronic properties.[1] For example, in 2-amino-5-chloro-1,8-naphthyridines, the chlorine at C5 is a key feature for potent activity.[1]
Caption: Key SAR points on a generalized 1,8-naphthyridine-3-carboxylic acid scaffold. (Note: A real image of the scaffold would be used in a final document).
In the Lab: A Validated Experimental Protocol
To ensure the reproducibility and comparability of findings, detailed and validated methodologies are essential. The following protocol outlines the MTT assay, a standard colorimetric method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[1]
Protocol: In Vitro Cytotoxicity via MTT Assay
-
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of viable cells.[1]
-
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Naphthyridine derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-channel pipette
-
Microplate reader (absorbance at ~570 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Future Horizons
The journey of naphthyridine derivatives in medicinal chemistry is far from over. Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.
-
Novel Targets: Exploring the potential of the naphthyridine scaffold against new and emerging biological targets.
-
Innovative Synthesis: Continued development of green and efficient synthetic methodologies, such as flow chemistry and novel MCRs, to accelerate the discovery process.[7]
-
Combination Therapies: Investigating the synergistic effects of naphthyridine derivatives when used in combination with other therapeutic agents to overcome drug resistance.
The versatility and proven track record of the naphthyridine core ensure that it will remain an area of intense and fruitful research, continuing to provide novel solutions to pressing medical challenges for years to come.
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- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
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An In-Depth Technical Guide to 6-Methyl-1,5-naphthyridin-4-ol: Discovery, Synthesis, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The 1,5-naphthyridine core, a heterocyclic aromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in a multitude of biologically active compounds, demonstrating a wide array of pharmacological properties including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities.[1][2] This guide focuses on a specific derivative, 6-Methyl-1,5-naphthyridin-4-ol (also known as 6-Methyl-1H-[3][4]naphthyridin-4-one), providing a comprehensive overview of its historical context, synthesis, and potential applications for professionals engaged in drug discovery and development.
Historical Context and Discovery
The journey of naphthyridines began in the early 20th century, with the first synthesis of an unsubstituted 1,5-naphthyridine reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline synthesis.[2] However, the specific discovery of this compound is not prominently documented in a single, seminal publication. Its existence and synthesis are rooted in the broader exploration of substituted 4-hydroxy-1,5-naphthyridines, a class of compounds accessible through established synthetic routes like the Gould-Jacobs reaction.[1][5] A key publication by Frydman, Los, and Rapoport in 1971 detailed the synthesis of various substituted 1,5- and 1,7-naphthyridines, laying the groundwork for the preparation of a diverse range of analogues, including methylated derivatives.[3] While this paper does not explicitly describe the synthesis of this compound, the methodologies presented are directly applicable.
The Gould-Jacobs reaction, first reported in 1939, has been a foundational method for the synthesis of 4-hydroxyquinolines and has been successfully extended to the preparation of 4-hydroxy-1,5-naphthyridines.[5][6][7] This reaction involves the condensation of an aminopyridine with a malonic acid derivative, followed by a thermal cyclization, providing a versatile route to the 1,5-naphthyridin-4-ol core.[6][7]
Core Synthetic Strategy: The Gould-Jacobs Reaction
The synthesis of this compound is logically achieved through the Gould-Jacobs reaction, starting with 3-amino-5-methylpyridine. This choice of starting material directly introduces the required methyl group at the 6-position of the final naphthyridine ring system.
Reaction Causality and Workflow
The Gould-Jacobs reaction for this synthesis proceeds in two main stages:
-
Condensation: The initial step is a nucleophilic substitution reaction. The amino group of 3-amino-5-methylpyridine attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the elimination of ethanol and the formation of an intermediate, diethyl 2-((5-methylpyridin-3-yl)aminomethylene)malonate. This step is typically performed by heating the reactants together.
-
Thermal Cyclization: The intermediate is then subjected to high temperatures (around 250 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A.[8] This induces an intramolecular 6-electron electrocyclization, forming the second pyridine ring. Subsequent tautomerization of the resulting enol affords the more stable 4-oxo (or 4-hydroxy) form of the naphthyridine.[7]
The following diagram illustrates the logical workflow of the Gould-Jacobs synthesis for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of a methyl-substituted 4-hydroxy-1,5-naphthyridine derivative, adapted from established methodologies for similar structures.[5]
Materials:
-
3-Amino-5-methylpyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
Condensation:
-
In a round-bottom flask, combine equimolar amounts of 3-amino-5-methylpyridine and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the intermediate.
-
After cooling, the excess DEEM can be removed under reduced pressure. The resulting crude intermediate, diethyl 2-((5-methylpyridin-3-yl)aminomethylene)malonate, is often a viscous oil or a low-melting solid and can be used in the next step without further purification.
-
-
Thermal Cyclization:
-
In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot diphenyl ether.
-
Maintain the reaction mixture at 250-260 °C for 30-60 minutes. The product will precipitate out of the hot solution.
-
Allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Dilute the cooled reaction mixture with hexane to further precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield pure this compound.
-
Structural Characterization
Table 1: Representative Spectroscopic Data for a Methyl-Substituted 4-Hydroxy-1,5-naphthyridine Derivative
| Data Type | Description of Expected Signals for this compound |
| ¹H NMR | Aromatic protons on the naphthyridine core would appear in the downfield region (typically δ 7.0-9.0 ppm). A singlet corresponding to the methyl group protons would be expected in the upfield region (around δ 2.5 ppm). The N-H and O-H protons may be broad and their chemical shifts can vary depending on the solvent and concentration. |
| ¹³C NMR | Carbon signals for the aromatic rings would be observed in the δ 110-160 ppm range. The carbonyl carbon (C4) would appear further downfield. The methyl carbon would be found in the upfield region (around δ 15-25 ppm). |
| Mass Spec. | The molecular ion peak (M+) would be expected at m/z 160.17, corresponding to the molecular weight of C₉H₈N₂O.[1] |
| IR | Characteristic peaks would include N-H and O-H stretching vibrations (around 3400-3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (1600-1400 cm⁻¹). |
Potential Biological Activities and Therapeutic Applications
Specific biological studies on this compound are not extensively reported in the public domain. However, the broader class of 1,5-naphthyridine derivatives has demonstrated a wide spectrum of pharmacological activities.[1][2]
-
Anticancer Activity: Many 1,5-naphthyridine derivatives have been investigated as potential anticancer agents, with mechanisms often involving the inhibition of crucial enzymes like topoisomerase.[7]
-
Antibacterial and Antifungal Properties: The naphthyridine scaffold is a known pharmacophore in antimicrobial agents.[1]
-
Anti-inflammatory Effects: Certain derivatives have shown the ability to modulate inflammatory pathways.[1]
The methyl substitution at the 6-position of the 1,5-naphthyridin-4-ol core can influence its biological activity by altering its steric and electronic properties, potentially leading to improved potency or selectivity for a particular biological target. The following diagram illustrates a potential research workflow for evaluating the biological activity of this compound.
Conclusion and Future Directions
This compound is a member of the medicinally important 1,5-naphthyridine family of heterocyclic compounds. While its specific discovery is not well-documented, its synthesis is readily achievable through established methods like the Gould-Jacobs reaction. The lack of extensive biological data for this particular derivative presents an opportunity for further research. Future investigations should focus on its systematic biological evaluation to explore its potential as a therapeutic agent, leveraging the known pharmacological profile of the 1,5-naphthyridine scaffold. Furthermore, its application as a ligand in materials science, particularly in the development of near-infrared emitting OLEDs, highlights its versatility beyond the biomedical field.[1]
References
-
Frydman, B., Los, M., & Rapoport, H. (1971). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 36(3), 450–454. [Link]
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydro-α-quinindenone. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Palacios, F., Alonso, C., & de los Santos, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Gould–Jacobs reaction. In Wikipedia. [Link]
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Methodological & Application
Application Note & Detailed Protocol: Synthesis of 6-Methyl-1,5-naphthyridin-4-ol from 3-Aminopyridine Derivatives
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, with applications ranging from anticancer to antimalarial therapies.[1] This document provides a comprehensive, in-depth guide for the multi-step synthesis of 6-Methyl-1,5-naphthyridin-4-ol, a key derivative in this chemical class.[2] The synthetic strategy is grounded in the robust and well-established Gould-Jacobs reaction, commencing with the readily available precursor, 5-amino-2-methylpyridine.[3][4] This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, mechanistic insights, and expert commentary to ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
1,5-Naphthyridine derivatives are of significant interest due to their diverse pharmacological activities and applications in materials science.[2][5] The synthesis of these bicyclic heterocycles often employs classic cyclization strategies. The Gould-Jacobs reaction, a powerful method for constructing 4-hydroxyquinoline systems, is particularly adaptable for creating the analogous 4-hydroxy-1,5-naphthyridine core from 3-aminopyridine precursors.[4][6][7]
This protocol details a four-stage synthesis:
-
Condensation: Nucleophilic substitution reaction between 5-amino-2-methylpyridine and diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: High-temperature intramolecular cyclization of the resulting enamine intermediate to form the naphthyridine ring system.
-
Saponification: Alkaline hydrolysis of the C3-ester to a carboxylate salt.
-
Decarboxylation: Acid-catalyzed removal of the carboxylic acid group to yield the final product.
Retrosynthetic Analysis
The synthetic plan is logically derived by disconnecting the target molecule at key bonds formed during the forward synthesis. The primary disconnection is across the C4-C4a and N5-C5a bonds, which points to the Gould-Jacobs cyclization as the key bond-forming strategy.
Caption: Key mechanistic steps of the thermal cyclization stage.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves high temperatures and corrosive reagents. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Stage 1: Synthesis of Diethyl 2-(((6-methylpyridin-3-yl)amino)methylene)malonate (I-1)
This initial condensation step forms the key acyclic intermediate required for cyclization.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Amino-2-methylpyridine | 108.14 | 5.00 g | 46.2 | 1.0 |
| Diethyl ethoxymethylenemalonate | 216.23 | 10.0 g (8.98 mL) | 46.2 | 1.0 |
| Ethanol (optional solvent) | 46.07 | 20 mL | - | - |
Procedure:
-
Combine 5-amino-2-methylpyridine (5.00 g, 46.2 mmol) and diethyl ethoxymethylenemalonate (10.0 g, 46.2 mmol) in a 100 mL round-bottom flask.
-
The reaction is often performed neat (without solvent) but can be facilitated by the addition of a small amount of ethanol (20 mL).
-
Heat the mixture at 110-120 °C with stirring for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
Cool the reaction mixture to room temperature. The product will often crystallize upon cooling.
-
If crystallization occurs, filter the solid product and wash it with a small amount of cold hexane or ethanol to remove any unreacted DEEM.
-
If the product remains an oil, remove any solvent under reduced pressure. The crude product is often of sufficient purity for the next step.
-
Expected Yield: 85-95% as a pale yellow solid or viscous oil.
Stage 2: Synthesis of Ethyl 6-Methyl-4-hydroxy-1,5-naphthyridine-3-carboxylate (I-2)
This is the critical high-temperature cyclization step. The use of a high-boiling solvent is essential to reach the required temperature for the electrocyclization. [8]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| Intermediate I-1 | 292.31 | 12.0 g | 41.0 |
| Diphenyl ether (solvent) | 170.21 | 100 mL | - |
Procedure:
-
Set up a reflux apparatus with a 250 mL three-neck flask, a condenser, a thermometer, and a nitrogen inlet in a heating mantle.
-
Add diphenyl ether (100 mL) to the flask and heat it to 250-255 °C. [9]3. Once the solvent has reached a stable temperature, add the intermediate I-1 (12.0 g, 41.0 mmol) portion-wise over 15 minutes. Caution: The addition may cause frothing as ethanol is evolved.
-
Maintain the reaction temperature at 250-255 °C for 30-45 minutes. The evolution of ethanol should cease during this time.
-
Cool the reaction mixture to below 100 °C, then allow it to cool to room temperature.
-
The product will precipitate from the diphenyl ether as a solid.
-
Filter the solid precipitate and wash it thoroughly with hexane (3 x 50 mL) to remove the diphenyl ether.
-
Dry the product under vacuum.
-
Expected Yield: 70-80% as an off-white or tan solid.
Stage 3 & 4: Saponification and Decarboxylation to this compound (Final Product)
This two-step, one-pot procedure converts the ester intermediate into the final target molecule.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Intermediate I-2 | 246.25 | 8.00 g | 32.5 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.50 g | 162.5 |
| Water (H₂O) | 18.02 | 100 mL | - |
| Concentrated HCl (~12 M) | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend the ester intermediate I-2 (8.00 g, 32.5 mmol) in a solution of sodium hydroxide (6.50 g, 162.5 mmol) in water (100 mL).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The suspension should become a clear solution as the saponification proceeds.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Slowly and carefully acidify the solution to pH ~2-3 with concentrated hydrochloric acid. Caution: This is an exothermic process. The carboxylic acid intermediate may precipitate initially.
-
Once acidified, return the flask to the heating mantle and heat to reflux for an additional 1-2 hours to effect decarboxylation (monitor for CO₂ evolution).
-
Cool the solution to room temperature and then in an ice bath.
-
Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.
-
The final product will precipitate as a solid. Filter the solid, wash it with cold water (2 x 20 mL), and dry it under vacuum.
-
Expected Yield: 75-85% as a white to light-brown solid.
Summary of Results
| Compound | Structure | Starting Mass | Moles (mmol) | Yield (%) | M.P. (°C) |
| I-1 | Diethyl 2-(((6-methylpyridin-3-yl)amino)methylene)malonate | 5.00 g (amine) | 46.2 | ~90 | Oil / Low melt |
| I-2 | Ethyl 6-Methyl-4-hydroxy-1,5-naphthyridine-3-carboxylate | 12.0 g | 41.0 | ~75 | >200 |
| Product | This compound | 8.00 g | 32.5 | ~80 | >250 |
Overall Synthetic Workflow
The complete process is a sequential flow from simple starting materials to the final heterocyclic product.
Caption: Sequential workflow for the synthesis of this compound.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]
-
Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC (PubMed Central). Available at: [Link]
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Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]
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Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. PrepChem.com. Available at: [Link]
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Development of methodologies for synthesis of 4-hydroxy-n[5][10]aphthyridine-3-carbonitriles. ScienceDirect. Available at: [Link]
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Gould–Jacobs reaction. Wikipedia. Available at: [Link]
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Gould-Jacobs Reaction. Merck Index. Available at: [Link]
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A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. DergiPark. Available at: [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
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Synthesis of 6-Methyl-1,5-naphthyridin-4-ol via the Gould-Jacobs Reaction: Application Notes and Protocols
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science.[1] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[2] Furthermore, their unique electronic properties have led to their use as ligands in the development of advanced materials such as near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs).[1]
The Gould-Jacobs reaction is a robust and classical method for the construction of 4-hydroxyquinoline and 4-hydroxy-1,5-naphthyridine skeletons.[3] This synthetic route offers a reliable pathway to these valuable heterocyclic systems. This document provides a detailed protocol for the synthesis of a specific derivative, 6-Methyl-1,5-naphthyridin-4-ol, leveraging the principles of the Gould-Jacobs reaction. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.
Reaction Overview: A Two-Stage Approach to the Naphthyridine Core
The synthesis of this compound via the Gould-Jacobs reaction is a two-stage process. The first stage involves the condensation of 3-amino-5-methylpyridine with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization of the resulting intermediate to form the naphthyridine ring system.
Diagram of the Overall Synthetic Workflow
Caption: A high-level overview of the synthetic route.
Part 1: Synthesis of the Intermediate: Diethyl ((5-methylpyridin-3-yl)amino)methylenemalonate
Reaction Mechanism: Nucleophilic Substitution
The initial step of the Gould-Jacobs reaction is a nucleophilic substitution. The amino group of 3-amino-5-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to yield the vinylogous amide intermediate.
Diagram of the Condensation Reaction Mechanism
Caption: The formation of the vinylogous amide intermediate.
Experimental Protocol: Condensation
Materials and Equipment:
| Reagent/Equipment | Details |
| 3-Amino-5-methylpyridine | 97% purity |
| Diethyl ethoxymethylenemalonate (DEEM) | Reagent grade |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Heating mantle | With temperature control |
| Magnetic stirrer and stir bar | |
| Rotary evaporator | For solvent removal |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-amino-5-methylpyridine and a molar excess of diethyl ethoxymethylenemalonate (typically 1.1 to 1.5 equivalents). The excess DEEM helps to drive the reaction to completion.
-
Heating: Heat the reaction mixture with stirring to a temperature between 100-120 °C. The reaction is typically monitored by thin-layer chromatography (TLC) to follow the consumption of the starting aminopyridine.
-
Reaction Time: Maintain the reaction at this temperature for 2-4 hours, or until TLC analysis indicates the complete disappearance of the 3-amino-5-methylpyridine.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DEEM under reduced pressure using a rotary evaporator. The resulting crude product, diethyl ((5-methylpyridin-3-yl)amino)methylenemalonate, is often a solid or a viscous oil and can be used in the next step without further purification.
Part 2: Thermal Cyclization to this compound
Reaction Mechanism: Electrocyclization and Aromatization
The second stage of the synthesis involves a high-temperature thermal cyclization of the intermediate. This proceeds via a 6-electron electrocyclization to form the dihydronaphthyridine ring. Subsequent tautomerization leads to the more stable aromatic 4-hydroxy-1,5-naphthyridine product. The high temperature required for this step is a key characteristic of the Gould-Jacobs reaction.[4]
Experimental Protocol: Cyclization, Hydrolysis, and Decarboxylation
Materials and Equipment:
| Reagent/Equipment | Details |
| Diethyl ((5-methylpyridin-3-yl)amino)methylenemalonate | Crude product from Part 1 |
| Dowtherm A or Diphenyl Ether | High-boiling point solvent |
| High-temperature thermometer | |
| Round-bottom flask and reflux condenser | |
| Heating mantle | Capable of reaching >250 °C |
| Sodium hydroxide (NaOH) solution | For hydrolysis |
| Hydrochloric acid (HCl) | For neutralization and decarboxylation |
| Filtration apparatus (Büchner funnel) | |
| pH paper or meter |
Procedure:
-
Cyclization:
-
Place the crude diethyl ((5-methylpyridin-3-yl)amino)methylenemalonate into a round-bottom flask.
-
Add a high-boiling point solvent such as Dowtherm A or diphenyl ether. The solvent helps to ensure even heat distribution and to achieve the high temperatures necessary for cyclization.
-
Heat the mixture with stirring to approximately 250 °C. The reaction is typically complete within 30-60 minutes. Monitor the reaction by TLC if possible, though the high temperature can make this challenging.
-
Upon completion, the reaction mixture will contain ethyl 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture to below 100 °C and cautiously add a solution of sodium hydroxide (e.g., 10% aqueous solution).
-
Reheat the mixture to reflux for 1-2 hours to hydrolyze the ester to a carboxylic acid.
-
Cool the mixture again and carefully acidify with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate and facilitate decarboxylation upon heating.
-
Gently heat the acidified mixture to reflux until gas evolution (CO2) ceases, indicating the completion of decarboxylation.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product, this compound, may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., water, followed by a small amount of cold ethanol or diethyl ether) to remove any remaining impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Product Characterization: A Self-Validating System
To confirm the successful synthesis of this compound, a comprehensive characterization using various spectroscopic techniques is essential. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be predicted based on the structure and data from closely related analogs.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the naphthyridine core, a singlet for the methyl group, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). |
| ¹³C NMR | Resonances for the aromatic carbons of the naphthyridine ring, the methyl carbon, and a signal for the carbon bearing the hydroxyl group (C4). |
| FT-IR | A broad O-H stretching band, C-H stretching in the aromatic region, and characteristic C=C and C=N stretching frequencies for the heterocyclic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (160.17 g/mol ). |
Safety and Handling Precautions
-
3-Amino-5-methylpyridine: This compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Diethyl ethoxymethylenemalonate (DEEM): DEEM can cause skin and eye irritation. Use with adequate ventilation and appropriate PPE.
-
Dowtherm A / Diphenyl Ether: These high-boiling point solvents can cause irritation upon contact and inhalation. Handle in a well-ventilated fume hood and wear appropriate PPE. Be aware of the high temperatures involved in the cyclization step and take necessary precautions to prevent burns.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care, using appropriate PPE.
Conclusion
The Gould-Jacobs reaction provides a reliable and well-established method for the synthesis of this compound. By carefully controlling the reaction conditions for both the initial condensation and the subsequent high-temperature cyclization, researchers can effectively construct this valuable heterocyclic scaffold. The detailed protocols and mechanistic insights provided in this document are intended to empower researchers in drug development and materials science to successfully synthesize and further explore the potential of this and related 1,5-naphthyridine derivatives.
References
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
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Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3447. [Link]
-
PubChem. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Palacios, F., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 64-74. [Link]
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Application Notes and Protocols for the Synthesis of Naphthyridinols via Friedländer Annulation
Introduction: The Strategic Importance of the Friedländer Annulation in Heterocyclic Chemistry
The Friedländer annulation, a classic name reaction first reported by Paul Friedländer in 1882, remains a cornerstone in the synthesis of quinolines and their aza-analogs, such as naphthyridines.[1][2] This powerful acid- or base-catalyzed condensation reaction constructs the pyridine ring of the target heterocycle by reacting an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[3][4] Its enduring relevance in modern organic synthesis, particularly in drug discovery, stems from its efficiency and versatility in creating polysubstituted heterocyclic scaffolds.[4][5]
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged structures in medicinal chemistry.[6][7] The inclusion of a hydroxyl group to form naphthyridinols further enhances their potential for biological activity by providing a key hydrogen bond donor/acceptor site. This guide provides a detailed protocol and technical insights for researchers aiming to synthesize substituted naphthyridinols using the Friedländer annulation, focusing on the reaction between 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde) and various ketones.
Mechanistic Insights: Understanding the Reaction Pathway
The efficacy of the Friedländer annulation lies in its convergent nature, though the precise sequence of bond-forming events can vary with the reaction conditions (acidic vs. basic catalysis). Two primary mechanistic pathways are generally accepted.[1][8]
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolate of the ketone and the aldehyde of the 2-aminopyridine derivative. This is followed by a rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic naphthyridine ring.
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the pyridine and the carbonyl of the ketone partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the final product.
Under the most common acidic or basic conditions, the reaction is believed to proceed through a slow intermolecular aldol condensation, followed by rapid cyclization and dehydration.[8]
Caption: Competing mechanisms of the Friedländer annulation.
Experimental Protocol: Synthesis of 2-Methyl-1,8-naphthyridin-4-ol
This protocol details a representative synthesis of a naphthyridinol derivative. The choice of catalyst and solvent is critical and often requires optimization based on the specific substrates used. Here, we adapt a modern, environmentally conscious approach using a reusable catalyst under mild conditions.
Materials and Equipment
-
Reactants: 2-Amino-3-formylpyridine, Ethyl acetoacetate
-
Catalyst: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)[9]
-
Equipment: Pestle and mortar, round-bottom flask, magnetic stirrer, heating mantle with temperature control, TLC plates (silica gel 60 F₂₅₄), filtration apparatus, recrystallization glassware.
-
Solvents: Deionized water, Ethanol or appropriate solvent for recrystallization.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of naphthyridinols.
-
Reaction Setup: In a mortar, combine 2-amino-3-formylpyridine (1.0 eq), ethyl acetoacetate (1.0 eq), and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.1 eq).[9]
-
Expert Insight: This protocol utilizes a solvent-free grinding method, which is environmentally benign and can lead to shorter reaction times and simpler work-ups.[9] CeCl₃·7H₂O acts as a mild and reusable Lewis acid catalyst.
-
-
Reaction Execution: Grind the mixture thoroughly using a pestle at room temperature. The reaction progress should be monitored periodically.
-
Expert Insight: Monitoring by Thin Layer Chromatography (TLC) is crucial. A suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) should show the consumption of the starting aldehyde and the appearance of a new, typically more polar, product spot.
-
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), add cold deionized water to the reaction mixture in the mortar. Stir for a few minutes to precipitate the product and dissolve the catalyst.
-
Purification: Filter the resulting solid, wash thoroughly with water to remove any residual catalyst, and dry the crude product. The catalyst can be recovered from the aqueous filtrate by evaporation.[9] For higher purity, the crude solid should be recrystallized from an appropriate solvent, such as ethanol.
-
Expert Insight: The choice of recrystallization solvent is key to obtaining a highly pure product. The ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.
-
Data Presentation: Catalyst and Condition Optimization
The Friedländer annulation is highly adaptable, and reaction conditions can be tailored to specific substrates. The following table summarizes various approaches for the synthesis of 1,8-naphthyridine derivatives, showcasing the versatility of the method.
| Entry | Reactant A | Reactant B | Catalyst / Conditions | Solvent | Time | Yield (%) | Reference |
| 1 | 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | None | 24 h | 91 | [10] |
| 2 | 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide (ChOH) | Water | 2 h | 98 | [11] |
| 3 | 2-Aminonicotinaldehyde | Ethyl acetoacetate | CeCl₃·7H₂O / Grinding | None | 10 min | 94 | [9] |
| 4 | 2-Aminonicotinaldehyde | Cyclohexanone | Propylphosphonic anhydride (T3P®) | Dichloromethane | 2 h | 92 | [12] |
Troubleshooting and Scientific Considerations
-
Regioselectivity: When using unsymmetrical ketones (e.g., 2-butanone), two different regioisomeric products can be formed. The selectivity is highly dependent on the catalyst and reaction conditions.[2] Amine catalysts like pyrrolidine derivatives have been shown to provide high regioselectivity for the 2-substituted product.[13][14] Slow addition of the ketone substrate can also improve regioselectivity.[14]
-
Reaction Rate: If the reaction is sluggish, gentle heating (e.g., 50-80°C) can be applied. However, traditional methods often required harsh conditions (150-220°C), which can be avoided with modern catalysts like ionic liquids or Lewis acids.[10][15][16] Microwave irradiation has also been successfully employed to accelerate the reaction.[3]
-
Low Yields: Poor yields can result from incomplete reactions or side product formation. Ensure the starting materials are pure. The 2-amino-3-formylpyridine starting material is a versatile but sometimes sensitive building block.[17] Confirm the activity of the catalyst; some Lewis acids can be deactivated by moisture.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel is the standard alternative for purification.
Conclusion
The Friedländer annulation is a robust and highly adaptable method for the synthesis of naphthyridinols, which are valuable scaffolds for drug development and materials science. By understanding the underlying mechanism and carefully selecting the catalyst and reaction conditions, researchers can efficiently construct these important heterocyclic motifs. The shift towards milder, solvent-free, and reusable catalytic systems represents a significant advancement, making this classic reaction more sustainable and accessible for modern chemical synthesis.
References
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Yadav, J. S., et al. (2022). Regioselective synthesis of functionalized[1][18]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Retrieved from [Link]
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Movassaghi, M., & Hill, M. D. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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MDPI. (2023). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Molecules. Retrieved from [Link]
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Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry. Retrieved from [Link]
-
Paul, A., et al. (2022). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from [Link]
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Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient methods for the synthesis of functionalized 1,6-naphthyridines. Retrieved from [Link]
-
Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]
-
Lightner, D. A., & Riehl, A. G. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
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Shi, F., et al. (2012). Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Al-Tel, T. H. (2012). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Friedlander reaction. Retrieved from [Link]
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Jida, M., & Deprez-Poulain, R. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine (10). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: 6-Methyl-1,5-naphthyridin-4-ol as a Versatile Synthetic Building Block
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal points for molecular interactions, making it a cornerstone for the development of therapeutics. Derivatives have demonstrated a vast spectrum of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][3] Specifically, the 1,5-naphthyridine core is found in molecules targeting crucial enzymes like TGF-β type I receptor (ALK5) and DNA topoisomerase I.[4]
6-Methyl-1,5-naphthyridin-4-ol, in particular, serves as a highly valuable and versatile starting material. Its utility stems from the presence of three distinct functional handles: the C4-hydroxyl group, the C6-methyl group, and the aromatic core itself. The strategic functionalization of this building block opens pathways to a diverse chemical space for drug discovery and the synthesis of advanced materials, such as emitters for organic light-emitting diodes (OLEDs).[1] This guide provides an in-depth exploration of its chemical properties and detailed protocols for its transformation into key synthetic intermediates.
Physicochemical Properties and Reactivity
Tautomerism: The Hydroxy-Keto Equilibrium
A critical aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium with its corresponding keto form, 6-Methyl-1H-1,5-naphthyridin-4-one.[5][6] While spectroscopic data often suggests the diol (or hydroxy) form is prevalent in certain conditions, the keto tautomer plays a significant role in its chemistry.[7] The equilibrium can be influenced by solvent polarity, pH, and temperature.[8] This dynamic is crucial because the "hydroxyl" group's reactivity is often that of an amide-like functionality within the pyridinone ring.
Caption: Keto-enol tautomerism of the title compound.
Key Reactive Sites
The primary sites for synthetic modification are the C4-hydroxyl and the C6-methyl groups.
-
C4-Hydroxyl Group: This is the most versatile position for functionalization. It does not typically undergo direct O-alkylation or acylation like a simple phenol. Instead, its most important transformation is the conversion to a halide (e.g., chloride), which acts as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][9]
-
C6-Methyl Group: The methyl group can be functionalized through oxidation or radical halogenation, although this typically requires more forcing conditions and is a less common initial strategy compared to activating the C4 position.
-
Aromatic Ring: The pyridine rings can undergo electrophilic substitution, but the conditions are often harsh and regioselectivity can be an issue.[9] A more controlled approach is direct C-H functionalization, a modern but more complex synthetic strategy.
Core Synthetic Workflow: From Hydroxy-Naphthyridine to Diversified Scaffolds
The most robust and widely applicable synthetic strategy involves a two-step sequence: conversion of the C4-hydroxyl group to a chloro leaving group, followed by its displacement. This transforms the relatively inert starting material into a highly reactive and versatile intermediate.
Caption: Core synthetic workflow for functionalizing this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-6-methyl-1,5-naphthyridine
Principle: This protocol describes the conversion of the C4-hydroxyl group into a chloride. The tautomeric equilibrium favors the keto form under acidic conditions, which is then converted into the chloro-derivative by a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is widely used for this transformation on N-heterocyclic ketones.[2][3] The reaction often benefits from a catalytic amount of a tertiary amine base like N,N-dimethylaniline or triethylamine, which can facilitate the reaction.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)
-
N,N-Dimethylaniline (Optional, 0.1-0.2 eq)
-
Toluene (co-solvent, optional)
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.
-
Carefully add phosphorus oxychloride (POCl₃) at room temperature in a fume hood. The reaction can be exothermic.
-
(Optional) Add N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then slowly pour it onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate, to yield the pure 4-Chloro-6-methyl-1,5-naphthyridine.
| Reaction | Key Reagents | Typical Conditions | Purpose |
| Chlorination | POCl₃ | Reflux, 2-4 h | Converts C4-OH to C4-Cl, creating a key intermediate[2][3]. |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Principle: The 4-chloro-1,5-naphthyridine intermediate is electron-deficient due to the ring nitrogen atoms, making the C4 position susceptible to nucleophilic attack.[10][11] This allows for the direct displacement of the chloride with various nucleophiles, such as primary or secondary amines, to form 4-amino-1,5-naphthyridine derivatives.[2] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.
Materials:
-
4-Chloro-6-methyl-1,5-naphthyridine (1.0 eq)
-
Desired amine (e.g., morpholine, benzylamine) (1.2-2.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Dioxane
-
Reaction vessel suitable for heating (e.g., sealed tube or microwave vial)
Procedure:
-
In a reaction vessel, combine 4-Chloro-6-methyl-1,5-naphthyridine, the chosen amine, and the base (K₂CO₃ or DIPEA).
-
Add the solvent (DMF or Dioxane).
-
Seal the vessel and heat the mixture to 80-120 °C for 4-16 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with EtOAc or DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via silica gel chromatography or recrystallization to obtain the desired 4-amino-6-methyl-1,5-naphthyridine.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle: The C4-Cl bond can be activated by a palladium(0) catalyst to undergo oxidative addition, initiating a catalytic cycle that allows for the formation of a new carbon-carbon bond.[12][13] The Suzuki-Miyaura coupling, which uses a boronic acid or ester as the coupling partner, is a robust and widely used method for this purpose.[14][15] The reaction requires a Pd catalyst, a ligand (often a phosphine), and a base.[16]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]
Materials:
-
4-Chloro-6-methyl-1,5-naphthyridine (1.0 eq)
-
Aryl- or vinyl-boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
To a reaction flask, add 4-Chloro-6-methyl-1,5-naphthyridine, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the 4-aryl-6-methyl-1,5-naphthyridine product.
| Reaction Type | Key Components | Product Type | Significance |
| SNAr | Amine, Alcohol, or Thiol Nucleophile; Base | 4-Amino, 4-Alkoxy, or 4-Thio-naphthyridines | Rapid access to key pharmacophores.[2][10] |
| Suzuki Coupling | Boronic Acid; Pd Catalyst; Ligand; Base | 4-Aryl or 4-Vinyl-naphthyridines | Forms C-C bonds, enabling synthesis of biaryl structures.[12][13] |
| Buchwald-Hartwig | Amine; Pd Catalyst; Ligand; Base | 4-Amino-naphthyridines | Forms C-N bonds, often with broader substrate scope than SNAr.[16] |
Conclusion and Outlook
This compound is a powerful and cost-effective building block for synthetic and medicinal chemistry. Its true potential is unlocked through its conversion to the 4-chloro intermediate, a gateway to a vast array of functionalized derivatives via nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The protocols outlined here provide a reliable and scalable foundation for researchers to explore the rich chemical space surrounding the 1,5-naphthyridine scaffold, facilitating the development of novel pharmaceuticals and advanced functional materials.
References
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G. M. C. Giblin et al., (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
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C. Alonso et al., (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
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M. A. Abo-Ghalia et al., (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. ARKIVOC. [Link]
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Q. Liu & H. Ge, (2015). Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. ChemInform, 46. [Link]
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L. W. Deady & D. M. Werden, (1986). Nucleophilic-Substitution Reactions in Benzo[C][12][17]Naphthyridines. Australian Journal of Chemistry, 39(4), 667-675. [Link]
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Chemistry LibreTexts, (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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I. Grabchev et al., (2013). Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. Chemistry Central Journal, 7(1), 27. [Link]
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A. M. G. Nassar et al., (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. [Link]
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ResearchGate, (2008). (PDF) ChemInform Abstract: Naphthidine Di(radical Cation)s-Stabilized Palladium Nanoparticles for Efficient Catalytic Suzuki—Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
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C. Alonso et al., (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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NIH, (n.d.). 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). NIH. [Link]
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C. Alonso et al., (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
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C. Alonso et al., (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
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Y. Yu et al., (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
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A. J. J. Lennox & G. C. Lloyd-Jones, (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1916-1930. [Link]
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L. W. Deady & D. M. Werden, (2025). Nucleophilic-Substitution Reactions in Benzo[C][12][17]Naphthyridines. ResearchGate. [Link]
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I. Grabchev et al., (2013). Tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine studied by experimental and theoretical methods. PubMed. [Link]
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A. Tadjer et al., (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]
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E. Murguly, T. B. Norsten & N. Branda, (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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S. El-Gamel & N. Said, (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(23), 7297. [Link]
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Encyclopedia.pub, (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
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DiVA portal, (n.d.). Naphthyridine Based Molecular Switches. DiVA portal. [Link]
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PubChem, (n.d.). 1,5-Naphthyridin-4-ol. PubChem. [Link]
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A. T. M. Serafin et al., (1994). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][10][12]naphthyridin-(5H)ones. Journal of Medicinal Chemistry, 37(20), 3366-72. [Link]
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PubChemLite, (n.d.). 1,5-naphthyridin-4-ol (C8H6N2O). PubChemLite. [Link]
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OUCI, (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. OUCI. [Link]
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 6-Methyl-1,5-naphthyridin-4-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 6-Methyl-1,5-naphthyridin-4-ol Derivatization
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[1][2][3] The compound this compound, in particular, serves as a valuable starting material for the synthesis of novel therapeutic agents and functional materials.[4] The hydroxyl group at the 4-position is a key handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. Derivatization of this hydroxyl group into ethers and esters can significantly impact a molecule's lipophilicity, metabolic stability, and target-binding interactions.
These application notes provide detailed protocols for the O-alkylation and O-acylation of this compound, offering researchers a practical guide to synthesizing a diverse library of derivatives. The methodologies described herein are based on well-established synthetic transformations and are designed to be robust and reproducible.
Core Reactivity and Mechanistic Considerations
The hydroxyl group of this compound exhibits tautomerism, existing in equilibrium with its keto form, 6-methyl-1H-1,5-naphthyridin-4(5H)-one. For derivatization at the oxygen, reaction conditions are chosen to favor the enol tautomer. The oxygen atom, being nucleophilic, can readily attack electrophiles. The choice of reagents and reaction conditions will dictate the outcome of the derivatization.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7][8][9] This protocol is best suited for primary alkyl halides to avoid competing elimination reactions.[6][7]
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Solvation: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material (approximately 0.1-0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (NaH, 1.2 eq) portion-wise, or potassium carbonate (K₂CO₃, 2.0 eq)). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Alkylation: Add the alkyl halide (R-X, 1.2-1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, cautiously quench the excess hydride with a few drops of water or methanol.
-
Pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary (Exemplary):
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | 25 | 4 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 60 | 8 | 70-85 |
| Benzyl Bromide | NaH | THF | 50 | 6 | 80-90 |
Protocol 2: O-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present.[10][11][12][13] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Reaction Scheme:
Caption: Mitsunobu Reaction for O-Alkylation.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq), the desired alcohol (R-OH, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF, cool the mixture to 0 °C.[14]
-
Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.[14]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by column chromatography. Alternatively, to remove some of the byproducts, the residue can be triturated with a solvent like diethyl ether, which will precipitate the triphenylphosphine oxide.
-
-
Purification: Purify the product by column chromatography on silica gel.
Quantitative Data Summary (Exemplary):
| Alcohol (R-OH) | Azodicarboxylate | Solvent | Temperature | Time (h) | Yield (%) |
| Ethanol | DEAD | THF | 0 to RT | 12 | 60-75 |
| Isopropanol | DIAD | THF | 0 to RT | 18 | 50-65 |
| Phenol | DEAD | THF | 0 to RT | 10 | 70-85 |
Protocol 3: O-Acylation (Esterification)
Esterification of the hydroxyl group can be readily achieved using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.
Reaction Scheme:
Caption: O-Acylation of this compound.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM) containing a base like triethylamine (TEA, 2.0-3.0 eq).
-
Acylation: Cool the solution to 0 °C. Add the acylating agent (acid chloride or anhydride, 1.2-1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Exemplary):
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | Pyridine | 0 to RT | 2 | 90-98 |
| Acetic Anhydride | TEA | DCM | 0 to RT | 4 | 85-95 |
| Benzoyl Chloride | TEA | DCM | 0 to RT | 3 | 88-96 |
Characterization of Derivatives
The successful synthesis of the derivatized products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show the appearance of signals corresponding to the newly introduced alkyl or acyl group. For O-alkylation, the disappearance of the hydroxyl proton signal will be observed.
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Chromatography: TLC and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compounds.
Experimental Workflow Visualization
Caption: General Experimental Workflow for Derivatization and Analysis.
References
-
Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3444. [Link]
-
ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Da Settimo, A., et al. (2007). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 50(23), 5875-5886. [Link]
-
Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
De Rycker, M., et al. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 61(23), 10760-10784. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
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- 14. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for 6-Methyl-1,5-naphthyridin-4-ol as a Ligand for Metal Complexes
Introduction: The Versatile 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2][3] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents.[1][4] In the realm of materials science, these compounds are utilized as ligands in the creation of high-performance metal complexes for applications such as organic light-emitting diodes (OLEDs).[4] The defining feature of the 1,5-naphthyridine scaffold is the geometric arrangement of its two nitrogen atoms, which are incapable of binding to the same metal center simultaneously, making them excellent bridging or linker ligands for the construction of multinuclear metal complexes.[2][5]
This guide focuses on a specific derivative, 6-Methyl-1,5-naphthyridin-4-ol , as a ligand for the synthesis of novel metal complexes. The introduction of a methyl group at the 6-position and a hydroxyl group at the 4-position can significantly influence the electronic properties and coordination behavior of the ligand, potentially leading to complexes with unique catalytic, photophysical, or biological properties. These application notes provide detailed protocols for the synthesis of the this compound ligand and its subsequent use in the formation of metal complexes, along with methods for their characterization and an exploration of their potential applications.
PART 1: Synthesis of the Ligand: this compound
The synthesis of 1,5-naphthyridine derivatives can be achieved through various established methods, with the Skraup synthesis being a classic and effective approach.[6][7] This method typically involves the reaction of a substituted 3-aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent. The following protocol is a proposed adaptation of the Skraup synthesis for the preparation of this compound.
Proposed Synthetic Pathway for this compound
Caption: Proposed Skraup synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-6-methylpyridine
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) or other suitable oxidizing agent
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.
-
Addition of Reactants: Slowly add 3-amino-6-methylpyridine to the acidic glycerol mixture. Then, add the oxidizing agent (e.g., sodium nitrite) portion-wise to control the initial exothermic reaction.
-
Reaction: Heat the mixture to 120-140 °C for 3-4 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% NaOH solution until a precipitate is formed. Monitor the pH to ensure it is neutral or slightly basic.
-
Isolation of Product: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Characterization of the Ligand
The synthesized this compound should be characterized to confirm its identity and purity. The following techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the naphthyridine core and a singlet for the methyl group protons. The chemical shifts will be influenced by the electron-donating hydroxyl group. |
| ¹³C NMR | Resonances corresponding to the nine carbon atoms in the molecule, including the methyl carbon and the carbons of the naphthyridine ring. |
| FT-IR | Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (160.17 g/mol ).[4] |
| Melting Point | A sharp melting point is indicative of a pure compound. |
PART 2: Synthesis of Metal Complexes with this compound
The 1,5-naphthyridine scaffold can act as a monodentate or a bridging bidentate ligand in the formation of metal complexes.[2] The following is a general protocol for the synthesis of metal complexes with this compound. This protocol can be adapted for various transition metals such as Ruthenium(II), Palladium(II), Platinum(II), and Copper(I).
General Synthetic Pathway for Metal Complexation
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocol: General Synthesis of Metal Complexes
Materials:
-
This compound (ligand)
-
Desired metal salt (e.g., RuCl₃·xH₂O, PdCl₂, K₂PtCl₄, CuI)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, DMF)
-
Inert gas supply (e.g., nitrogen or argon)
-
Schlenk line or glovebox for air-sensitive reactions
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating plate
Procedure:
-
Ligand Solution: Dissolve a specific molar equivalent of this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Metal Salt Solution: In a separate flask, dissolve the desired metal salt in the same solvent. For some salts, gentle heating may be required to achieve complete dissolution.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with vigorous stirring. The molar ratio of ligand to metal will depend on the desired coordination geometry and whether a mononuclear or binuclear complex is being targeted.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to several days. The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy or TLC.
-
Isolation of the Complex: Upon completion, the metal complex may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: The crude complex is collected by filtration, washed with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography.
-
Drying: The purified metal complex is dried under vacuum.
Characterization of the Metal Complexes
A thorough characterization of the synthesized metal complexes is crucial to determine their structure and properties.
| Technique | Information Obtained |
| ¹H NMR | Coordination of the ligand to the metal center will cause a shift in the proton signals of the ligand. |
| FT-IR | A shift in the vibrational frequencies of the C=N and C=C bonds of the naphthyridine ring upon coordination. The O-H peak may disappear if deprotonation occurs upon complexation. |
| UV-Vis Spectroscopy | Appearance of new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.[8] |
| Elemental Analysis | Confirms the empirical formula of the complex and the ligand-to-metal ratio. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. |
| Cyclic Voltammetry | To study the electrochemical properties of the complexes, such as redox potentials, which are important for applications in catalysis and electronics.[9] |
PART 3: Potential Applications of this compound Metal Complexes
The unique electronic and steric properties imparted by the methyl and hydroxyl substituents on the 1,5-naphthyridine scaffold suggest that its metal complexes could have a range of valuable applications.
Catalysis
Ruthenium and Palladium complexes containing nitrogen-based heterocyclic ligands are well-known catalysts for a variety of organic transformations.[10][11] Complexes of this compound could potentially be explored as catalysts in reactions such as:
-
Hydrogenation and Transfer Hydrogenation: The electronic properties of the ligand can be tuned to enhance the catalytic activity of the metal center.
-
Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions. The 1,5-naphthyridine ligand could provide the necessary stability and electronic environment for efficient catalysis.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
Platinum(II) and other heavy metal complexes with N-heterocyclic ligands are often investigated for their phosphorescent properties, making them suitable for use as emitters in OLEDs.[4] The this compound ligand could contribute to the formation of complexes with desirable photoluminescent properties, potentially in the near-infrared (NIR) region, which is of interest for various technological applications.[4]
Medicinal Chemistry
The 1,5-naphthyridine core is present in many biologically active molecules.[1][12] The coordination of a metal ion to this compound could lead to synergistic effects, enhancing the therapeutic potential of the ligand. Potential areas of investigation include:
-
Anticancer Agents: Many metal complexes exhibit cytotoxicity towards cancer cells. The mechanism of action could involve DNA intercalation or inhibition of key enzymes like topoisomerase.
-
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Metal complexes can exhibit enhanced antimicrobial activity compared to the free ligands.
Conclusion
This compound represents a promising, yet underexplored, ligand for the development of novel metal complexes. The synthetic protocols and characterization methods outlined in these application notes provide a comprehensive framework for researchers to begin exploring the coordination chemistry of this versatile ligand. The potential applications in catalysis, materials science, and medicinal chemistry are vast and warrant further investigation. The insights gained from studying the metal complexes of this specific derivative will contribute to the broader understanding and utilization of the 1,5-naphthyridine scaffold in various scientific disciplines.
References
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]
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Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(14), 3252. Available from: [Link]
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Zhu, S., et al. (2008). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. Dalton Transactions, (45), 6401-6408. Available from: [Link]
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Science of Synthesis. (2023). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Thieme. Available from: [Link]
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G. B. M., et al. (2006). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 49(2), 567-570. Available from: [Link]
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MDPI. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available from: [Link]
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available from: [Link]
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ACS Publications. (2022). A Protic Mn(I) Complex Based on a Naphthyridine-N-oxide Scaffold: Protonation/Deprotonation Studies and Catalytic Applications for Alkylation of Ketones. Organometallics. Available from: [Link]
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Accounts of Chemical Research. (2020). Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands. Available from: [Link]
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Journal of the Chemical Society, Dalton Transactions. (1998). Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. Available from: [Link]
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ACS Publications. (2009). 1,5-Naphthyridine As a New Linker for the Construction of Bridging Ligands and Their Corresponding Ru(II) Complexes. Inorganic Chemistry. Available from: [Link]
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ACS Publications. (2009). 1,5-Naphthyridine As a New Linker for the Construction of Bridging Ligands and Their Corresponding Ru(II) Complexes. Inorganic Chemistry. Available from: [Link]
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Zhu, S., et al. (2008). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. PubMed. Available from: [Link]
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Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available from: [Link]
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MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]
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PubChem. 1,5-Naphthyridin-4-ol. Available from: [Link]
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Application Note: A Framework for Investigating the Anticancer Properties of 6-Methyl-1,5-naphthyridin-4-ol in Cancer Cell Line Studies
For: Researchers, scientists, and drug development professionals.
Topic: A comprehensive guide to the experimental evaluation of 6-Methyl-1,5-naphthyridin-4-ol, a novel naphthyridine derivative, for potential anticancer applications. This document provides the scientific rationale and detailed protocols for assessing its cytotoxicity, and its effects on apoptosis, cell cycle progression, and relevant signaling pathways in cancer cell lines.
Introduction: The Therapeutic Potential of Naphthyridine Scaffolds
The naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, the 1,5-naphthyridine framework is of growing interest in oncology. Compounds with this core have been identified as potent inhibitors of key signaling molecules implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Transforming Growth Factor-beta (TGF-β) receptors, and DNA Topoisomerase I.[2][3][4][5] These targets are crucial for processes like cell proliferation, migration, survival, and DNA replication, making their inhibition a validated strategy for cancer therapy.[2][3][4][5]
This compound is a specific derivative within this promising class. While extensive research on this particular molecule is emerging, its structural similarity to known kinase and topoisomerase inhibitors suggests it may possess significant antitumor activity. This application note serves as a comprehensive, experience-driven guide for researchers aiming to elucidate the anticancer potential of this compound or similar novel compounds. We will detail the critical in vitro assays required for a thorough preliminary investigation, from initial cytotoxicity screening to the mechanistic evaluation of its effects on apoptosis, cell cycle, and protein expression. The protocols provided herein are designed to be robust and self-validating, forming a logical workflow for the preclinical assessment of novel chemical entities.
Hypothesized Mechanism of Action
Based on the activities of related 1,5-naphthyridine compounds, this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Kinase Inhibition: It may act as an inhibitor of receptor tyrosine kinases like FGFR or TGF-β receptors, which are often dysregulated in various cancers.[3][4][6] Inhibition of these pathways can block downstream signaling cascades responsible for cell growth and proliferation.
-
Topoisomerase I Inhibition: The compound could stabilize the Topoisomerase I-DNA cleavage complex, leading to DNA strand breaks during replication, which ultimately triggers cell death.[2][5][7]
-
Induction of Apoptosis and Cell Cycle Arrest: By interfering with critical cellular processes, the compound is likely to induce programmed cell death (apoptosis) and/or cause cells to arrest at specific phases of the cell cycle.[8][9]
The following experimental workflow is designed to systematically test these hypotheses.
Experimental Workflow for Compound Evaluation
A logical progression of experiments is crucial for efficiently characterizing a novel compound. This workflow begins with a broad assessment of cytotoxicity and progressively narrows the focus to specific molecular mechanisms.
Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.
Quantitative Data Summary: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound.[10] The following table presents hypothetical IC50 values for this compound across a panel of human cancer cell lines after 48 hours of treatment, serving as an example of how to structure such data. A known clinical agent, such as Topotecan (a Topoisomerase I inhibitor), is included for comparison.
| Cell Line | Cancer Type | This compound IC50 (µM) | Topotecan IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 8.5 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 12.2 | 1.5 |
| HCT116 | Colorectal Carcinoma | 6.8 | 0.5 |
| PC-3 | Prostate Adenocarcinoma | 15.6 | 2.1 |
| HeLa | Cervical Adenocarcinoma | 9.3 | 1.1 |
| HEK293 | Normal Human Kidney | > 50 | 15.0 |
Note: The inclusion of a non-cancerous cell line (e.g., HEK293) is crucial for assessing the selectivity of the compound for cancer cells over normal cells.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[4]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells.[12] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12][13]
Materials:
-
Cancer cells treated with the IC50 concentration of this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Protocol 3: Cell Cycle Analysis
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by quantifying their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry is used to measure this fluorescence. As PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[14]
Materials:
-
Cancer cells treated with the IC50 concentration of this compound
-
Cold PBS
-
Ice-cold 70% Ethanol
-
PI staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvesting: Harvest cells, wash once with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample.[16] Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[16][17] This allows for the investigation of how this compound affects the expression or activation of proteins involved in apoptosis (e.g., Caspase-3, PARP) and cell cycle regulation (e.g., Cyclin B1, CDK1).
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Cyclin B1, anti-p-CDK1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.[18]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.[18]
-
Quantification: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the target protein bands to the loading control to determine relative protein expression.[19]
Visualizing Potential Signaling Pathways
To conceptualize the potential mechanism of action, the following diagram illustrates how a 1,5-naphthyridine derivative might interfere with cancer cell signaling.
Caption: Hypothesized signaling pathways targeted by this compound.
Conclusion and Future Directions
This application note provides a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis, cell cycle, and key signaling proteins, researchers can build a comprehensive profile of its biological activity. The data generated from these protocols will be instrumental in determining whether this compound warrants further investigation, including more specific target validation assays, in vivo xenograft studies, and medicinal chemistry efforts to optimize its potency and selectivity. The broader family of 1,5-naphthyridines holds significant therapeutic promise, and a rigorous, methodical approach to their evaluation is paramount for translating this potential into clinical benefit.
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Chen, C. H., et al. (2014). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Biomolecules, 4(4), 935–952. [Link]
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Tzeng, S. J., et al. (2016). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Cancers, 8(5), 51. [Link]
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Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]
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Laping, N. J., et al. (2005). A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. Neoplasia, 7(6), 616–625. [Link]
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Seo, J., et al. (2020). Recent advances in the development of TGF-β signaling inhibitors for anticancer therapy. Journal of Experimental & Molecular Medicine, 52(12), 1947–1962. [Link]
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Oncohema Key. (2017). Topoisomerase 1 Inhibitors and Cancer Therapy. Retrieved January 5, 2026, from [Link]
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Turner, N., & Grose, R. (2010). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncogene, 29(11), 1505–1516. [Link]
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Pommier, Y. (2013). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Cancers, 5(4), 1310–1339. [Link]
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Frontiers in Oncology. (2022). Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis. Frontiers in Oncology, 12, 977995. [Link]
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MtoZ Biolabs. (n.d.). How to Quantify Protein Expression in Cells Using Western Blot? Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (2018). Targeting Topoisomerase I in the Era of Precision Medicine. Pharmacological Research, 138, 1-13. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Kim, Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769–3776. [Link]
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Wesołowska, O., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5397. [Link]
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Lee, J. H., et al. (2016). Novel dihydrobenzofuro[4,5-b][12][15]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells. Oncology Reports, 35(4), 2131–2138. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 6-Methyl-1,5-naphthyridin-4-ol Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have demonstrated a wide spectrum of pharmacological properties, including significant antimicrobial effects.[1][2] Specifically, derivatives of 1,5-naphthyridine are of growing interest to the scientific community. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening and initial characterization of 6-Methyl-1,5-naphthyridin-4-ol derivatives as potential antimicrobial agents.
This document outlines a tiered approach, beginning with primary screening to determine the spectrum of activity, followed by quantitative assays to establish potency, and culminating in essential in vitro safety assessments to evaluate preliminary therapeutic potential. The protocols herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4]
Part 1: Primary Screening - The Agar Well Diffusion Assay
The agar well diffusion method is a robust and widely used preliminary assay to qualitatively assess the antimicrobial activity of novel compounds.[5][6] Its principle lies in the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates the compound's ability to impede microbial growth.
Rationale for Method Selection
This method is chosen for initial screening due to its simplicity, cost-effectiveness, and ability to test multiple compounds against various microorganisms simultaneously. It provides a clear visual indication of antimicrobial activity, allowing for rapid identification of promising candidates for further quantitative analysis.[7]
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol: Agar Well Diffusion
Materials:
-
This compound derivatives
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923)
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile petri dishes, cotton swabs, micropipettes, and tips
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Incubator
Procedure:
-
Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells in the agar.[6]
-
Compound Addition: Prepare stock solutions of the this compound derivatives in DMSO. Carefully add a fixed volume (e.g., 50 µL) of each test compound solution into separate wells.
-
Controls: In separate wells on the same plate, add 50 µL of the positive control antibiotic and 50 µL of DMSO as the negative (vehicle) control.
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following the identification of active derivatives, the next critical step is to quantify their potency. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10]
Rationale for Method Selection
This method is highly reproducible, conservative with compound usage, and suitable for high-throughput screening.[11] It provides a quantitative endpoint (the MIC value) that is essential for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies. The methodology is well-standardized by bodies like the CLSI.[4]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination via Broth Microdilution.
Detailed Protocol: Broth Microdilution
Materials:
-
Active this compound derivatives
-
Test microorganisms
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotic
-
DMSO
-
Multichannel micropipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compounds. Typically, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of the test compound (dissolved in CAMHB, ensuring final DMSO concentration is non-inhibitory, usually ≤1%) to well 1. Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[12]
-
Inoculum Preparation: Prepare a standardized inoculum as described in the agar well diffusion protocol. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]
-
Plate Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[13] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm. The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear.
Data Presentation: MIC Values
Summarize the quantitative data in a clear, structured table.
| Test Microorganism | Gram Stain | Derivative ID | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 25923 | Gram-positive | NAPH-001 | 16 | 0.5 |
| S. aureus ATCC 25923 | Gram-positive | NAPH-002 | 8 | 0.5 |
| E. coli ATCC 25922 | Gram-negative | NAPH-001 | 64 | 0.25 |
| E. coli ATCC 25922 | Gram-negative | NAPH-002 | >128 | 0.25 |
| P. aeruginosa ATCC 27853 | Gram-negative | NAPH-001 | >128 | 1 |
| P. aeruginosa ATCC 27853 | Gram-negative | NAPH-002 | >128 | 1 |
Note: Data are hypothetical and for illustrative purposes only.
Part 3: Determining Bactericidal vs. Bacteriostatic Activity
The MIC value indicates growth inhibition but does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to determine the killing potential of a compound.[14]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15]
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate these aliquots onto a fresh, antibiotic-free MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16]
-
Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[12]
Part 4: Preliminary In Vitro Safety and Cytotoxicity Assessment
A promising antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells. Early-stage in vitro safety profiling is essential to identify potential liabilities and guide lead optimization.[17][18]
Rationale for Early Safety Assessment
Conducting cytotoxicity assays early in the drug discovery process helps in derisking candidates, saving significant time and resources.[17] Assays that measure different aspects of cell health, such as metabolic activity and membrane integrity, provide a more comprehensive safety profile.[19]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20] Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.[21]
Procedure:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HepG2) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at approximately 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[22] It is a direct measure of cytotoxicity and cell lysis.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's protocol. This enzymatic reaction results in a colored product.
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., 490 nm). The amount of LDH activity is proportional to the number of lysed cells.
Data Presentation: Cytotoxicity
Results are often expressed as the concentration that causes 50% inhibition of cell viability (IC₅₀) or 50% cell lysis (LC₅₀).
| Cell Line | Assay | Derivative ID | IC₅₀ / LC₅₀ (µM) |
| HepG2 | MTT (48h) | NAPH-001 | >100 |
| HepG2 | MTT (48h) | NAPH-002 | 85 |
| HeLa | LDH (24h) | NAPH-001 | >100 |
| HeLa | LDH (24h) | NAPH-002 | 92 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a structured, multi-tiered framework for the initial antimicrobial evaluation of this compound derivatives. By progressing from qualitative screening to quantitative potency determination and preliminary safety assessment, researchers can efficiently identify and prioritize promising lead compounds for further development. Adherence to these standardized and validated protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the critical quest for novel antimicrobial therapies.
References
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- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- IRJET. (2018). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
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MDPI. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]
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PubMed. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
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PubMed. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
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PubMed. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]
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- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
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ASM Journals. (2024). Antibiotic susceptibility testing usingminimum inhibitory concentration (MIC) assays. Retrieved from [Link]
- BenchChem. (2025). Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agent-6.
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Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
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Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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ResearchGate. (2024). Modification of antimicrobial susceptibility testing methods. Retrieved from [Link]
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SEAFDEC/AQD. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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PubMed Central. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]
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ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
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PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]
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ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of.... Retrieved from [Link]
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YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]
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MDPI. (n.d.). Overview on Strategies and Assays for Antibiotic Discovery. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Retrieved from [Link]
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Application Notes & Protocols: Leveraging the 6-Methyl-1,5-naphthyridin-4-ol Scaffold for Novel Kinase Inhibitor Development
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors targeting the ATP-binding site of kinases remains a cornerstone of modern drug discovery. The naphthyridine core is a "privileged scaffold" in medicinal chemistry, with various isomers demonstrating significant potential for kinase inhibition. This guide focuses on the strategic use of the 6-Methyl-1,5-naphthyridin-4-ol scaffold as a versatile starting point for the rational design and synthesis of potent and selective kinase inhibitors. We will detail the chemical rationale, provide exemplary synthesis protocols, and outline robust methodologies for evaluating the biological activity of derived compounds.
Introduction: The Rationale for the 1,5-Naphthyridinone Scaffold
The 1,5-naphthyridin-4-ol core, which exists in tautomeric equilibrium with the more stable 1,5-naphthyridin-4-one , presents a compelling framework for kinase inhibitor design. Its bicyclic, heteroaromatic structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor point for many successful inhibitors.
The strategic placement of a methyl group at the C6 position offers several advantages:
-
Vector for SAR Exploration: The methyl group provides a defined chemical handle and influences the electronics and sterics of the scaffold, serving as a baseline for structure-activity relationship (SAR) studies.
-
Improved Physicochemical Properties: Methyl substitution can enhance metabolic stability and modify solubility and lipophilicity, key parameters in drug development.
-
Modulation of Selectivity: Subtle changes to the core scaffold can exploit unique features of different kinase active sites, enabling the development of highly selective inhibitors.
Various naphthyridinone isomers have been successfully developed into potent inhibitors of key oncogenic kinases, including MET, EGFR, and TGF-β type I receptor, validating the utility of this chemical class.[1][2][3][4]
Synthetic Strategy: From Precursor to Core Scaffold
The synthesis of the this compound core can be efficiently achieved through established heterocyclic chemistry reactions. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic acid derivative followed by thermal cyclization.[5]
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis starting from commercially available 2-amino-4-methylpyridine.
Objective: To synthesize the core scaffold this compound.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
2-Amino-4-methylpyridine
-
Diethyl 2-(ethoxymethylene)malonate (DEMM)
-
Dowtherm A (or Diphenyl ether)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Condensation: In a round-bottom flask, combine 2-Amino-4-methylpyridine (1.0 eq) and Diethyl 2-(ethoxymethylene)malonate (1.05 eq). Heat the mixture with stirring at 110-120°C for 2 hours. The reaction progress can be monitored by TLC. Upon completion, ethanol is removed under reduced pressure to yield the crude intermediate enamine.
-
Thermal Cyclization: Add the crude enamine to a flask containing Dowtherm A, preheated to 240-250°C. Maintain this temperature for 30-60 minutes. The cyclization reaction results in the precipitation of the product.
-
Isolation: Cool the reaction mixture to room temperature. Dilute with hexane to facilitate precipitation. Collect the solid product, ethyl 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, by filtration and wash thoroughly with hexane.
-
Hydrolysis and Decarboxylation: Suspend the ester from the previous step in a 10% aqueous NaOH solution. Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Purification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~6-7 with concentrated HCl. The target compound, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.
From Scaffold to Inhibitor: A Structure-Guided Approach
The this compound scaffold serves as a foundational piece. To develop a potent kinase inhibitor, strategic modifications are necessary to engage other key regions of the ATP-binding site. A common and effective strategy involves converting the 4-hydroxyl group into a leaving group (e.g., a chloride) to enable nucleophilic substitution, thereby introducing moieties that can interact with the solvent-exposed region of the kinase.
Protocol 2: Synthesis of a 4-Anilino-6-methyl-1,5-naphthyridine Derivative
This protocol describes a representative synthesis of a kinase inhibitor by attaching a substituted aniline, a common pharmacophore in many kinase inhibitors.
Objective: To synthesize a candidate kinase inhibitor from the core scaffold.
Workflow Diagram:
Caption: General workflow for derivatizing the core scaffold.
Materials:
-
This compound (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
A desired substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol
-
Hydrochloric acid (HCl)
Procedure:
-
Chlorination: In a fume hood, carefully reflux a mixture of this compound (1.0 eq) in phosphorus oxychloride (5-10 eq) for 2-4 hours. After cooling, slowly pour the reaction mixture onto crushed ice. Neutralize with a base (e.g., ammonium hydroxide) and extract the product, 4-Chloro-6-methyl-1,5-naphthyridine, with a suitable organic solvent like dichloromethane. Dry the organic layer and concentrate under reduced pressure.
-
Nucleophilic Aromatic Substitution (SNAr): Combine the 4-chloro intermediate (1.0 eq) and the desired substituted aniline (1.1 eq) in a solvent such as isopropanol. Add a catalytic amount of acid (e.g., a drop of HCl). Heat the mixture to reflux for 4-16 hours, monitoring by TLC.
-
Purification: After cooling, the product may precipitate. If so, collect it by filtration. Otherwise, concentrate the solvent and purify the residue using column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield the final 4-anilino-6-methyl-1,5-naphthyridine derivative.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized, the novel compound must be evaluated for its ability to inhibit the target kinase and its effect on cancer cells. This involves a tiered approach from biochemical assays to cell-based studies.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[6] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Objective: To determine the IC50 value of the synthesized inhibitor against a target kinase.
Workflow Diagram:
Sources
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Application Notes and Protocols: Evaluating 6-Methyl-1,5-naphthyridin-4-ol in Organic Light-Emitting Diodes (OLEDs)
Abstract
This document provides a comprehensive guide for the experimental evaluation of 6-Methyl-1,5-naphthyridin-4-ol, a promising candidate for use in Organic Light-Emitting Diodes (OLEDs). Naphthyridine derivatives are of significant interest in materials science due to their potential applications in high-performance electronic devices.[1][2][3][4] Specifically, their utility as ligands in platinum(II) complexes for near-infrared (NIR) emitting OLEDs highlights their importance.[4] This guide details the necessary protocols for material characterization, device fabrication by both solution-processing and thermal evaporation, and subsequent performance evaluation. It is intended for researchers and scientists in the fields of materials science, organic electronics, and drug development who are exploring novel materials for advanced OLED applications.
Introduction: The Rationale for this compound in OLEDs
The advancement of OLED technology is intrinsically linked to the development of novel organic materials with tailored photophysical and electrochemical properties. Naphthyridine-based compounds have emerged as a versatile class of materials, demonstrating high fluorescence quantum yields in both solution and solid states, excellent thermal stability, and tunable electronic properties.[1][3] These characteristics make them suitable for various roles within an OLED device, including as emitters, host materials, or electron-transport materials.[1][3]
This compound, in particular, presents a compelling molecular scaffold. The 1,5-naphthyridine core is known to be a good electron acceptor, which is a desirable trait for host or electron-transporting materials in phosphorescent OLEDs (PhOLEDs).[5][6][7] Efficient PhOLEDs rely on host materials with high triplet energies to effectively confine the triplet excitons on the guest phosphorescent emitter.[6] The molecular structure of this compound suggests the potential for a high triplet energy, making it a candidate for hosting blue or green phosphorescent emitters.
This guide outlines the essential experimental procedures to thoroughly characterize this compound and to fabricate and test its performance in an OLED device. The protocols are designed to be self-validating and are grounded in established methodologies within the field of organic electronics.
Preliminary Material Characterization
Before device fabrication, a comprehensive characterization of the intrinsic properties of this compound is crucial. This data will inform the design of the OLED device structure and provide a baseline for understanding its performance.
Photophysical Properties
The photophysical properties determine the light-emitting capabilities of the material.
Protocol 1: Photoluminescence Spectroscopy
-
Solution-State Measurement:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene, chloroform, or THF) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Use a spectrofluorometer to measure the photoluminescence (PL) spectrum by exciting the sample at its absorption maximum.
-
The resulting spectrum will reveal the emission color and the full width at half maximum (FWHM), which is an indicator of color purity.
-
-
Solid-State Measurement (Thin Film):
-
Prepare a thin film of the material on a quartz substrate via spin-coating or thermal evaporation.
-
Measure the PL spectrum of the thin film. A shift in the emission peak compared to the solution state can indicate intermolecular interactions or aggregation effects.
-
Protocol 2: Photoluminescence Quantum Yield (PLQY)
The PLQY is a critical measure of a material's light-emitting efficiency, defined as the ratio of emitted photons to absorbed photons.[8]
-
Solid-State PLQY Measurement:
-
The determination of solid-state PLQY is more complex than solution measurements due to waveguiding effects in the high refractive index film.[9]
-
An integrating sphere coupled to a spectrofluorometer is required to collect all emitted light.[8][9]
-
The sample is placed inside the integrating sphere and excited with a monochromatic light source.[8]
-
The emission spectrum is recorded and compared to the spectrum of the excitation source with and without the sample in the sphere.
-
This allows for the calculation of the absolute PLQY. This method avoids the need for expensive laser setups and allows for a free choice of excitation wavelength.
-
Electrochemical Properties
Electrochemical characterization provides information about the material's energy levels (HOMO and LUMO), which are crucial for designing an efficient OLED device structure with balanced charge injection and transport.
Protocol 3: Cyclic Voltammetry (CV)
-
Sample Preparation:
-
Dissolve a small amount of this compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane).
-
-
Measurement:
-
Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Scan the potential to measure the oxidation and reduction potentials of the compound.
-
-
Data Analysis:
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
| Property | Experimental Technique | Information Gained |
| Emission Spectrum | Photoluminescence Spectroscopy | Emission color, Color purity (FWHM) |
| Emission Efficiency | Photoluminescence Quantum Yield (PLQY) | Intrinsic light-emitting capability |
| Energy Levels | Cyclic Voltammetry (CV) | HOMO, LUMO, and bandgap energies |
OLED Device Fabrication
Two primary methods for OLED fabrication are solution processing and vacuum thermal evaporation.[10] The choice of method depends on the material's properties (e.g., solubility) and the desired device architecture.
Solution-Processed OLED Fabrication
Solution processing offers the potential for low-cost, large-area fabrication.[11][12][13]
Workflow for Solution-Processed OLED Fabrication
Caption: Workflow for solution-processed OLED fabrication.
Protocol 4: Step-by-Step Solution Processing
-
Substrate Cleaning:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[14]
-
The substrates are then treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to facilitate hole injection and transport.
-
The substrate is then annealed on a hotplate to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
A solution of this compound (either as a neat film or doped into a host material) is prepared in a suitable orthogonal solvent.
-
The EML solution is spin-coated on top of the HTL. The choice of solvent is critical to prevent dissolution of the underlying PEDOT:PSS layer.[13]
-
The film is then thermally annealed to remove the solvent.[14]
-
-
Cathode Deposition:
-
The substrates are transferred to a vacuum thermal evaporator.
-
A thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al) are deposited through a shadow mask to define the cathode.[14]
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed device is encapsulated using a UV-curable epoxy and a cover glass in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Vacuum Thermal Evaporation (VTE) OLED Fabrication
VTE is the standard method for manufacturing high-performance, small-molecule OLEDs, offering precise control over film thickness and purity.[15]
Workflow for Thermally Evaporated OLED Fabrication
Caption: Workflow for vacuum thermal evaporation OLED fabrication.
Protocol 5: Step-by-Step Thermal Evaporation
-
Substrate Preparation:
-
The ITO substrate cleaning procedure is the same as for solution processing.
-
-
Layer Deposition:
-
The cleaned substrate is loaded into a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Organic materials and metals are placed in separate crucibles and heated until they sublimate or evaporate.[16][17]
-
A series of organic layers are deposited sequentially onto the substrate. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
This compound would be evaporated as the EML, potentially co-evaporated with a phosphorescent dopant if used as a host.
-
The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
-
-
Cathode Deposition and Encapsulation:
-
Following the deposition of the organic layers, the cathode (e.g., LiF/Al) is evaporated.[18]
-
The device is then encapsulated in an inert environment.
-
Device Performance Characterization
Once fabricated, the OLEDs must be thoroughly tested to evaluate their performance.[19]
Electroluminescence and Electrical Characteristics
Protocol 6: Current Density-Voltage-Luminance (J-V-L) Measurement
-
Setup:
-
The OLED device is connected to a source measure unit (SMU) inside a dark box.
-
A calibrated photodetector or spectrometer is positioned in front of the device to measure the light output.
-
-
Measurement:
-
The voltage across the device is swept, and the corresponding current density and luminance are recorded.[20]
-
-
Data Analysis:
-
From the J-V-L data, key performance metrics can be calculated:
-
Turn-on Voltage: The voltage at which light emission is first detected (e.g., at a luminance of 1 cd/m²).
-
Current Efficiency (cd/A): The ratio of luminance to current density.[19]
-
Power Efficiency (lm/W): The ratio of the luminous flux to the input electrical power.[19]
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted out of the device to the number of injected electrons.[19]
-
-
Advanced Characterization
Protocol 7: Transient Electroluminescence (Tr-EL)
Tr-EL is a powerful technique for studying charge carrier dynamics, recombination processes, and exciton lifetimes within the device.[21][22][23]
-
Measurement:
-
A pulsed voltage is applied to the OLED, and the time-resolved light emission is measured using a fast photodetector and an oscilloscope.[21]
-
-
Analysis:
-
The delay between the voltage pulse and the onset of electroluminescence can provide information about charge carrier transit times.[21]
-
The decay of the electroluminescence after the voltage pulse can be used to study exciton lifetimes and recombination dynamics.
-
| Performance Metric | Description | Unit |
| Turn-on Voltage | Voltage at which the device begins to emit light | V |
| Current Efficiency | Emitted luminance per unit of current density | cd/A |
| Power Efficiency | Emitted luminous flux per unit of input power | lm/W |
| External Quantum Efficiency (EQE) | Ratio of emitted photons to injected electrons | % |
| Device Lifetime (LT50) | Time for the initial luminance to decrease by 50% | hours |
Conclusion
This guide provides a structured and detailed framework for the comprehensive evaluation of this compound as a potential material for OLED applications. By systematically characterizing its fundamental properties and fabricating and testing devices using established protocols, researchers can effectively assess its performance and suitability for next-generation displays and solid-state lighting. The causality-driven approach outlined here, from material characterization to device analysis, ensures a thorough and scientifically rigorous evaluation.
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Avantama AG. (n.d.). How are OLEDs Made?. Retrieved from [Link]
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- Buckley, A. (Ed.). (2013). OLED Fabrication Process. In Organic Light-Emitting Diodes (OLEDs)
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Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved from [Link]
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- Chi, Y., & Chou, P. T. (2010). Organic host materials for phosphorescent organic light-emitting diodes. Chemical Society Reviews, 39(2), 638-655.
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ChemistryViews. (2022). New Solid-State Photoluminescence Standards. Retrieved from [Link]
- Jen, T. H., et al. (2017). Transient electroluminescence on pristine and degraded phosphorescent blue OLEDs. Journal of Applied Physics, 122(18), 185501.
- Sun, H. (2022). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology, 16, 123-129.
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Toshiba Corporation. (n.d.). Solution-Processed OLED Lighting. Retrieved from [Link]
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Fluxim AG. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
- Matulaitis, T., et al. (2020). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore. ACS Applied Materials & Interfaces, 12(45), 50649-50658.
- Wang, L., et al. (2021). Solution-processed organic light-emitting devices. Opto-Electronic Advances, 4(10), 210031.
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HORIBA. (n.d.). Recording Fluorescence Quantum Yields. Retrieved from [Link]
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eeNews Europe. (2013). Manufacturing of OLEDs – challenges and solutions. Retrieved from [Link]
- Kim, H., et al. (2020). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Micromachines, 11(11), 1019.
- Matulaitis, T., et al. (2021). Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs.
- Owusu, M. A., et al. (2021). Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. Journal of Materials Chemistry C, 9(32), 10229-10255.
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Samsung Display Newsroom. (2022). [Learn Display] 42. Evaporation. Retrieved from [Link]
- Levrel, L., et al. (2015). New Methods for Optical Characterization of OLED Displays. In Electronic Display Conference.
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Korvus Technology. (n.d.). Thin Film Deposition By Thermal Evaporation Systems. Retrieved from [Link]
- Zhang, Y., et al. (2019). Naphthyridine-based emitters simultaneously exhibiting thermally activated delayed fluorescence and aggregation-induced emission for highly efficient non-doped fluorescent OLEDs.
- Al-Attar, H. A., et al. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry, 36(8), 1634-1640.
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SPIE. (n.d.). Analyzing charge transport and emission process in OLEDs through transient electroluminescence. Retrieved from [Link]
- Wang, Y., et al. (2023). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs.
- Würth, C., et al. (2021). Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups. Analytical Chemistry, 93(16), 6463-6471.
- Li, Y., et al. (2017). The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements.
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UIV Chem. (2018). OLED key process: Introduction to evaporation technology. Retrieved from [Link]
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Guangzhou Mianhong Electronic Technology Co., Ltd. (2023). OLED Fabrication Techniques 1 - Vacuum Deposition. Retrieved from [Link]
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Tailor Pixels. (n.d.). How to evaluate the performance of OLED?. Retrieved from [Link]
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Fluxim AG. (2020). EQE optimization For a Top-Emitting OLED. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. Retrieved from [Link]
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In vitro anti-inflammatory assay protocol for naphthyridine compounds
Application Note & Protocol
Topic: High-Throughput Screening Protocol for In Vitro Anti-inflammatory Activity of Naphthyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Inflammation with Naphthyridine Scaffolds
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Macrophages are central players in orchestrating the inflammatory response.[3] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]
A critical signaling pathway governing the expression of these mediators is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] In resting cells, NF-κB is sequestered in the cytoplasm; upon stimulation, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes.[8] Consequently, inhibiting this pathway and the subsequent production of inflammatory mediators is a cornerstone of anti-inflammatory drug discovery.
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including potent anti-inflammatory and analgesic properties.[9][10][11] Derivatives of this scaffold have been shown to modulate cytokine and chemokine levels, positioning them as promising candidates for novel anti-inflammatory therapeutics.[12][13] This document provides a robust, step-by-step protocol for the in vitro evaluation of novel naphthyridine compounds for anti-inflammatory activity using the well-established LPS-stimulated RAW 264.7 murine macrophage model.
Core Principles & Experimental Design
The fundamental principle of this assay is to mimic an inflammatory event in vitro. We utilize the murine macrophage cell line, RAW 264.7, which reliably produces inflammatory mediators upon stimulation with LPS.[14][15] The anti-inflammatory potential of a test compound (e.g., a naphthyridine derivative) is quantified by its ability to suppress the production of key inflammatory markers—specifically nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6.[4]
A critical aspect of this protocol is the differentiation between genuine anti-inflammatory activity and cytotoxicity. An observed reduction in inflammatory markers could simply be due to the compound killing the cells. Therefore, a preliminary cytotoxicity assay is mandatory to identify a non-toxic concentration range for the test compounds. This ensures the self-validating nature of the subsequent anti-inflammatory screening.
Experimental Workflow Overview
The overall process is a multi-stage workflow designed for systematic screening, from initial cytotoxicity assessment to the quantification of specific inflammatory mediators.
Caption: Overall experimental workflow for assessing anti-inflammatory activity.
Part 1: Protocol for Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. This step is crucial to ensure that any observed decrease in inflammatory markers is a result of the compound's bioactivity and not its toxicity to the cells.
Materials
-
RAW 264.7 cells
-
Complete Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[17]
-
Naphthyridine compounds (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[18]
-
Solubilization Solution: DMSO
-
96-well flat-bottom plates
Step-by-Step Methodology
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[15]
-
Compound Preparation: Prepare serial dilutions of the naphthyridine compounds in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death if desired.
-
Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the different concentrations of your test compounds.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[18]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Data Presentation
Summarize the results in a table to easily identify the non-toxic concentration range for subsequent experiments.
| Naphthyridine Compound Conc. (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 99.1 ± 3.8 |
| 5 | 98.5 ± 4.1 |
| 10 | 96.2 ± 3.5 |
| 25 | 94.7 ± 4.9 |
| 50 | 91.3 ± 5.2 |
| 100 | 70.8 ± 6.3 |
| Data are presented as mean ± standard deviation (n=3). Concentrations that maintain >90% cell viability are typically selected for anti-inflammatory assays. |
Part 2: Protocol for Nitric Oxide (NO) Inhibition Assay
Rationale: During inflammation, macrophages express inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[17] NO is a key signaling molecule and inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[19][20]
Materials
-
RAW 264.7 cells and complete medium
-
Lipopolysaccharide (LPS) from E. coli
-
Naphthyridine compounds (at pre-determined non-toxic concentrations)
-
Griess Reagent System: Typically contains two solutions to be mixed before use or added sequentially: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride).[20]
-
Sodium Nitrite (NaNO₂) standard solution (for generating a standard curve)
-
96-well flat-bottom plates
Step-by-Step Methodology
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing the desired non-toxic concentrations of the naphthyridine compounds. Include a "LPS only" control (vehicle) and a "medium only" negative control. Incubate for 1 hour.[15]
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the "medium only" control).[4]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in fresh culture medium (ranging from 100 µM to 1.56 µM is common).[21] Add 50 µL of each standard to the new plate.
-
Griess Reaction: Add 50 µL of Griess reagent to each well containing the standards and samples. Incubate at room temperature for 10-15 minutes, protected from light.[4][22] A pink/purple color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[19]
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage of NO production inhibition:
-
% Inhibition = [1 - (NO₂⁻ in treated sample / NO₂⁻ in LPS-only sample)] x 100
-
Part 3: Protocol for Pro-inflammatory Cytokine (TNF-α & IL-6) Inhibition Assay
Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines produced by activated macrophages that play a central role in amplifying the inflammatory cascade.[23][24] Quantifying the levels of these cytokines in the cell supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct measure of the compound's anti-inflammatory efficacy.
Materials
-
Supernatants collected from the NO inhibition assay (Step 5) can be used.
-
Commercial ELISA kits for mouse TNF-α and IL-6. These kits typically include:
-
Pre-coated 96-well plates
-
Detection antibody (biotinylated)
-
Standard (recombinant cytokine)
-
Avidin-HRP conjugate
-
Wash buffer and Assay diluent
-
Substrate (e.g., TMB) and Stop Solution.[25]
-
Step-by-Step Methodology
-
Assay Preparation: Bring all ELISA kit reagents to room temperature. Prepare the wash buffer, standards, and other reagents according to the kit manufacturer's protocol.[25]
-
Standard Curve: Prepare a serial dilution of the recombinant cytokine standard as specified in the kit manual.
-
Sample Addition: Add 50-100 µL (as per kit instructions) of the standards and collected cell culture supernatants to the appropriate wells of the antibody-pre-coated plate.
-
Incubation: Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).[25]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well. Seal and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the wash step.
-
Avidin-HRP Conjugate: Add the Avidin-HRP conjugate to each well. Seal and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the wash step.
-
Substrate Development: Add the TMB substrate to each well. Incubate in the dark (e.g., 15-20 minutes) until a color change is observed.
-
Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards (often using a four-parameter logistic fit).[26] Calculate the concentration of TNF-α or IL-6 in the samples from this curve. Determine the percent inhibition as done for the NO assay.
Mechanistic Insight: The NF-κB Signaling Pathway
Rationale: Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. The canonical NF-κB pathway is a primary target. LPS binding to its receptor (TLR4) on the macrophage surface initiates a cascade that leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This releases the p50/p65 NF-κB dimer, allowing it to translocate into the nucleus and drive the transcription of iNOS, TNF-α, IL-6, and other pro-inflammatory genes.[3][7][8] Investigating a compound's effect on this pathway provides valuable mechanistic information. This can be assessed through methods like Western blotting for phosphorylated IκBα or NF-κB p65, or by using NF-κB reporter gene assays.
Caption: The canonical NF-κB inflammatory signaling pathway.
References
-
Mishra, A., et al. (2016). Anti-inflammatory activity of a naphthyridine derivative... PubMed. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The master regulator: the relational network of NF-κB signaling. PubMed Central. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Wójcik, P., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
-
Schultze, J. L., et al. (2023). NF-κB in monocytes and macrophages - an inflammatory master regulator in multitalented immune cells. PubMed. [Link]
-
Di Braccio, M., et al. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity... European Journal of Medicinal Chemistry. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
ResearchGate. Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Jaggi, M., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
-
Verdeguer, F., & Richmond, A. (2016). Manipulating the NF-κB pathway in macrophages using mannosylated... International Journal of Nanomedicine. [Link]
-
Aasirvatham, J. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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RayBiotech. Multiplex Human Cytokine ELISA Kit. RayBiotech. [Link]
-
HiMedia Laboratories. EZAssayTM Nitric Oxide Estimation Kit. HiMedia. [Link]
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Limsitthichaikun, S., et al. (2016). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines... ThaiScience. [Link]
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Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells... MDPI. [Link]
-
Martin, C. R., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. [Link]
-
Piao, M. J., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. [Link]
-
2BScientific. Human Inflammatory Cytokine Multiplex ELISA Kit... 2BScientific. [Link]
-
Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Magnusson, M. (2024). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. DiVA portal. [Link]
-
Hsia, T.-C., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. National Institutes of Health. [Link]
-
Xia, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]
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- 1. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
- 2. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB in monocytes and macrophages - an inflammatory master regulator in multitalented immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1,5-naphthyridin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Methyl-1,5-naphthyridin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity material.
Introduction
This compound is a key heterocyclic scaffold in medicinal chemistry. Derivatives of the 1,5-naphthyridine core are known for a wide spectrum of biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[1] Given its importance, a robust and reproducible synthetic route is critical. The most common approach is the Gould-Jacobs reaction, which, while effective, can present challenges, particularly in the high-temperature cyclization step.[2][3] This guide provides expert insights and troubleshooting strategies to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly used method for synthesizing this compound?
A1: The Gould-Jacobs reaction is the most established and versatile method for this synthesis.[2][4][5] It provides a straightforward route starting from readily available precursors. The synthesis involves two primary steps:
-
Condensation: 3-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution reaction where the amino group of the pyridine attacks the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[2][4]
-
Thermal Cyclization: The intermediate is heated to a high temperature (typically >250 °C) in a high-boiling solvent, such as Dowtherm A or diphenyl ether, to induce an intramolecular 6-electron electrocyclization.[3][6] This is followed by saponification and decarboxylation to yield the final this compound product.[2][4]
Q2: Can you illustrate the reaction mechanism for the Gould-Jacobs synthesis of this compound?
A2: Certainly. The mechanism proceeds through a well-established pathway involving condensation followed by a pericyclic ring closure. The key steps are outlined in the diagram below.
Caption: Gould-Jacobs reaction mechanism for this compound synthesis.
Q3: What are the most critical parameters that influence the overall yield?
A3: The success of this synthesis hinges on three critical parameters:
-
Purity of Starting Materials: Ensure that the 3-amino-6-methylpyridine is pure and free from isomeric impurities. The DEEM should be freshly distilled or from a recently opened bottle, as it can hydrolyze over time.
-
Cyclization Temperature: The intramolecular cyclization is a thermally demanding step and is often the primary yield-limiting factor. Achieving and maintaining a sufficiently high temperature (250-260 °C) is crucial for driving the reaction to completion.[3][6] Insufficient heat will result in incomplete conversion.
-
Reaction Atmosphere: At the high temperatures required for cyclization, the intermediate and product can be susceptible to oxidative degradation. Performing the cyclization step under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the formation of tar-like byproducts and improve the final yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My initial condensation reaction is sluggish and gives a low yield of the intermediate.
-
Possible Cause 1: Presence of moisture. The reaction is sensitive to water, which can hydrolyze the DEEM.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents if the reaction is performed with one.
-
-
Possible Cause 2: Impure 3-amino-6-methylpyridine. The starting material may have oxidized or contain impurities that inhibit the reaction.
-
Solution: Check the purity of the aminopyridine by melting point or TLC. If necessary, purify it by recrystallization or sublimation before use.
-
-
Possible Cause 3: Insufficient reaction temperature/time. While this step doesn't require extreme heat, gentle warming (e.g., 80-100 °C) can be necessary to drive the reaction to completion.
-
Solution: Monitor the reaction progress by TLC. If the starting material is consumed slowly, consider increasing the temperature or extending the reaction time.
-
Problem: The high-temperature cyclization step results in a dark, tarry mixture with very little desired product.
-
Possible Cause 1: Insufficient cyclization temperature. This is the most common failure point. If the temperature does not reach the required threshold (typically >250 °C), the reaction will not proceed efficiently, and prolonged heating at a sub-optimal temperature can lead to decomposition.[3][6]
-
Solution: Use a suitable high-boiling solvent like Dowtherm A and a high-temperature thermometer to accurately monitor the internal reaction temperature. Ensure your heating mantle and flask setup can achieve and maintain this temperature. Alternatively, microwave-assisted synthesis can be an effective method for achieving rapid and uniform heating.[2]
-
-
Possible Cause 2: Oxidative degradation. The reaction mixture is exposed to high temperatures for an extended period, making it susceptible to oxidation by atmospheric oxygen.
-
Solution: Equip the reaction flask with a reflux condenser and a nitrogen or argon inlet. Maintaining a positive pressure of an inert gas throughout the heating process will protect the reaction from oxidation.
-
-
Possible Cause 3: Contamination. Impurities in the intermediate from the previous step can polymerize or decompose under high heat.
-
Solution: Ensure the vinylogous amide intermediate is as pure as possible before proceeding to the cyclization. It can often be isolated as a solid and recrystallized if necessary.
-
Problem: I've formed a product, but it is difficult to purify and "oils out" during recrystallization.
-
Possible Cause 1: Incomplete hydrolysis/decarboxylation. If the ethyl ester from the cyclization step is not fully saponified and decarboxylated, it will remain as a significant impurity.
-
Solution: After the cyclization, ensure the hydrolysis with NaOH or KOH is complete. This usually requires refluxing for 1-2 hours. Monitor by TLC until the ester spot has completely disappeared. Carefully neutralize the reaction mixture with acid to precipitate the product.
-
-
Possible Cause 2: Inappropriate recrystallization solvent or technique. "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too rapidly.[7]
-
Solution: Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common pairs include ethanol-water or acetone-hexane.[7] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. If it still oils out, try adding a small amount of the "good" solvent to the oil and heating until it dissolves, then cool slowly again.
-
-
Possible Cause 3: High levels of persistent impurities. Tarry byproducts from the cyclization can be difficult to remove by recrystallization alone.
-
Solution: If recrystallization fails, treat the crude product with activated charcoal in a suitable solvent to remove colored impurities. For highly impure samples, column chromatography may be required, although the low solubility of the product can make this challenging.[8] A trituration (slurrying the crude solid in a solvent where impurities are soluble but the product is not) can also be an effective purification step.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols & Data
Protocol: Synthesis of this compound via Gould-Jacobs Reaction
Part A: Condensation - Synthesis of Diethyl 2-(((6-methylpyridin-3-yl)amino)methylene)malonate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-amino-6-methylpyridine (10.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol).
-
Reaction: Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become a homogenous, viscous oil.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 50% ethyl acetate in hexanes) until the 3-amino-6-methylpyridine spot is no longer visible.
-
Isolation: Cool the reaction mixture to room temperature. Add hexanes (100 mL) and stir vigorously. The intermediate product should precipitate as a pale yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum. The intermediate is often of sufficient purity to proceed to the next step. Expected yield: 80-90%.
Part B: Cyclization, Hydrolysis, and Decarboxylation
-
Setup: Place the dried intermediate from Part A (27.8 g, 0.1 mol) into a 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser with a nitrogen inlet.
-
Cyclization: Add Dowtherm A (250 mL) to the flask. Begin stirring and heat the mixture to 250-255 °C under a slow stream of nitrogen. Maintain this temperature for 30-45 minutes. The solution will darken significantly.
-
Workup (Hydrolysis): Cool the reaction mixture to below 100 °C. Carefully decant the hot Dowtherm A solution away from the precipitated solid product. Wash the solid with hexanes to remove residual solvent. To the solid, add a solution of sodium hydroxide (24 g, 0.6 mol) in water (200 mL). Heat the mixture to reflux for 2 hours to ensure complete saponification.
-
Precipitation (Decarboxylation): Cool the basic solution in an ice bath and acidify to pH ~6-7 by the slow, careful addition of concentrated hydrochloric acid. The final product will precipitate as a light brown or off-white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 80 °C. The product can be further purified by recrystallization from a large volume of ethanol or an ethanol/water mixture. Expected yield: 60-75%.
Data Presentation: Cyclization Conditions
The following table summarizes representative conditions for the critical cyclization step.
| Method | Heating Source | Solvent | Temperature (°C) | Time | Typical Yield Range | Reference |
| Conventional | Heating Mantle | Dowtherm A | 250-255 | 30-60 min | 60-75% | [3][6] |
| Conventional | Heating Mantle | Diphenyl Ether | 255-260 | 20-40 min | 65-80% | [3] |
| Microwave | Microwave Reactor | Diphenyl Ether | 250 | 5-15 min | 70-85% | [2] |
Note: Yields are based on the intermediate from the condensation step and may vary based on scale, purity of materials, and specific experimental setup.
References
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
- Valverde, E., et al. (2020).
- ResearchGate. (n.d.). Modified Gould-Jacobs reaction for the preparation of 1,5-naphthyridinecarbonitriles.
- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
- BenchChem. (2025). This compound. BenchChem.
-
ScienceDirect. (2023). Development of methodologies for synthesis of 4-hydroxy-[2][9]naphthyridine-3-carbonitriles.
- MDPI. (2020).
- PubMed. (2020).
- BenchChem. (2025). Technical Support Center: Refining Purification Methods for High-Purity 6-Methyl-7-O-methylaromadendrin. BenchChem.
-
ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][9]naphthyridine-3-carboxylic Acid Benzylamide. ResearchGate.
Sources
- 1. This compound|CAS 23443-24-5 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Methyl-1,5-naphthyridin-4-ol by Recrystallization
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 6-Methyl-1,5-naphthyridin-4-ol via recrystallization. The information herein is curated for researchers, scientists, and professionals in drug development to navigate the common challenges associated with the purification of heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The efficacy and safety of such compounds in their final applications are critically dependent on their purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization lies in the differential solubility of a compound in a hot versus a cold solvent.[2][3][4] An ideal recrystallization process dissolves the crude material in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the desired compound to form pure crystals, leaving impurities dissolved in the remaining solution (mother liquor).[2][5] This guide will address common issues encountered during the recrystallization of this compound and provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[4][5] The ideal solvent should exhibit the following properties:
-
High Temperature Coefficient of Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] This ensures maximum recovery of the purified compound upon cooling.
-
Inertness: The solvent must not react with this compound.[2][5]
-
Dissimilar Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2][5]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Given the polar nature of the naphthyridine ring system and the hydroxyl group, polar solvents are generally a good starting point. A rule of thumb is that solvents with functional groups similar to the compound often work well.[6] Small-scale solvent screening is highly recommended to identify the optimal solvent or solvent system. Potential solvents to investigate are summarized in the table below.
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethanol | 78 | Polar Protic | Often a good general-purpose solvent for polar organic molecules.[6] |
| Water | 100 | Very Polar Protic | Can be effective for highly polar compounds, especially those capable of hydrogen bonding.[6] |
| Ethanol/Water | Varies | Polar Protic | A solvent pair can fine-tune the solubility. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to clarify.[4] |
| n-Hexane/Acetone | Varies | Nonpolar/Polar Aprotic | A common solvent pair that can be effective if single solvents are not ideal.[6] |
| Toluene | 111 | Nonpolar | Can be effective for compounds with aromatic character.[7] |
Q3: What are the likely impurities in crude this compound?
A3: The nature of impurities is dependent on the synthetic route employed. Common synthetic methods for 1,5-naphthyridines include the Skraup and Gould-Jacobs reactions, starting from substituted 3-aminopyridines.[1][8][9] Potential impurities could include:
-
Unreacted starting materials (e.g., 3-aminopyridine derivatives).
-
Byproducts from side reactions during the cyclization process.
-
Residual catalysts or reagents.
-
Solvents used in the synthesis and workup.
-
Colored impurities, which can sometimes be removed by treating the hot solution with activated charcoal.[3]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The solvent is not a good solvent for the compound, even at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add more of the hot solvent in small increments. Be mindful that using an excessive amount of solvent will reduce the final yield.[10]
-
Switch Solvents: If the compound remains insoluble even with a large volume of solvent, the chosen solvent is unsuitable. Refer to the solvent selection table and try a more polar solvent or a solvent pair.[4]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the compound or when the cooling rate is too rapid.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[10]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out.[10]
-
Change Solvent System: If the problem persists, a different solvent or solvent pair may be necessary.
-
Seed the Solution: Introduce a tiny crystal of the pure compound to the cooled solution to induce nucleation.[5][]
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a small seed crystal of the pure compound to the solution.[5][]
-
-
Reduce Solvent Volume: If crystallization still does not occur, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Ensure the solution is thoroughly cooled in an ice bath.
-
Problem 4: The recrystallization yield is very low.
-
Cause: A low yield can result from several factors.
-
Solution:
-
Check the Mother Liquor: Some of the compound will always remain dissolved in the cold solvent.[4] To check if a significant amount is lost, evaporate the mother liquor to see if a substantial amount of solid remains. If so, the initial volume of solvent was likely too high.
-
Avoid Premature Crystallization: If crystals form during hot filtration, some of the product will be lost. To prevent this, use a pre-heated funnel and flask and perform the filtration quickly.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving a significant amount of the product.[4]
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete before filtration.
-
Problem 5: The purified crystals are colored.
-
Cause: Colored impurities may be present in the crude material.
-
Solution:
-
Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[3]
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be careful not to use too much charcoal, as it can also adsorb some of the desired product.
-
Experimental Protocol: A General Guideline
This is a general procedure and may require optimization for your specific sample of crude this compound.
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight. The melting point of the dried crystals can be taken to assess their purity.
Visualizations
Recrystallization Workflow
Caption: General workflow for the purification of a solid compound by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Retrieved from [Link]
-
PubMed Central. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential. Retrieved from [Link]
-
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]
-
PubMed Central. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
Sources
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- 2. Recrystallization [sites.pitt.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Challenges of 6-Methyl-1,5-naphthyridin-4-ol Solubility in Synthetic Reactions
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 6-Methyl-1,5-naphthyridin-4-ol. This resource is designed to provide in-depth, practical solutions to one of the most common hurdles encountered with this valuable heterocyclic building block: its poor solubility. As a Senior Application Scientist, I have consolidated field-proven insights and experimental data to help you troubleshoot and optimize your reaction conditions for greater success.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound, a key intermediate in the synthesis of various bioactive molecules and materials, often presents solubility challenges due to its rigid, planar structure and intermolecular hydrogen bonding capabilities.[1][2] The crystalline lattice of this compound is stabilized by these interactions, making it difficult for solvent molecules to effectively solvate and dissolve the solid. This guide provides a systematic approach to overcoming this issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in my chosen reaction solvent. What should I do first?
A1: Systematic Solvent Screening is Your First Step.
The principle of "like dissolves like" is a good starting point, but the nuanced interactions between a heterocyclic compound and a solvent require empirical testing. This compound is a polar molecule, but its hydrogen bonding capacity can lead to poor solubility in some polar solvents.
Recommended Initial Solvent Screening:
| Solvent Category | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | These solvents are excellent at disrupting hydrogen bonds and solvating polar molecules. They are often the first choice for challenging solubilizations. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Alcohols can act as both hydrogen bond donors and acceptors, potentially aiding in solubility. However, their effectiveness can vary. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These are moderately polar solvents that can be effective, particularly in co-solvent systems. |
| Halogenated | Dichloromethane (DCM), Chloroform | While less polar, they can sometimes be effective, especially at elevated temperatures. |
Experimental Protocol: Small-Scale Solubility Test
-
To a small vial, add a known amount of this compound (e.g., 5 mg).
-
Add a measured volume of the test solvent (e.g., 0.5 mL) and vortex thoroughly.
-
Observe for dissolution at room temperature.
-
If not fully dissolved, gently heat the mixture (e.g., to 50-60 °C) and observe any changes.
-
If dissolution occurs upon heating, allow the solution to cool to room temperature to check for precipitation.
This initial screen will provide a qualitative understanding of the compound's solubility profile and guide your solvent selection for the reaction.
Q2: I've found a solvent where my compound is sparingly soluble. How can I improve the situation without completely changing the solvent system?
A2: Employ Co-solvents and Temperature Modulation.
Even if a single solvent is not ideal, a co-solvent system can dramatically improve solubility. A small amount of a highly polar aprotic solvent can disrupt the crystal lattice enough for the bulk solvent to effectively solvate the molecule.
Co-solvent Strategy:
-
For moderately polar solvents (e.g., THF, Dioxane): Add 5-10% (v/v) of DMSO or DMF. This small addition can significantly increase the solvating power of the mixture without drastically altering the overall reaction conditions.
-
For apolar solvents (e.g., Toluene): While less common for this substrate, a small amount of a polar co-solvent might be necessary if the other reactant demands an apolar environment.
Temperature's Role:
For most solids, solubility increases with temperature.[1] This is because the added thermal energy helps to overcome the intermolecular forces in the crystal lattice.
-
Practical Tip: Start your reaction at room temperature and gradually increase the heat, monitoring for dissolution. Be mindful of the thermal stability of all your reactants and reagents.
Workflow for Optimizing with Co-solvents and Temperature:
Caption: Workflow for co-solvent and temperature optimization.
Q3: My reaction is sluggish, and I suspect it's due to the low concentration of dissolved this compound. What can I do?
A3: Consider pH Adjustment for this Basic Heterocycle.
When to Use pH Modification:
-
This strategy is most effective in aqueous or alcoholic solvent systems.
-
It is crucial to ensure that the acidic conditions are compatible with all other reactants and reagents in your reaction.
Experimental Approach:
-
Suspend this compound in your chosen protic solvent (e.g., ethanol).
-
Add a small amount of a suitable acid (e.g., a few drops of acetic acid or a stoichiometric amount of a stronger acid like HCl if your reaction tolerates it).
-
Observe for dissolution.
-
Important: After the reaction is complete, you will need to neutralize the solution to recover your product in its original form.
Diagram of pH-Dependent Solubility:
Caption: Effect of pH on the solubility of this compound.
Advanced Protocols for Common Reactions
Protocol 1: Optimizing a Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the poor solubility of a halo-substituted this compound can be a significant hurdle.
Troubleshooting Poor Solubility in Suzuki Coupling:
| Problem | Solution |
| Precipitation of starting material. | Use a 1,4-Dioxane/water or Toluene/ethanol solvent system with a small amount of DMF (2-5%) as a co-solvent. |
| Low conversion rate. | Increase the reaction temperature to 80-100 °C. Ensure vigorous stirring to maximize the interaction between the solid and liquid phases. |
| Inconsistent results. | Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transport of the boronic acid salt to the organic phase where the catalyst resides. |
Optimized Suzuki Coupling Protocol:
-
To a degassed mixture of the halo-substituted this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a Schlenk flask, add the solvent system (e.g., 1,4-Dioxane/H₂O 4:1) and a co-solvent if necessary (e.g., 5% DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Overcoming Solubility Issues in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is essential for forming C-N bonds. The basic nature of this compound can complicate this reaction, and its poor solubility adds another layer of difficulty.
Troubleshooting Poor Solubility in Buchwald-Hartwig Amination:
| Problem | Solution |
| Low yield and starting material recovery. | A common issue is the insolubility of the palladium-amide intermediate. Switch to a more polar solvent like t-butanol or use a co-solvent system such as Toluene/DMF (10:1). |
| Catalyst deactivation. | The pyridine nitrogen can coordinate to the palladium catalyst. Use bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the metal center.[3] |
| Slow reaction rate. | Increase the reaction temperature. Buchwald-Hartwig reactions often require temperatures between 80-110 °C. |
Optimized Buchwald-Hartwig Amination Protocol:
-
In a glovebox or under an inert atmosphere, combine the halo-substituted this compound (1.0 equiv.), the amine (1.2 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene with 5% NMP).
-
Seal the reaction vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography.
Summary of Key Strategies
| Strategy | When to Use | Key Considerations |
| Solvent Screening | At the beginning of any new reaction. | Test a range of polar aprotic and protic solvents. |
| Co-solvents | When a single solvent is inadequate. | A small amount of a highly polar solvent (e.g., DMSO, DMF) can have a large effect. |
| Temperature Increase | For most endothermic dissolution processes. | Be mindful of the thermal stability of all components. |
| pH Adjustment | For reactions in protic solvents. | Ensure acidic conditions are compatible with all reagents. |
By systematically applying these troubleshooting strategies and optimized protocols, you can effectively overcome the solubility challenges posed by this compound and achieve more consistent and higher-yielding reactions.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Temperature Effects on Solubility. Chemistry LibreTexts. Retrieved from [Link]
-
Palacios, F., Alonso, C., & Rubiales, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Maher, K. A., & Mohammed, S. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Chem Simplify. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
-
Bradley, J.-C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., Friesen, B., Bohinski, T., Bulger, D., Federici, M., Hale, J., Mancinelli, J., Mirza, K., Moritz, M., Rein, D., Tchakounte, C., & Truong, H. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]
- Schneider, E. N. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- O'Brien, J. M., Sitte, E., Flanagan, K. J., & Senge, M. O. (2019). Functionalization of Deutero- and Protoporphyrin IX Dimethyl Esters via Palladium-Catalyzed Coupling Reactions. European Journal of Organic Chemistry, 2019(14), 2538-2546.
-
National Center for Biotechnology Information. (n.d.). Naphthyridinone. PubChem Compound Database. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
- Balakin, K. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
- Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
-
National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubility Publication. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Palacios, F., Alonso, C., & Rubiales, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Palacios, F., Alonso, C., & Rubiales, G. (2020). Fused 1,5-naphthyridines. Encyclopedia, 1(1), 1-22.
-
National Center for Biotechnology Information. (n.d.). 1,5-Naphthyridin-4-ol. PubChem Compound Database. Retrieved from [Link]
- Palacios, F., Alonso, C., & Rubiales, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Alonso, C., de la Cuesta, E., & Avendaño, C. (2021). 1,6-Naphthyridin-2(1H)
Sources
Preventing side reactions in Skraup synthesis of naphthyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of heterocyclic synthesis. The Skraup synthesis, while a powerful tool for creating the quinoline and naphthyridine cores vital to many pharmaceutical agents, is notorious for its challenging reaction conditions.[1][2] This guide is structured as a technical support hub to address the most common and critical issues encountered during the Skraup synthesis of naphthyridines, moving beyond simple procedural steps to explain the underlying chemical principles and provide robust, field-tested solutions.
The synthesis adapts the classic Skraup reaction by substituting aniline with an aminopyridine.[3][4][5] The core process involves heating the aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds via the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and finally, oxidation to the aromatic naphthyridine ring system.[4][5] However, the highly exothermic and acidic nature of this process can lead to several side reactions that compromise yield, purity, and safety.
Troubleshooting Guide & FAQs
This section directly addresses specific experimental challenges in a question-and-answer format.
Issue 1: The reaction is dangerously exothermic and difficult to control.
Question: My Skraup reaction is proceeding with extreme violence, boiling uncontrollably and threatening to erupt from the flask. What is happening, and how can I prevent this?
Answer: This is a classic "runaway reaction," a primary safety concern in Skraup synthesis.[6] The issue stems from the highly exothermic nature of the oxidation of the dihydro-naphthyridine intermediate.[6][7]
Causality Explained: The reaction generates its own heat. Once initiated, if this heat is not dissipated or controlled, it accelerates the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.
Preventative Measures & Solutions:
-
Use of a Moderator: The single most effective preventative measure is the addition of a moderator. Ferrous sulfate (FeSO₄) is the most common and well-documented choice.[6][8] It is believed to function as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent exotherm.[6][8] Boric acid has also been reported as an effective moderator.[7]
-
Controlled Reagent Addition: The order of addition is critical. Ensure reagents are added in the sequence: aminopyridine, ferrous sulfate (moderator), glycerol, and then slowly and carefully , sulfuric acid with external cooling (e.g., an ice-water bath).[6][8]
-
Gradual Heating: Do not apply aggressive heating from the start. Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source immediately.[6] The reaction's own exotherm should sustain it for some time. Re-apply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[6]
Issue 2: My primary product is an intractable tar, and the yield of the desired naphthyridine is extremely low.
Question: After the workup, I'm left with a large amount of thick, dark tar that is very difficult to separate from my product. What causes this, and how can I minimize it?
Answer: Tar formation is the most common side reaction limiting yield and complicating purification in the Skraup synthesis.[6][9][10]
Causality Explained: The strongly acidic and high-temperature conditions are ideal for the polymerization of the highly reactive acrolein intermediate formed from the dehydration of glycerol.[6][7][9] Overheating is the primary driver of this unwanted pathway.
dot
Caption: Key reaction pathways in Skraup synthesis.
Preventative Measures & Solutions:
-
Strict Temperature Control: As mentioned above, avoid aggressive, rapid heating. Maintain the reaction at the lowest temperature necessary for the reaction to proceed.
-
Alternative Oxidizing Agents: While nitrobenzene is a traditional choice, it often requires high temperatures.[1] Arsenic acid is known to promote a less violent reaction, potentially at lower temperatures.[1] More modern approaches have successfully used iodine (I₂) or sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na), which can offer better reproducibility and potentially lower tar formation.[11]
-
Efficient Purification: Even with optimization, some tar is often unavoidable. The most effective method for separating the volatile naphthyridine product from the non-volatile tar is steam distillation.[6][9]
Issue 3: I am getting a mixture of regioisomers. How can I control the regioselectivity?
Question: My starting material is a meta-substituted aminopyridine, and my final product is a mixture of two different naphthyridine isomers that are difficult to separate. How can I control where the cyclization occurs?
Answer: The regiochemical outcome when using meta-substituted anilines (or in this case, aminopyridines) is a well-known challenge in Skraup-type syntheses and can be unpredictable.[12]
Causality Explained: The cyclization step is an electrophilic aromatic substitution on the aminopyridine ring. A substituent at the meta-position (e.g., a 5-substituted-3-aminopyridine) leaves two non-equivalent ortho positions available for ring closure. The electronic and steric properties of the substituent will influence which position is favored, but often a mixture is obtained.
Preventative Measures & Solutions:
-
Strategic Choice of Starting Material: The most reliable way to avoid this issue is to start with an aminopyridine where the regiochemical outcome is unambiguous (e.g., an ortho- or para-substituted aminopyridine relative to other ring substituents).
-
Blocking Groups: In some cases, a temporary blocking group can be installed at one of the reactive positions to direct the cyclization, though this adds steps to the overall synthesis.
-
Alternative Syntheses: If regioselectivity remains a persistent issue, alternative named reactions for naphthyridine synthesis, such as the Friedländer or Combes synthesis, may offer better control depending on the desired substitution pattern.[11]
Protocols for Improved Synthesis and Purification
Protocol 1: Controlled Skraup Synthesis of 1,5-Naphthyridine
This protocol incorporates moderators and controlled heating to minimize side reactions.
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-aminopyridine (1.0 mol).
-
Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.05 mol).
-
Reagent Addition: Add glycerol (3.5 mol). Begin stirring the mixture.
-
Acidification: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (3.0 mol) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise excessively.
-
Oxidant: Add the chosen oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, 1.2 mol).
-
Initiation: Gently heat the mixture using a heating mantle. Watch for the initiation of the reaction (indicated by boiling).
-
Controlled Reflux: Once boiling begins, immediately remove the heating mantle . The exothermic reaction should sustain reflux for 30-60 minutes.[6][8]
-
Completion: After the initial exotherm subsides, re-apply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[9]
-
Cooling: Allow the reaction mixture to cool to below 100 °C before proceeding to workup.
Protocol 2: Purification by Steam Distillation
This is the most effective method for removing non-volatile tarry byproducts.[6][9]
-
Neutralization: Carefully pour the cooled reaction mixture into a large volume of cold water or ice. Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the free naphthyridine base. This step is highly exothermic and must be done with cooling and caution.
-
Steam Distillation Setup: Transfer the basic solution to a large flask suitable for steam distillation.
-
Distillation: Pass steam through the mixture. The volatile naphthyridine will co-distill with the water.[9]
-
Collection: Collect the milky distillate until it runs clear, indicating that all the product has been carried over.
-
Extraction: Separate the oily naphthyridine layer from the aqueous distillate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether, 3x) to recover any dissolved product.[9]
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Final Purification: The crude naphthyridine can be further purified by vacuum distillation or recrystallization.[9]
Data Summary
Table 1: Comparison of Common Oxidizing Agents in Skraup Synthesis
| Oxidizing Agent | Characteristics & Causality | Safety Considerations |
| Nitrobenzene | Traditional, effective. Acts as both oxidant and solvent. High temperatures are often required, which can increase tar formation.[1] | Highly toxic. The reaction can be violent and difficult to control without a moderator.[1][8] |
| Arsenic Acid (As₂O₅) | Results in a less violent, more controllable reaction compared to nitrobenzene.[1] | Extremely toxic and a known carcinogen. Requires specialized handling and disposal. |
| Iodine (I₂) | Can be used in catalytic amounts. Often results in a milder reaction.[11][13] | Less toxic than arsenic acid or nitrobenzene. Volatile. |
| Sodium m-nitrobenzenesulfonate | A solid, making it easier to handle. Reported to give good yields and better reproducibility for naphthyridine synthesis.[11] | Less volatile and generally safer to handle than nitrobenzene. |
Troubleshooting Workflow
This diagram provides a logical decision-making process for addressing common issues.
dot
Caption: A decision-making diagram for troubleshooting.
References
- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
- Alternative Oxidisers in Skraup reaction. Sciencemadness.org.
- Preventing side product formation in quinoline synthesis. Benchchem.
-
Gorrao, C. L. B., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]
- Naphthyridine Based Molecular Switches. DiVA portal.
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4992. Available at: [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. National Institutes of Health (NIH). Available at: [Link]
-
Skraup reaction. Wikipedia. Available at: [Link]
- Product Class 8: Naphthyridines. Science of Synthesis.
-
Doebner-von Miller reaction. Semantic Scholar. Available at: [Link]
- Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. Benchchem.
- Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Benchchem.
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. National Institutes of Health (NIH). Available at: [Link]
-
Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ResearchGate. Available at: [Link]
-
QUINOLINE. Organic Syntheses. Available at: [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Thermal Cyclization of Naphthyridine Precursors
Welcome to the technical support center for the synthesis of naphthyridines via thermal cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, we will delve into the nuances of optimizing the critical thermal cyclization step, with a particular focus on the Gould-Jacobs reaction pathway, to help you navigate common challenges and enhance your synthetic outcomes.
Introduction to Naphthyridine Synthesis via Thermal Cyclization
The naphthyridine scaffold is a key structural motif in a multitude of pharmacologically active molecules.[1] One of the most robust and enduring methods for constructing the 4-hydroxy-1,5-naphthyridine core is the Gould-Jacobs reaction.[1][2] This powerful synthetic tool involves the condensation of a 3-aminopyridine derivative with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate. This intermediate is then subjected to high temperatures to induce an intramolecular 6-electron electrocyclization, yielding the desired naphthyridine ring system.[1][3][4]
While the reaction is versatile, the high temperatures required for the cyclization step (often in the range of 250-300°C) present a unique set of challenges.[5][6] Issues such as low yield, product decomposition, and the formation of stubborn impurities are common hurdles. This guide provides a structured approach to troubleshooting and optimizing these reactions, grounded in the chemical principles that govern this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the thermal cyclization of naphthyridine precursors.
Q1: My reaction yield is very low. What are the primary factors to investigate?
Low yield is a frequent issue and can often be attributed to several factors:
-
Inadequate Temperature: The cyclization step has a significant activation energy barrier and requires high temperatures, typically around 250°C or higher.[6][7] Insufficient heat will result in an incomplete reaction. Conversely, excessively high temperatures can lead to the degradation of both the starting material and the product.[8][9][10] A thorough temperature optimization study is crucial.
-
Suboptimal Reaction Time: In conjunction with temperature, the reaction time must be carefully controlled. Prolonged heating, even at an appropriate temperature, can promote the formation of decomposition byproducts.[8] It is essential to monitor the reaction's progress to determine the point of maximum product formation before significant degradation occurs.
-
Inefficient Heat Transfer: Uniform heating is critical. When using conventional heating with a high-boiling solvent, ensure vigorous stirring to maintain a consistent temperature throughout the reaction mixture. Localized overheating can cause charring and product decomposition. Microwave-assisted heating can be an excellent alternative for rapid and uniform heating, often leading to shorter reaction times and improved yields.[7][8]
-
Atmospheric Sensitivity: Some precursors or intermediates may be sensitive to air or moisture at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall yield.[6]
Q2: My final product is dark and appears to contain numerous impurities. What are the likely side products and how can I minimize them?
The formation of colored impurities is often a sign of product decomposition or side reactions.
-
Thermal Decomposition: Naphthyridine derivatives can be susceptible to decomposition at elevated temperatures, which may involve the breakdown of the aromatic ring system.[9][10][11] The key to mitigating this is to find the optimal balance of temperature and reaction time. Aim for the lowest temperature and shortest time that allows for complete consumption of the intermediate.
-
Regioselectivity Issues: When using substituted 3-aminopyridines, the cyclization can sometimes proceed with poor regioselectivity, leading to a mixture of isomeric products. The regiochemical outcome is influenced by both electronic and steric factors of the substituents on the pyridine ring. A detailed investigation into the regioselectivity of the Gould-Jacobs reaction has shown that different heating methods (gas-phase pyrolysis vs. solution-phase) can influence the product distribution.[12]
-
Unreacted Starting Materials: The most common impurities are often unreacted starting materials, particularly the aminopyridine precursor.[13] Due to its basic nature, residual aminopyridine can typically be removed with a dilute acid wash during the workup.[13]
Q3: I'm having trouble removing the high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) after the reaction. What is the best approach?
High-boiling solvents are necessary to reach the required reaction temperatures but can be challenging to remove.
-
Precipitation and Filtration: A common and effective method is to cool the reaction mixture and then add a non-polar solvent in which the product has low solubility, such as hexanes or cyclohexane.[5][6] This will cause the desired product to precipitate, while the high-boiling solvent remains in solution. The product can then be collected by filtration and washed with the non-polar solvent.
-
Co-evaporation (Azeotroping): For removing trace amounts of high-boiling solvents, co-evaporation with a more volatile solvent like toluene can be effective.[13] After the initial purification, dissolving the product in a minimal amount of a suitable solvent and then adding toluene followed by rotary evaporation can help to azeotropically remove the residual high-boiling solvent.
Q4: How can I effectively monitor the progress of the cyclization reaction?
Monitoring the reaction is critical for determining the optimal reaction time and preventing product degradation.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the reaction.[14][15] A typical mobile phase for these systems is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone. You should observe the disappearance of the vinylogous amide intermediate and the appearance of a new, often fluorescent, spot corresponding to the naphthyridine product. It is advisable to run a co-spot with the starting material and the reaction mixture to confirm the identity of the spots.[1]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[8][16] A reverse-phase C18 column is typically suitable. A simple mobile phase of acetonitrile and water with an acid modifier like phosphoric acid or formic acid can be used to achieve good separation of the starting material, intermediate, product, and any byproducts.[8]
Experimental Protocols & Data
Protocol 1: Conventional High-Temperature Thermal Cyclization
This protocol describes a general procedure for the thermal cyclization of a (3-pyridylamino)methylenemalonate intermediate using a high-boiling solvent.
Materials:
-
(3-Pyridylamino)methylenemalonate intermediate
-
High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert gas supply (e.g., nitrogen or argon)
-
Non-polar solvent for precipitation (e.g., hexanes or cyclohexane)
Procedure:
-
In a round-bottom flask, dissolve the (3-pyridylamino)methylenemalonate intermediate in the high-boiling solvent (approximately 5-10 mL per gram of intermediate).
-
Equip the flask with a reflux condenser and begin stirring.
-
Flush the system with an inert gas.
-
Heat the mixture to the desired temperature (e.g., 250°C) with vigorous stirring.
-
Maintain the temperature and monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 15-30 minutes).
-
Once the reaction is complete (as indicated by the consumption of the intermediate), turn off the heat and allow the mixture to cool to room temperature.
-
While stirring, slowly add a non-polar solvent (e.g., hexanes) to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the residual high-boiling solvent.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.[13]
Data Presentation: The Effect of Temperature on Cyclization
The following table illustrates the typical relationship between reaction temperature, time, and yield for the thermal cyclization step. Note that these are representative values and the optimal conditions will vary depending on the specific substrate.
| Entry | Temperature (°C) | Time (min) | Yield of Naphthyridinone (%) | Observations |
| 1 | 220 | 60 | 35 | Incomplete conversion of the intermediate. |
| 2 | 250 | 30 | 85 | Good conversion with minimal decomposition. |
| 3 | 250 | 60 | 80 | Slight increase in colored impurities observed. |
| 4 | 280 | 15 | 70 | Significant formation of dark, insoluble byproducts. |
This data is a synthesized representation based on principles described in the literature.[6][8]
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Mechanism of the Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis
Caption: Mechanism of 1,5-Naphthyridine synthesis via the Gould-Jacobs reaction.
Troubleshooting Workflow for Low Yield in Thermal Cyclization
Caption: A logical workflow for troubleshooting low yields in thermal cyclization.
Safety Considerations
Working with high-temperature reactions and high-boiling solvents requires strict adherence to safety protocols.
-
Dowtherm A: This is a mixture of diphenyl ether and biphenyl. It is stable at high temperatures but can cause skin and eye irritation.[12][17] Exposure to elevated temperatures can cause it to decompose, potentially releasing benzene and phenol.[12][17][18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[12][18] Spills on hot insulation can lead to spontaneous combustion.[12][18]
-
High Temperatures: Use a heating mantle with a reliable temperature controller and ensure that the glassware is free of cracks or defects. A safety shield should be used to protect against potential splashes or vessel failure.
-
Pressure: Although these reactions are typically run at atmospheric pressure under reflux, heating a sealed vessel can generate high pressure.[8] Ensure that the system is properly vented.
By understanding the underlying chemistry and potential pitfalls of the thermal cyclization of naphthyridine precursors, and by adopting a systematic approach to optimization and troubleshooting, you can significantly improve the efficiency and success of your synthetic efforts.
References
- BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal. BenchChem Technical Support.
- Dow Chemical Company. (2016). Dowtherm A SDS. Loikits Distribution.
- BenchChem. (2025). Optimizing temperature and reaction time for the Gould-Jacobs reaction. BenchChem Technical Support.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem Technical Support.
- Dow Chemical Company. (2023).
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Kappe, C. O., & Dallinger, D. (2006). A solvent-free Jacobs–Gould reaction. Molecular Diversity, 10(1), 41-45.
- Dow Chemical Company. (2011).
- Shinozaki, A., et al. (2019). Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. Scientific Reports, 9(1), 7335.
- Dow Chemical Company. (2015).
- Shinozaki, A., et al. (2019). Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions.
- Thermo Fisher Scientific. (2024).
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
- Shinozaki, A., et al. (2019). Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions.
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- ResearchGate. (n.d.).
- Organic Reactions. (n.d.). Gould-Jacobs Reaction.
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.
- Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- Kappe, C. O., et al. (2018). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2018(44), 6076-6084.
- Science of Synthesis. (n.d.). Product Class 8: Naphthyridines.
- ResearchGate. (n.d.).
- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
- Quora. (2017).
- Alfa Chemistry. (n.d.).
- Trindade, T., et al. (2005). Thermal decomposition of single source precursors and the shape evolution of CdS and CdSe nanocrystals.
- El-Gohary, S. M., & Shaaban, M. R. (2015). The Chemistry of Malononitrile and its derivatives. Journal of Chemical and Pharmaceutical Research, 7(6), 917-945.
- Grafiati. (n.d.). Journal articles: 'TLC profiling'.
- Al-Otaibi, F. M. (2014). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. International Journal of Pharmaceutical Sciences and Research, 5(11), 4816.
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Technical Support Center: Scale-Up Synthesis of 6-Methyl-1,5-naphthyridin-4-ol
Welcome to the technical support center for the synthesis of 6-Methyl-1,5-naphthyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common issues.
Troubleshooting Guide & FAQs
Section 1: The Gould-Jacobs Reaction: Core Synthesis Challenges
The synthesis of this compound is commonly achieved via the Gould-Jacobs reaction, which involves the condensation of 5-methyl-3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][2][3] This section addresses issues arising during these initial steps.
FAQ 1: Low Yield of the Intermediate Diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate
Question: We are observing a low yield during the initial condensation reaction between 5-methyl-3-aminopyridine and DEEM. What are the potential causes and solutions?
Answer:
Low yields in the initial condensation step of the Gould-Jacobs reaction can often be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:
-
Purity of Starting Materials: The purity of both 5-methyl-3-aminopyridine and DEEM is critical. Impurities in the aminopyridine can interfere with its nucleophilic attack on DEEM. DEEM can degrade over time, especially if exposed to moisture, leading to the formation of byproducts that can complicate the reaction.
-
Protocol: It is recommended to use freshly distilled or high-purity starting materials. The purity can be verified by techniques such as NMR or GC-MS before commencing the reaction.
-
-
Reaction Conditions: The reaction is typically carried out under neat conditions or in a high-boiling point solvent.
-
Temperature: The initial condensation is often performed at a moderately elevated temperature (e.g., 100-120 °C) to facilitate the elimination of ethanol.[2] Insufficient temperature can lead to an incomplete reaction, while excessive heat may cause decomposition of the starting materials or the product.
-
Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
-
-
Stoichiometry: A slight excess of DEEM (typically 1.1 to 1.2 equivalents) can be employed to ensure complete consumption of the aminopyridine, which can be the more expensive reagent.
Workflow for Optimizing the Condensation Step
Caption: Troubleshooting workflow for low condensation yield.
FAQ 2: Incomplete Cyclization and Formation of Byproducts
Question: During the thermal cyclization step in Dowtherm A, we are observing incomplete conversion of the intermediate and the formation of significant byproducts. How can we improve the cyclization efficiency?
Answer:
The thermal cyclization is a critical and often challenging step in the Gould-Jacobs reaction, requiring high temperatures (typically 240-260 °C).[2][4] Incomplete cyclization and byproduct formation are common issues, especially during scale-up.
-
Thermal Stability of the Intermediate: The enamine intermediate must be stable at the high temperatures required for cyclization. Decomposition can be a significant issue.
-
Protocol: A thermogravimetric analysis (TGA) of the isolated intermediate can provide valuable information about its decomposition temperature, helping to set an appropriate reaction temperature.
-
-
Choice of High-Boiling Solvent: Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a common choice due to its high boiling point and thermal stability.[5][6][7][8][9]
-
Purity: The purity of Dowtherm A is important; aged or contaminated solvent can lead to side reactions.
-
Alternatives: Other high-boiling solvents like diphenyl ether can also be used.[2]
-
-
Efficient Heat Transfer: On a larger scale, ensuring uniform and efficient heat transfer is crucial. Hot spots in the reactor can lead to localized decomposition.
-
Recommendation: A well-stirred reaction vessel with a reliable heating mantle and temperature probe is essential. For very large scales, a jacketed reactor with a thermal fluid is recommended.
-
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.
Table 1: Comparison of High-Boiling Solvents for Cyclization
| Solvent | Boiling Point (°C) | Melting Point (°C) | Key Characteristics |
| Dowtherm A | 257 | 12 | Eutectic mixture, thermally stable up to 400°C, widely used.[5][6][7][8][9] |
| Diphenyl Ether | 259 | 26 | Similar boiling point to Dowtherm A, can be used as an alternative.[2] |
Section 2: Purification and Isolation Challenges
Purification of the final product, this compound, can be challenging due to its physical properties and the presence of persistent impurities.
FAQ 3: Difficulty in Removing the High-Boiling Solvent (Dowtherm A)
Question: We are struggling to completely remove Dowtherm A from our product after the cyclization reaction. What are the best practices for its removal?
Answer:
The high boiling point of Dowtherm A makes its removal by standard evaporation techniques difficult. Several methods can be employed:
-
Steam Distillation: This is a classic and effective method for removing high-boiling, water-immiscible organic compounds. The product, this compound, is a solid with low volatility and will remain in the distillation flask.
-
Solvent Extraction: After cooling the reaction mixture, the product often precipitates. The solid can be collected by filtration and washed with a solvent in which Dowtherm A is soluble but the product is not (e.g., hexane or heptane).
-
Chromatography: While not ideal for bulk removal, column chromatography can be used to remove residual amounts of Dowtherm A during the final purification of the product.
FAQ 4: Product Purity Issues and Recrystallization
Question: Our isolated this compound has a persistent yellow or brownish color, and analytical data shows the presence of impurities. How can we improve its purity?
Answer:
The color is likely due to high-molecular-weight byproducts formed during the high-temperature cyclization. Recrystallization is the most effective method for purifying the final product.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities should remain soluble at all temperatures.
-
Recommended Solvents: For polar compounds like this compound, polar solvents such as ethanol, isopropanol, or mixtures with water are often good choices.
-
-
Decolorization: If the color persists after recrystallization, treatment with activated carbon can be effective.
-
Protocol: Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% by weight), and heat for a short period. The hot solution should then be filtered to remove the carbon before allowing it to cool and crystallize.
-
Decision Tree for Purification Strategy
Caption: Decision tree for the purification of this compound.
Section 3: Scale-Up Considerations
Scaling up the synthesis of this compound from the lab bench to a pilot or manufacturing scale introduces a new set of challenges.
FAQ 5: Heat Management During the Exothermic Cyclization
Question: We are concerned about the exothermic nature of the cyclization reaction at a larger scale. How can we manage the heat generated to ensure a safe and controlled reaction?
Answer:
While the cyclization is primarily driven by high temperature, there can be an exothermic component. Proper heat management is critical for safety and to prevent runaway reactions.
-
Controlled Addition: If possible, the intermediate can be added portion-wise or as a solution to the hot Dowtherm A. This allows for better control of the reaction rate and heat generation.
-
Reactor Design: A jacketed reactor with a thermal fluid allows for both heating and cooling, providing precise temperature control. An overhead condenser is also essential to manage any solvent vapors.
-
Process Safety Analysis: Before scaling up, a thorough process safety analysis, including a Hazard and Operability (HAZOP) study, should be conducted to identify and mitigate potential risks.
References
- Benchchem. (n.d.). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
- Sigma-Aldrich. (n.d.). DOWTHERM A eutectic mixture of 26.5 diphenyl + 73.5 diphenyl oxide.
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- Global Heat Transfer. (n.d.). Dowtherm - Synthetic Organic Fluids.
- ChemPoint. (n.d.). DOWTHERM™ A Synthetic Thermal Fluid.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- ResearchGate. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
-
Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][7]naphthyridine-3-carbonitriles. Materials Today: Proceedings.
- ChemPoint. (n.d.). DOWTHERM A - Dow Thermal Fluid Products.
- The Chemical Company. (n.d.). DOWTHERM A Synthetic Organic Heat Transfer Fluid 55 Gallon Drum.
Sources
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- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dowtherm® A eutectic mixture of 26.5% diphenyl + 73.5% diphenyl oxide | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
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- 8. thermalfluidproducts.com [thermalfluidproducts.com]
- 9. ... [novarion.net]
Technical Support Center: Electrophilic Substitution on the 1,5-Naphthyridine Ring
Welcome to the technical support center for navigating the complexities of electrophilic aromatic substitution (SEAr) on the 1,5-naphthyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this important heterocyclic motif. As a privileged core in many biologically active compounds, mastering its derivatization is key to unlocking novel therapeutics and functional materials.[1][2][3]
The inherent electronic nature of the 1,5-naphthyridine ring presents unique challenges to classical electrophilic substitution reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions in Electrophilic Substitution of 1,5-Naphthyridine
This section addresses specific problems you might encounter during your experiments, delving into the root causes and offering practical, field-proven solutions.
Issue 1: No Reaction or Extremely Low Conversion
Question: I am attempting a standard electrophilic substitution (e.g., nitration, bromination) on my 1,5-naphthyridine substrate, but I am observing no product formation or very poor conversion, even after extended reaction times and elevated temperatures. What is going wrong?
Answer: This is the most common challenge faced when working with the 1,5-naphthyridine system. The root cause lies in the intrinsic electronic properties of the ring.
Causality Explained: The 1,5-naphthyridine ring is a bicyclic system containing two pyridine rings fused together.[2][4] The nitrogen atoms in each ring are powerful electron-withdrawing groups, which significantly deactivate the entire aromatic system towards electrophilic attack. This deactivation is more pronounced than in quinoline, to which it is often compared.[2] The lone pairs on the nitrogen atoms are also basic and will readily react with acidic reagents, leading to the formation of a positively charged naphthyridinium species, which further deactivates the ring.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low reactivity.
Solutions:
-
Increase Reaction Severity: While you may have already tried this, a systematic increase in temperature and reaction time is the first step. Monitor the reaction carefully for decomposition.
-
Employ Stronger Lewis Acids: For reactions like Friedel-Crafts, a stronger Lewis acid may be required to generate a sufficiently reactive electrophile. However, be aware that strong Lewis acids can complex with the nitrogen atoms, further deactivating the ring.[5]
-
Activation via N-Oxide Formation: A highly effective strategy is to first convert the 1,5-naphthyridine to its corresponding N-oxide. The N-oxide group is electron-donating and can activate the ring towards electrophilic attack, particularly at the positions ortho and para to the N-oxide.[6] Subsequent removal of the N-oxide group (e.g., with PCl3) regenerates the naphthyridine ring.
-
Consider Alternative Synthetic Strategies: If direct electrophilic substitution remains unsuccessful, consider alternative approaches such as directed ortho-metalation followed by quenching with an electrophile, or nucleophilic aromatic substitution on a pre-functionalized halo-1,5-naphthyridine.[2]
Issue 2: Poor Regioselectivity or Unexpected Product Formation
Question: I have managed to achieve some product formation, but I am getting a mixture of isomers, or the substitution is occurring at an unexpected position on the ring. How can I control the regioselectivity?
Answer: The regioselectivity of electrophilic substitution on 1,5-naphthyridine is governed by the combined directing effects of the two nitrogen atoms.
Causality Explained: In the 1,5-naphthyridine ring, the positions meta to the nitrogen atoms (C-3, C-4, C-7, and C-8) are the least deactivated and therefore the most likely sites for electrophilic attack. However, the relative reactivity of these positions can be influenced by the reaction conditions and the nature of the electrophile. For substituted 1,5-naphthyridines, the directing effects of the existing substituents will also play a crucial role. For instance, in fused benzo[b][1][7]naphthyridines, nitration tends to occur on the benzene ring.[7][8]
Troubleshooting Workflow:
Figure 2: Decision tree for controlling regioselectivity.
Solutions:
-
Modify Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome. Experiment with a range of conditions to optimize for the desired isomer.
-
Use of Blocking Groups: If an undesired position is consistently being functionalized, consider introducing a removable blocking group at that position prior to the desired electrophilic substitution.
-
Introduction of a Directing Group: The introduction of a strongly directing group at a specific position can control the regioselectivity of subsequent reactions.
-
N-Oxide for Directed Substitution: As mentioned previously, the N-oxide can direct electrophiles to the ortho and para positions. This is a powerful tool for achieving regioselectivity that is not possible with the parent naphthyridine.[6]
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts alkylation/acylation so difficult on 1,5-naphthyridine?
A1: Friedel-Crafts reactions are particularly challenging for several reasons.[5][9] Firstly, the strong deactivation of the ring by the two nitrogen atoms makes it a poor nucleophile. Secondly, the Lewis acid catalyst required for the reaction can complex with the basic nitrogen atoms, leading to further deactivation and potential catalyst poisoning.[10] In many cases, these reactions are not feasible without prior activation of the ring.
Q2: Are there any general guidelines for predicting the site of substitution on a substituted 1,5-naphthyridine?
A2: Yes, the directing effects of the substituents follow the general principles of electrophilic aromatic substitution. Electron-donating groups (EDGs) will activate the ring and direct incoming electrophiles to the ortho and para positions relative to the EDG. Electron-withdrawing groups (EWGs) will further deactivate the ring and direct to the meta position. The final outcome will be a result of the combined directing effects of the nitrogen atoms and all substituents on the ring.
Q3: Is it possible to selectively functionalize one of the pyridine rings over the other?
A3: In an unsubstituted 1,5-naphthyridine, the two pyridine rings are chemically equivalent. To achieve selective functionalization, you would need to have a pre-existing substituent on one of the rings that can differentiate it from the other.
Detailed Experimental Protocols
The following are representative protocols for common electrophilic substitution reactions on the 1,5-naphthyridine ring. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: Nitration of 1,5-Naphthyridine
This protocol is adapted from methodologies used for the nitration of deactivated heterocyclic systems.[11][12]
Materials:
-
1,5-Naphthyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the 1,5-naphthyridine to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 1,5-naphthyridine in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of 1,5-Naphthyridine
This protocol is based on general procedures for the bromination of deactivated aromatic rings.[6][13]
Materials:
-
1,5-Naphthyridine
-
Oleum (20% SO3)
-
Bromine (Br2)
-
Sodium thiosulfate solution
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 1,5-naphthyridine in oleum at room temperature, add bromine dropwise with vigorous stirring.
-
Heat the reaction mixture to 120-130 °C and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated NaOH solution) while cooling in an ice bath.
-
Decolorize any excess bromine by adding a small amount of sodium thiosulfate solution.
-
Extract the product with chloroform (3 x 50 mL).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Data Summary Table
| Reaction | Electrophile | Reagents | Typical Conditions | Expected Product(s) | Reference |
| Nitration | NO2+ | HNO3/H2SO4 | 0 °C to RT | 3-Nitro-1,5-naphthyridine | [11] |
| Bromination | Br+ | Br2/Oleum | 120-130 °C | 3-Bromo-1,5-naphthyridine | [6] |
| Halogenation | X+ | N-Halosuccinimide | Varies | Halo-1,5-naphthyridines | [2] |
References
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis.
-
Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
-
An updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry, 13(18), 1591-1618. [Link]
-
Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3841. [Link]
-
Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. [Link]
-
Parvin, T., & Darakshan, D. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]
-
Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. ResearchGate. [Link]
-
Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. OUCI. [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
-
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. [Link]
-
Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
-
Bailey, D. N., Hercules, D. M., & Eck, T. D. (1968). Electronic spectra of 4-hydroxy-1,5-naphthyridine. Analytical Chemistry, 40(8), 1373-1376. [Link]
-
VanDahm, R. A., & Paudler, W. W. (1975). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry, 40(22), 3300-3303. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
1,5-Naphthyridine. PubChem. [Link]
-
1,5-Naphthyridine. NIST WebBook. [Link]
-
Rapoport, H., & Batcho, A. D. (1961). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry, 26(4), 1133-1136. [Link]
-
Al-Zoubi, R. M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29599-29622. [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. ResearchGate. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Pati, H. N., et al. (2010). Direct nuclear halogenation of deactivated aryl and N-heteroaryl amines: An overview. Der Pharma Chemica, 2(5), 212-241. [Link]
-
Fuertes, M. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Smith, K., et al. (2003). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 1(10), 1567-1569. [Link]
- US Patent 3,766,222A. (1973). Manufacture of 1-nitroanthraquinone.
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Technical Support Center: Strategies to Avoid Regioisomer Formation in Naphthyridine Synthesis
Welcome to the technical support center for naphthyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Naphthyridines are a critical class of N-heterocycles with wide applications in pharmaceuticals and materials science.[1][2] However, their synthesis is often plagued by the formation of undesired regioisomers, leading to complex purification procedures and reduced yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. We will delve into the mechanistic principles governing regioselectivity and offer field-proven protocols to help you achieve your desired isomers with high fidelity.
Frequently Asked Questions (FAQs)
Q1: Which common naphthyridine syntheses are most susceptible to regioisomer formation?
A1: Regioselectivity is a significant concern in several classical methods for synthesizing the naphthyridine core, particularly when using unsymmetrical starting materials. Key examples include:
-
Skraup and Doebner-von Miller Reactions: These reactions, which involve the condensation of aminopyridines with glycerol or α,β-unsaturated carbonyl compounds, can lead to mixtures of isomers depending on the substitution pattern of the aminopyridine.[3][4] The cyclization step can occur at different positions on the pyridine ring, leading to different naphthyridine isomers.
-
Friedländer Annulation: The condensation of an ortho-amino-substituted pyridine aldehyde or ketone with an unsymmetrical ketone can yield two possible regioisomers.[5][6] The outcome is highly dependent on the reaction conditions and the nature of the substituents.[7][8]
-
Combes Synthesis: Similar to the quinoline synthesis, the Combes reaction for naphthyridines involves the condensation of an aminopyridine with a β-diketone.[9][10][11] If an unsymmetrical β-diketone is used, a mixture of regioisomeric products can be formed.[12]
Q2: What are the fundamental factors that control regioselectivity in these reactions?
A2: The regiochemical outcome is a delicate interplay of several factors at the molecular level:
-
Electronic Effects: The electron density of the pyridine ring significantly influences the site of electrophilic attack during cyclization. Electron-donating groups on the aminopyridine can activate certain positions, while electron-withdrawing groups can deactivate others, thereby directing the annulation.
-
Steric Hindrance: The presence of bulky substituents on either the aminopyridine or the carbonyl partner can sterically disfavor reaction at adjacent positions, leading to the formation of the less hindered regioisomer.
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent polarity, and reaction temperature can dramatically alter the reaction pathway and the transition state energies, ultimately favoring one regioisomer over another.[5][8]
Troubleshooting Guides: Achieving Regiocontrol
When faced with poor regioselectivity, a systematic approach to troubleshooting is essential. Below are detailed guides for common synthetic strategies, focusing on the "why" behind each experimental choice.
Guide 1: Mastering the Friedländer Annulation
Symptom: Formation of a mixture of 2-substituted and 2,4-disubstituted 1,8-naphthyridines when reacting 2-aminonicotinaldehyde with an unsymmetrical methyl ketone.
Causality: The regioselectivity of the Friedländer annulation is determined by which α-carbon of the ketone attacks the carbonyl group of the aminonicotinaldehyde. This is influenced by the relative acidity of the α-protons and the stability of the resulting enolate or enamine intermediates.
Troubleshooting Protocol:
Solution 1: Catalyst Selection for Directed Condensation
The choice of catalyst is paramount in controlling the initial condensation step.
-
Amine Catalysis for 2-Substituted Products: Utilizing cyclic secondary amine catalysts, such as pyrrolidine derivatives, has been shown to highly favor the formation of 2-substituted 1,8-naphthyridines.[5][7] The catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is particularly effective, achieving regioselectivity as high as 96:4.[8][13]
-
Mechanism Insight: These amine catalysts facilitate the formation of an enamine intermediate from the methyl group of the ketone, which is more reactive and sterically less hindered, leading to preferential attack at the aldehyde.
-
Solution 2: Controlled Substrate Addition and Temperature Optimization
-
Slow Addition of Ketone: Slowly adding the methyl ketone to the reaction mixture containing the aminonicotinaldehyde and catalyst can significantly improve regioselectivity.[5][8] This maintains a low concentration of the ketone, favoring the kinetically preferred reaction pathway.
-
Higher Temperatures: Increasing the reaction temperature can also positively influence the regioselectivity towards the 2-substituted product.[7][8]
Experimental Protocol: Regioselective Synthesis of 2-Substituted 1,8-Naphthyridines
-
To a solution of 2-aminonicotinaldehyde (1.0 equiv) and TABO (0.1 equiv) in a suitable solvent (e.g., toluene) at reflux, add a solution of the unsymmetrical methyl ketone (1.1 equiv) in the same solvent dropwise over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired 2-substituted 1,8-naphthyridine.
Data Presentation: Effect of Catalyst and Conditions on Regioselectivity
| Catalyst | Ketone Addition | Temperature (°C) | Regioisomeric Ratio (2-sub:2,4-disub) | Reference |
| Pyrrolidine | Slow | 110 | >90:10 | [5] |
| TABO | Slow | 110 | 96:4 | [8] |
| None (Thermal) | Batch | 80 | Mixture | N/A |
Guide 2: Leveraging Modern Methods for Absolute Regiocontrol
For challenging substrates or when absolute regioselectivity is required, modern synthetic methods offer powerful solutions.
Directed ortho-Metalation (DoM)
Concept: DoM utilizes a directing metalation group (DMG) on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position.[14][15] Subsequent quenching with an electrophile allows for the regioselective installation of a functional group, which can then be elaborated into the second ring of the naphthyridine.
Workflow Diagram: Directed ortho-Metalation Strategy
Caption: Workflow for regioselective naphthyridine synthesis via DoM.
Experimental Protocol: DoM of a Naphthyridine Precursor
-
Dissolve the DMG-substituted pyridine (1.0 equiv) in dry THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) and stir for 1 hour to ensure complete metalation.
-
Add the desired electrophile (e.g., an aldehyde or ketone, 1.2 equiv) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product.
-
Purify the resulting functionalized pyridine, which can then be carried forward to form the naphthyridine ring through a subsequent cyclization reaction.
Transition Metal-Catalyzed C-H Activation
Concept: This cutting-edge strategy employs transition metal catalysts (e.g., Rh, Pd, Co) to selectively activate and functionalize a specific C-H bond on the pyridine ring.[16][17] The regioselectivity is often controlled by a directing group that coordinates to the metal center, bringing it into proximity with the target C-H bond.
A Rh(III)-Catalyzed Approach: A notable example is the Rh(III)-catalyzed synthesis of naphthyridinones from nicotinamide N-oxides.[18] The N-oxide and the amide group act as a double directing group, leading to nearly perfect regioselectivity at the C-4 position of the pyridine ring.[16]
Mechanism Diagram: Rh(III)-Catalyzed C-H Activation
Caption: Simplified catalytic cycle for Rh(III)-catalyzed naphthyridinone synthesis.
Advantages of C-H Activation:
-
High Regioselectivity: Often provides access to single regioisomers.
-
Atom Economy: Avoids the need for pre-functionalized starting materials.
-
Functional Group Tolerance: Can be compatible with a wide range of functional groups.
Conclusion
Controlling regioselectivity in naphthyridine synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms and careful optimization of experimental parameters. By judiciously selecting classical methods and adapting them with modern catalytic techniques, or by employing powerful strategies like directed ortho-metalation and C-H activation, researchers can overcome the formation of undesired regioisomers. This guide provides a starting point for troubleshooting and developing robust, selective syntheses for this important class of heterocyclic compounds.
References
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Hyster, T. K., & Rovis, T. (2013). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Journal of the American Chemical Society, 135(39), 14235–14238. [Link]
-
Shaabani, A., Ghasemi, A., & Dadashpour, S. (2012). Regioselective synthesis of functionalized[5][8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 14(4), 1033-1036. [Link]
-
Hyster, T. K., & Rovis, T. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed, 24024840. [Link]
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Hyster, T. K., & Rovis, T. (2013). Rh(III)-Catalyzed C–H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. American Chemical Society. [Link]
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Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]
-
Shaabani, A., Ghasemi, A., & Dadashpour, S. (2012). Regioselective synthesis of functionalized[5][8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. OUCI. [Link]
-
Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Princeton University. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5219. [Link]
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Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
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Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. [Link]
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ResearchGate. (n.d.). Regioselective synthesis of fused tetracyclic 1,6-naphthyridines. ResearchGate. [Link]
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Kumar, A., & Kumar, V. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6823-6844. [Link]
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Cahiez, G., et al. (2012). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC. [Link]
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ResearchGate. (2021). Zn‐, Mg‐, and Li‐TMP Bases for the Successive Regioselective Metalations of the 1,5‐Naphthyridine Scaffold. ResearchGate. [Link]
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Wikipedia. (2023). Directed ortho metalation. Wikipedia. [Link]
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Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. [Link]
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Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]
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MacNeil, S. L., Wilson, C. M., & Snieckus, V. (2014). Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2‑, 2,3‑, and 1,2,3-Substituted Naphthalenes. ElectronicsAndBooks. [Link]
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Stagliano, K. W., & Malinakova, H. C. (1998). Regioselective directed ortho metalation of 3H-naphto[2,1-b]pyrans. Synthesis of methylteretifolione B. ScienceDirect. [Link]
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Hyster, T. K., & Rovis, T. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Semantic Scholar. [Link]
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IIP Series. (n.d.). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]
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Combes Quinoline Synthesis. (n.d.). Scribd. [Link]
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Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
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ResearchGate. (2018). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. ResearchGate. [Link]
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Combes Quinoline Synthesis PDF. (n.d.). Scribd. [Link]
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Chemical Review and Letters. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
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Hamada, Y., & Takeuchi, I. (1982). [Studies on the syntheses and reaction of nitrogen-containing heterocyclic compounds centered the naphthyridines]. PubMed. [Link]
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ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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Zhuang, L., et al. (2009). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
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Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. [Link]
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ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]
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Wang, D., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]
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ResearchGate. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. [Link]
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Technical Support Center: Column Chromatography of Polar Naphthyridine Derivatives
Welcome to the technical support center for the purification of polar naphthyridine derivatives. Naphthyridines are a critical class of nitrogen-containing heterocycles with a broad spectrum of biological activities, making their purity essential for research and drug development.[1] However, their inherent polarity and basicity present unique challenges for chromatographic separation.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common hurdles in your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatography mode to try for a highly polar naphthyridine derivative?
For a novel polar naphthyridine, especially one that shows poor retention on a standard C18 reversed-phase column, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[2][3]
-
Causality: HILIC is designed specifically for the retention of very polar compounds.[2][4] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a high-organic, low-aqueous mobile phase.[3][5] Polar analytes, like many naphthyridine derivatives, partition into a water-enriched layer on the surface of the stationary phase, leading to retention.[3][5] This is essentially the opposite of reversed-phase chromatography, where polar compounds elute quickly.[6]
Q2: My naphthyridine has basic nitrogen atoms. How does mobile phase pH affect my separation?
Mobile phase pH is one of the most powerful, yet critical, parameters for separating ionizable compounds like naphthyridines.[7][8] The pH directly controls the charge state of your molecule, which in turn dictates its interaction with the stationary phase.[9][10]
-
At Low pH (e.g., pH 2-4): The basic nitrogens on the naphthyridine ring will be protonated, giving the molecule a positive charge.
-
In Reversed-Phase (RP) , this can sometimes reduce retention on C18 columns.[7] However, working at a low pH (e.g., with 0.1% formic or trifluoroacetic acid) is often necessary to suppress the negative charge of residual silanol groups on the silica support, which dramatically improves peak shape by preventing secondary ionic interactions.[11][12][13][14]
-
In Ion-Exchange Chromatography (IEX) , a positively charged molecule can be strongly retained on a cation-exchange column.[15][16]
-
-
At High pH (e.g., pH 8-10): The naphthyridine will likely be in its neutral, un-ionized form.
Q3: What are "mixed-mode" columns and are they useful for naphthyridines?
Mixed-mode liquid chromatography (MMLC) columns are highly effective for polar, ionizable compounds.[15] These stationary phases combine reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) characteristics on a single support.[2][15]
-
Why it Works: This dual functionality allows for simultaneous separation based on both hydrophobicity and charge.[15] For a polar, basic naphthyridine, the column can provide hydrophobic retention while also using its cation-exchange sites to interact with the protonated form of the molecule. This often leads to unique selectivity and better retention than either mode alone.[15]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues you may encounter.
Problem 1: My compound elutes in the void volume (no retention) on a C18 column.
This is a classic sign that your naphthyridine derivative is too polar for traditional reversed-phase chromatography.[2]
| Probable Cause | Solution | Scientific Rationale |
| Analyte is too hydrophilic | Switch to a HILIC column (e.g., silica, amide, diol phase).[2][3] | HILIC is designed to retain highly polar analytes that are not retained by RP methods.[3] |
| Mobile phase is too strong (high organic content) | Increase the aqueous portion of the mobile phase (e.g., start with 95% water/5% acetonitrile). | In reversed-phase, water is the weak solvent. Increasing its concentration increases the retention of non-polar compounds, but may not be sufficient for very polar ones.[6] |
| Analyte is ionized and highly water-soluble | Consider Mixed-Mode Chromatography which offers both RP and ion-exchange retention mechanisms.[15] | This provides an alternative retention mechanism (ion-exchange) to "capture" the polar, charged analyte.[15] |
Problem 2: I'm seeing severe peak tailing for my compound.
Peak tailing for basic compounds like naphthyridines is most often caused by secondary interactions with the stationary phase.[18]
| Probable Cause | Solution | Scientific Rationale |
| Interaction with acidic silanols (Si-OH) on silica support | 1. Add a basic modifier to your normal-phase mobile phase (e.g., 0.1-1% triethylamine or ammonia).[11][12] 2. Use an acidic modifier in your reversed-phase mobile phase (e.g., 0.1% formic acid or TFA) to protonate silanols.[13][14] | The basic modifier acts as a "competing base," binding to the active silanol sites and preventing your analyte from interacting with them.[12] The acidic modifier protonates the silanols, neutralizing their negative charge and minimizing unwanted ionic interactions.[14] |
| Column Overload | Dilute your sample and inject a smaller mass onto the column.[14] | Exceeding the column's mass capacity saturates the stationary phase, leading to poor peak shape.[14] |
| Mismatched sample solvent | Dissolve your sample in the initial mobile phase whenever possible. | Injecting a sample in a solvent much stronger than the mobile phase causes the analyte band to spread before it reaches the column head, resulting in distorted peaks. This is especially critical in HILIC.[19] |
| Use of older "Type A" silica columns | Switch to a modern, high-purity, end-capped "Type B" silica column or a hybrid particle column.[13][20] | Modern columns have far fewer acidic silanol groups and metal contaminants, significantly reducing the sites that cause tailing.[20] |
Problem 3: I can't separate my naphthyridine from a very similar polar impurity or isomer.
This is a selectivity challenge. If simple gradient optimization doesn't work, you need to change the fundamental interactions within the system.
| Probable Cause | Solution | Scientific Rationale |
| Insufficient Selectivity | 1. Change the stationary phase. If you are on C18, try a Phenyl or polar-embedded phase. If in HILIC, switch from a silica to an amide phase.[21] 2. Adjust the mobile phase pH. [7] | Different stationary phases offer different interaction mechanisms (e.g., π-π interactions on a Phenyl column). Changing the pH can alter the charge state of your compound and the impurity differently, leading to changes in retention and selectivity.[8] |
| Co-eluting Chiral Enantiomers | Use a Chiral Stationary Phase (CSP) .[22] | Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a chiral environment, allowing for differential interaction and separation of the two enantiomers.[22][23] |
| Gradient is too steep | Decrease the gradient slope (e.g., run from 5% to 40% organic over 30 minutes instead of 10 minutes). | A shallower gradient increases the residence time of the analytes on the column and allows more time for subtle differences in interaction to effect a separation. |
Key Experimental Protocols
Protocol 1: Starting Method for HILIC
This protocol provides a robust starting point for separating a highly polar naphthyridine derivative.
-
Column Selection: Choose a HILIC column (e.g., Bare Silica or Amide phase, 3 µm particle size, 2.1 x 100 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Gradient: 95% B to 50% B over 15 minutes.
-
-
Sample Preparation: Dissolve the sample in a solvent as close to the initial mobile phase as possible (e.g., 90:10 Acetonitrile:Water).[19]
-
Equilibration: Ensure the column is thoroughly equilibrated at initial conditions between runs (at least 10 column volumes) to ensure a stable water layer and reproducible retention times.[19]
Protocol 2: Reducing Peak Tailing in Normal-Phase Chromatography
This protocol is for open-column, normal-phase purification on silica gel.
-
Stationary Phase: Standard Silica Gel (60 Å, 40-63 µm).
-
Mobile Phase Selection (via TLC):
-
Develop a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives your target compound an Rf value of ~0.2-0.3 on a TLC plate.[24]
-
To the chosen solvent system, add 0.5% triethylamine (TEA) .
-
-
TLC Comparison: Run two TLC plates: one with the original solvent and one with the TEA-modified solvent. Observe the spot for the basic naphthyridine; it should be significantly less streaked in the TEA lane.
-
Column Packing & Elution:
-
Pack the column using the TEA-modified mobile phase.
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Load the sample and elute with the TEA-modified solvent, collecting fractions.
-
Visualizations and Diagrams
Chromatography Mode Selection
The following decision tree can guide your initial choice of chromatographic technique.
Caption: Decision tree for selecting a chromatography mode.
Mechanism of Peak Tailing Reduction
This diagram illustrates how a basic modifier like Triethylamine (TEA) prevents peak tailing on a silica gel surface.
Caption: How basic modifiers reduce peak tailing on silica.
References
- Control pH During Method Development for Better Chrom
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- Exploring the Role of pH in HPLC Separ
- How can I prevent peak tailing in HPLC?
- Back to Basics: The Role of pH in Retention and Selectivity.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Application Note and Protocol: Purification of 4-Methyl-1,8-naphthyridine-2,7-diol by Column Chrom
- Reversed-phase chrom
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. (2021).
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
- purification of Benzo[c]naphthyridine derivatives using column chrom
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Different Types of Stationary Phases in Liquid Chrom
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (2025).
- Technical Support Center: Troubleshooting Streaking in Chrom
- Column troubleshooting guide – HILIC. Thermo Fisher Scientific.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. (2018).
- How to Avoid Common Problems with HILIC Methods. Restek. (2020).
- Chiral Drug Separ
- Ion exchange chrom
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021).
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Technical Support Center: Stabilizing 6-Methyl-1,5-naphthyridin-4-ol for Long-Term Storage
Welcome to the technical support center for 6-Methyl-1,5-naphthyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this compound during long-term storage. This guide offers troubleshooting advice and frequently asked questions to address specific challenges you may encounter in your experimental work.
Introduction
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its core structure, a naphthyridinone, is a key pharmacophore in various biologically active molecules. However, like many complex organic molecules, its stability during long-term storage can be a critical concern, potentially impacting experimental reproducibility and the overall success of research and development projects. This guide provides a comprehensive framework for understanding and mitigating potential degradation, ensuring the compound's integrity over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound during storage?
A1: Based on its chemical structure, the primary factors that can compromise the stability of this compound are:
-
Oxidation: The electron-rich aromatic naphthyridinone ring system, particularly with the hydroxyl and methyl substituents, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.
-
Hydrolysis: While the naphthyridinone core is generally stable, extreme pH conditions could potentially lead to hydrolytic degradation, although this is less common for the solid form under normal storage conditions.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, particularly for N-heterocyclic aromatic compounds.[1][2][3] Photosensitive groups like carbonyls and nitroaromatics are particularly susceptible.[1]
-
Hygroscopicity: The compound may be hygroscopic, meaning it can absorb moisture from the atmosphere. This absorbed water can act as a reagent or solvent, facilitating other degradation pathways like hydrolysis and oxidation.[4][5]
Q2: What is the ideal temperature for storing solid this compound?
A2: For long-term storage of solid this compound, it is recommended to store it in a cool, dry, and dark place. A controlled room temperature (20-25°C) is generally acceptable for short-term storage. For long-term stability, refrigeration (2-8°C) is preferable to minimize the rate of potential degradation reactions. Some suppliers recommend storing similar heterocyclic compounds sealed in a dry, room temperature environment. Always refer to the supplier's specific recommendations if available.
Q3: Should I be concerned about the color of my this compound sample changing over time?
A3: Yes, a change in color (e.g., from white/off-white to yellow or brown) is often an indicator of degradation. This is frequently associated with the formation of colored impurities resulting from oxidation or other decomposition pathways. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution for extended periods is generally not recommended due to the increased potential for degradation. Solvents can facilitate hydrolysis and oxidation. If you must store it in solution, use a high-purity, anhydrous, and aprotic solvent (e.g., DMSO, DMF) and store it at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). Prepare solutions fresh whenever possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
Problem 1: Decreased Purity or Appearance of Extra Peaks in HPLC Analysis After Storage
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen. When weighing, try to minimize exposure time to air. 2. Antioxidants: For solution-based storage (if unavoidable), consider the addition of a small amount of an antioxidant, but be mindful of potential interference with downstream applications. |
| Photodegradation | 1. Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[6] 2. Work in Dim Light: When handling the compound, especially in solution, work in a fume hood with the light turned off or under yellow light. |
| Moisture Absorption | 1. Desiccator: Store the vial containing the compound in a desiccator with a suitable desiccant (e.g., silica gel, calcium sulfate) to maintain a low-humidity environment.[7][8] 2. Proper Sealing: Ensure the container is tightly sealed. For long-term storage, consider using parafilm to seal the cap. |
Problem 2: Poor Solubility or Caking of the Solid Compound
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity | 1. Drying: If moisture absorption is suspected, the compound can be dried under a high vacuum for a few hours before use. Be cautious with heating as it might accelerate degradation. 2. Storage with Desiccant: Proactively store the compound with a desiccant to prevent moisture uptake.[7][9] |
| Polymorphism | 1. Characterization: Changes in crystal form (polymorphism) can affect solubility. This can be investigated using techniques like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC). |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1][2][10]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or DAD detector
-
LC-MS system for identification of degradants
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve a known amount in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
-
Dissolve a known amount in the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method and by LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or use a DAD detector to monitor multiple wavelengths) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Visualization of Potential Degradation and Workflow
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for this compound based on its functional groups.
Caption: Potential degradation pathways of this compound.
Workflow for Stability Assessment
The following workflow outlines the steps for assessing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
References
- Forced Degradation Studies. MedCrave online. Published December 14, 2016.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Engineering and Science (IJRES).
- Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules. Published online 2023.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Published April 18, 2022.
- Analytical Methods. Royal Society of Chemistry.
- Stability Testing & Studies. Southwest Research Institute.
- Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency.
- Effect of Humidity Level on Tablet Stability. Pharmaguideline. Published September 16, 2018.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- Drug stability testing 101. Thermo Fisher Scientific.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Published online 2025.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
- MS(n)
- What is the shelf - life of fine chemicals? - Blog. BOC Sciences. Published September 2, 2025.
- A Comparative Guide to Assessing the Purity of Synthetic α-D-Idofuranose by HPLC and NMR. Benchchem.
- Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Heliyon. Published online 2021.
- LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods. Published online 2014.
- Analytical Methods. Royal Society of Chemistry.
- Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. IntechOpen. Published June 26, 2017.
- Analytical Methods. CORE. Published June 28, 2018.
- (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Published online 2021.
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. Published online November 18, 2021.
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- 2. biopharminternational.com [biopharminternational.com]
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- 4. ijpsjournal.com [ijpsjournal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
Managing harsh acidic conditions in Friedel-Crafts reactions for fused naphthyridines
A Guide to Navigating Harsh Acidic Conditions
Welcome to the technical support center for the synthesis of fused naphthyridines. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Friedel-Crafts reactions under challenging acidic conditions. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to overcome common hurdles in these syntheses.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and challenges of acidic catalysts in the Friedel-Crafts synthesis of fused naphthyridines.
Q1: Why are harsh acidic conditions often required for Friedel-Crafts reactions on nitrogen-containing heterocycles like naphthyridines?
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, proceeding via electrophilic aromatic substitution.[1] However, the naphthyridine ring system presents a unique challenge. The nitrogen atom's lone pair of electrons acts as a Lewis base, readily complexing with and neutralizing the Lewis acid catalyst (e.g., AlCl₃).[2][3] This deactivation means that a stoichiometric or even excess amount of the catalyst is often necessary to have enough free Lewis acid to generate the required acylium ion electrophile.[1][4] Furthermore, the pyridine moiety within the naphthyridine is electron-deficient, making it inherently less reactive towards electrophilic substitution than benzene.[5] Strong Brønsted acids or potent Lewis acids are therefore required to create a sufficiently reactive electrophile to overcome this deactivation and drive the reaction forward.[6][7]
Q2: What are the primary side reactions and challenges when using strong acids for intramolecular cyclization to form fused naphthyridines?
The use of potent acid systems can lead to several complications:
-
Catalyst Deactivation: As mentioned, the primary challenge is the formation of a stable complex between the basic nitrogen of the naphthyridine and the Lewis acid catalyst, which can halt the reaction.[3]
-
Substrate Degradation: Harsh acids and high temperatures can lead to charring, sulfonation (with H₂SO₄), or other decomposition pathways, significantly reducing the yield of the desired product.
-
Poor Regioselectivity: Depending on the substitution pattern of the precursor, cyclization can sometimes occur at multiple positions, leading to a mixture of isomers that can be difficult to separate.
-
Workup Difficulties: Quenching large amounts of strong acids like polyphosphoric acid (PPA) or Eaton's reagent can be highly exothermic and challenging to manage, especially on a larger scale. The resulting product-catalyst complexes must be hydrolyzed during an aqueous workup to release the final ketone.[1]
Q3: What are some common strong acid systems used for these reactions, and what are their advantages and disadvantages?
Several acid systems are employed, each with its own set of characteristics. The choice of acid is critical and depends on the specific substrate and desired outcome.
| Acid Catalyst System | Type | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Lewis Acid | High reactivity, readily available, classic F-C catalyst.[7] | Requires stoichiometric amounts, highly hygroscopic, complexation with product.[1][8] |
| Polyphosphoric Acid (PPA) | Brønsted Acid/Dehydrating Agent | Acts as both catalyst and solvent, good for intramolecular cyclizations.[9] | Highly viscous and difficult to stir, workup can be problematic.[10][11] |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Brønsted/Lewis Acid & Dehydrating Agent | Less viscous and often more effective than PPA, promotes clean reactions.[10][12] | Preparation involves handling hygroscopic P₂O₅, can be corrosive.[10] |
| Triflic Acid (CF₃SO₃H) | Brønsted Superacid | Extremely strong acid, can catalyze reactions at lower temperatures.[6][13] | Expensive, can cause substrate degradation if not used carefully. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Inexpensive and readily available.[13] | Can lead to sulfonation as a side reaction, strong oxidizing agent at high temperatures.[7] |
Q4: Are there milder alternatives for achieving the synthesis of fused naphthyridines?
Yes, the challenges associated with classical Friedel-Crafts conditions have spurred the development of alternative strategies. Acid-mediated intramolecular Friedel-Crafts reactions remain a key strategy, but with refined catalysts.[13] For instance, using milder Brønsted acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid can provide good to excellent yields under more controlled conditions.[13] Other approaches move away from traditional Friedel-Crafts pathways entirely and include methods like the Friedländer annulation, Povarov reactions, or metal-catalyzed domino reactions.[14][15][16] These methods often offer better functional group tolerance and avoid the need for stoichiometric, harsh Lewis acids.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Problem 1: Low to No Yield of the Fused Naphthyridine Product
Potential Causes:
-
Complete Catalyst Deactivation: The most common issue is the sequestration of the Lewis acid catalyst by the basic nitrogen of the naphthyridine ring.[2][3]
-
Insufficiently Reactive Electrophile: The acylating agent may not be forming the acylium ion in sufficient concentration to react with the deactivated naphthyridine system.
-
Decomposition of Starting Material: The reaction conditions (acid strength, temperature) may be too harsh, leading to degradation of the starting material before cyclization can occur.[17]
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will hydrolyze and deactivate them.[18]
Recommended Solutions:
-
Switch to a Brønsted Acid System: Consider using PPA or Eaton's Reagent.[9][12] These reagents can protonate the nitrogen, but their primary function as a dehydrating agent and acidic medium can still effectively promote the formation of the acylium ion for intramolecular cyclization.
-
Increase Catalyst Stoichiometry: When using a Lewis acid like AlCl₃, ensure you are using at least a stoichiometric amount, and often more (e.g., 1.5-2.0 equivalents), to compensate for complexation with the substrate and product.[1]
-
Optimize Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly increase it. Monitor the reaction by TLC or LCMS to find the optimal temperature where cyclization occurs without significant decomposition.[18]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic catalysts like AlCl₃ and P₂O₅ in a glovebox or under an inert atmosphere.[18]
Problem 2: Formation of a Black, Tarry, Insoluble Reaction Mixture
Potential Causes:
-
Excessive Reaction Temperature: Overheating the reaction is a common cause of polymerization and charring, especially with strong acids like H₂SO₄ or PPA.[17]
-
Uncontrolled Exotherm: The addition of reagents or the quenching of the reaction can be highly exothermic if not properly controlled, leading to rapid decomposition.
Recommended Solutions:
-
Precise Temperature Control: Use an oil bath or a temperature-controlled reactor to maintain a stable temperature. Avoid direct heating with a mantle.
-
Slow Addition of Reagents: Add the starting material to the acid mixture in portions or via a dropping funnel to control any initial exotherm.
-
Controlled Quenching: Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This dissipates the heat of neutralization effectively. For large-scale reactions, consider reverse quenching (slowly adding ice/water to the reaction vessel).
Problem 3: Multiple Products are Observed, Including Isomers
Potential Causes:
-
Lack of Regioselectivity: If there are multiple possible sites for electrophilic attack on the aromatic ring being acylated, a mixture of constitutional isomers can be formed.
-
Intermolecular Reaction: At high concentrations, the acylium ion intermediate may react with another molecule of starting material before it has a chance to cyclize intramolecularly, leading to dimers or polymers.
Recommended Solutions:
-
Employ a Directing Group: If possible, design the substrate with a strongly activating and ortho-, para-directing group on the ring undergoing acylation to favor cyclization at a specific position.
-
Use High Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions, perform the reaction at a very low concentration (e.g., <0.01 M). This can be achieved by the slow addition of the substrate to a large volume of the acidic medium.
-
Consider a Milder Catalyst: A less reactive electrophile, generated with a milder acid system, may exhibit higher selectivity for the most electron-rich position on the aromatic ring.
Visualizing the Core Challenge & Solution Workflow
Diagram 1: The Problem of Catalyst Deactivation
This diagram illustrates the primary challenge in Friedel-Crafts reactions with nitrogen heterocycles: the non-productive complexation of the Lewis acid catalyst.
Caption: Mechanism of Lewis Acid Deactivation
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your Friedel-Crafts cyclization.
Caption: Troubleshooting Workflow for Low Yields
Experimental Protocol Example: Intramolecular Cyclization using Eaton's Reagent
This protocol provides a general methodology for the synthesis of a fused naphthyridine via intramolecular Friedel-Crafts acylation using Eaton's reagent, a powerful alternative to PPA.[11][12]
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (CH₃SO₃H)
-
Substituted Naphthyridine Precursor (with a carboxylic acid side chain)
-
Deionized Water & Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation of Eaton's Reagent (Perform in a fume hood):
-
Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus pentoxide (P₂O₅) in portions to methanesulfonic acid (CH₃SO₃H) in a 1:10 w/w ratio.
-
The addition is exothermic; control the rate to maintain the temperature below 50 °C.
-
Stir the mixture at room temperature until all the P₂O₅ has dissolved (this may take several hours) to yield a clear, slightly viscous solution.[10]
-
-
Friedel-Crafts Cyclization:
-
To the pre-prepared Eaton's reagent, add the naphthyridine carboxylic acid precursor portion-wise at room temperature with efficient stirring.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC or LCMS.
-
Once the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature.
-
-
Workup and Isolation:
-
Carefully and slowly pour the cooled reaction mixture onto a vigorously stirred beaker of crushed ice. Caution: Highly exothermic.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration. If not, proceed with neutralization.
-
Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure fused naphthyridine.
-
References
- A mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances.
- Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. (n.d.). Wiley Online Library.
- An In-depth Technical Guide to E
- An In-depth Technical Guide to Eaton's Reagent: Properties, Protocols, and Mechanisms. (n.d.). Benchchem.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (n.d.).
- Friedel–Craft acylation reaction using Eaton's reagent. (n.d.).
- Synthesis of fused naphthyridines. (n.d.).
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (n.d.).
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in W
- Friedel-Crafts reactions with N-heterocyclic alcohols. (n.d.). University of Southern California.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025).
- Why are there hardly any Friedel-Crafts reactions in biological systems?. (2017). Quora.
- Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a c
- Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. (2025).
- Troubleshooting low yield in Friedel-Crafts acyl
- A Photochemical Alternative to the Friedel—Crafts Reaction. (n.d.).
- Brønsted-Acid-Catalyzed Friedel-Crafts Reaction and Electrocyclization Cascade of Indoles with α-Functionalized Carbonyls. (n.d.). Semantic Scholar.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.).
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel–Crafts reactions for biomolecular chemistry. (2024). RSC Publishing. [https://vertexaisearch.cloud.g*. [https://vertexaisearch.cloud.g
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Validation & Comparative
A Comparative Guide to HPLC-MS for the Purity Analysis of 6-Methyl-1,5-naphthyridin-4-ol
For researchers, scientists, and professionals in drug development, the precise determination of purity is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity analysis of 6-Methyl-1,5-naphthyridin-4-ol, a key heterocyclic intermediate in medicinal chemistry and materials science.[1] We will explore a robust HPLC-MS methodology, evaluate its performance against alternative analytical techniques, and provide the experimental details necessary for immediate application.
The Critical Role of Purity for this compound
This compound is a versatile scaffold used in the synthesis of compounds with a wide spectrum of biological activities, including antiproliferative and antiviral properties.[1] Its efficacy and safety as a precursor in drug development are directly linked to its purity. Even trace impurities can have a significant impact on downstream reactions and the toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a validated, high-resolution analytical method is not just a regulatory requirement but a scientific necessity.
Primary Analytical Approach: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the gold standard for the purity analysis of non-volatile and semi-volatile organic molecules like this compound. This technique combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the simultaneous quantification of the main compound and the detection and identification of impurities.[2]
A stability-indicating HPLC method is crucial to separate the main peak from any potential degradation products or process-related impurities.[3][4][5][6] Based on methods developed for structurally similar N-heterocyclic compounds, a robust reverse-phase HPLC method is proposed.[7][8]
Experimental Protocol: A Validated Reverse-Phase HPLC-MS Method
This protocol describes a representative stability-indicating method for the purity assessment of this compound.
1. Chromatographic System:
-
System: UPLC/HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector coupled to a single quadrupole or tandem mass spectrometer.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent reverse-phase column). The C18 stationary phase provides excellent retention and separation for moderately polar heterocyclic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape and ionization efficiency in the MS source.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak symmetry.
-
Injection Volume: 2 µL.
-
PDA Detection: 220-400 nm, with extraction at the λmax of this compound.
2. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
3. Mass Spectrometry Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive (ESI+). N-heterocycles readily form [M+H]⁺ ions.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Scan Range: m/z 100-500
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., Methanol or a mixture of Acetonitrile/Water) to a final concentration of 1.0 mg/mL (Stock Solution).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
5. Method Validation (as per ICH Q2(R2) Guidelines):
-
Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that all degradation products are separated from the main peak.[3][6]
-
Linearity: A minimum of five concentrations across the range of 50% to 150% of the target concentration.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios.
Workflow for HPLC-MS Purity Analysis
Caption: Workflow for the purity analysis of this compound by HPLC-MS.
Comparative Analysis with Alternative Techniques
While HPLC-MS is a powerful and versatile technique, other methods offer unique advantages for specific applications. Here, we compare HPLC-MS with Quantitative NMR (qNMR), Differential Scanning Calorimetry (DSC), and Supercritical Fluid Chromatography (SFC).
| Parameter | HPLC-MS | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Signal intensity is directly proportional to the number of nuclei in a magnetic field. | Measures heat flow associated with thermal transitions (e.g., melting). | Chromatographic separation using a supercritical fluid as the mobile phase. |
| Primary Use | Quantification of main component and detection/identification of known and unknown impurities. | Absolute purity determination of reference standards without needing a standard for each impurity.[3][4][7] | Purity determination of highly pure (>98.5%), crystalline, non-decomposing solids.[9][10][11] | "Green" alternative to HPLC for both chiral and achiral separations, especially for polar compounds.[12][13][14] |
| Selectivity | Very High | High (depends on spectral resolution) | Low (only detects eutectic impurities) | High (orthogonal to reverse-phase HPLC) |
| Sensitivity | Very High (pg-ng level) | Moderate (mg level) | Low (impurities >0.1%) | High (comparable to HPLC) |
| Sample Throughput | High | Low to Moderate | Moderate | Very High |
| Strengths | Universal for a wide range of compounds; provides structural information on impurities.[2][15] | Primary method; high precision; no analyte-specific reference standards needed for impurities.[2][5] | Fast; no solvents required; provides information on crystallinity.[10] | Reduced organic solvent use; faster separations; lower backpressure.[12][14] |
| Limitations | Requires reference standards for accurate quantification of impurities; potential for ion suppression. | Lower sensitivity than HPLC; requires more sample; complex spectra can be challenging to interpret.[7] | Not suitable for amorphous materials, compounds that decompose on melting, or for identifying specific impurities.[11] | Less suitable for very polar, non-ionizable compounds; specialized equipment required. |
Technique Comparison Logic
Caption: Comparison of HPLC-MS with alternative analytical techniques for purity assessment.
In-Depth Look at Alternative Methodologies
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without relying on the response factor of impurities.[3] The assay is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with that of a highly pure internal standard of known concentration.[4]
Key Advantages over HPLC:
-
Direct Measurement: qNMR provides a direct measure of the molar concentration of the analyte, leading to a more accurate absolute purity value.
-
Universal Detection: All protons contribute to the signal proportionally, eliminating the need for impurity reference standards and correcting for different detector responses (e.g., UV absorbance) as in HPLC.[3]
-
Structural Confirmation: The NMR spectrum simultaneously confirms the identity of the analyte.
Considerations:
-
Requires a larger sample amount (typically 1-10 mg) compared to HPLC-MS.[7]
-
The selection of a suitable internal standard with non-overlapping signals is critical.
-
Full relaxation of all nuclei must be ensured for accurate integration, which can lead to longer experiment times.
Differential Scanning Calorimetry (DSC)
DSC determines purity by measuring the depression and broadening of the melting point of a substance, which is a colligative property directly related to the mole fraction of impurities.[10] The analysis is based on the van't Hoff equation.
Key Advantages:
-
Thermodynamic Principle: Provides an assessment of total eutectic impurities without chromatographic separation.
-
Speed and Simplicity: A single DSC run can provide a purity value in a relatively short time.
-
No Solvents: It is an environmentally friendly technique.
Limitations:
-
Only applicable to crystalline materials with a purity of at least 98.5% that exhibit a sharp melting peak without decomposition.[11]
-
It cannot detect impurities that are insoluble in the melt or form solid solutions with the main component.
-
It does not provide any information about the identity or number of individual impurities.
Conclusion
For the comprehensive purity assessment of this compound, a validated, stability-indicating HPLC-MS method stands as the most robust and informative technique. It offers an unparalleled combination of separation efficiency, sensitivity, and specificity, enabling the quantification of the active compound while simultaneously detecting, identifying, and quantifying process-related impurities and degradation products.
While powerful, HPLC-MS should be viewed within a broader analytical toolkit. Quantitative NMR serves as an indispensable primary method for the absolute purity assignment of reference standards, and DSC offers a rapid, orthogonal check for the purity of highly crystalline batches. As the industry moves towards more sustainable practices, SFC presents a compelling high-throughput, green alternative to traditional reverse-phase HPLC. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the nature of the sample being investigated.
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A Comparative Guide to the X-ray Crystallography of 6-Methyl-1,5-naphthyridin-4-ol Derivatives
This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 6-methyl-1,5-naphthyridin-4-ol derivatives. The 1,5-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing physicochemical properties. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structure in the solid state.[4]
This document moves beyond a simple recitation of data, explaining the causality behind experimental choices and providing a framework for researchers to successfully obtain and interpret crystallographic data for this important class of heterocyclic compounds.
The Cornerstone of Analysis: Growing High-Quality Single Crystals
The most significant bottleneck in the structural elucidation of novel compounds is the growth of diffraction-quality single crystals.[5] The process is a controlled purification technique where molecules self-assemble from a supersaturated solution into a highly ordered lattice.[6] The quality of the resulting crystal directly dictates the quality of the diffraction data and the precision of the final structure.[7]
Causality Behind Method Selection
The choice of crystallization technique is critical and often requires screening multiple conditions.[5] The goal is to approach supersaturation slowly and methodically to allow for the formation of a single, well-ordered nucleus that can grow unimpeded.[7]
-
Slow Evaporation: This is the simplest method, relying on the gradual removal of solvent to increase solute concentration.[8] It is effective for moderately soluble compounds in volatile solvents. The key is to control the evaporation rate; rapid evaporation leads to the formation of many small, unusable crystals or an amorphous powder.
-
Vapor Diffusion: This technique offers finer control over the rate of supersaturation. A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[5] As the anti-solvent vapor slowly diffuses into the compound's solution, it lowers the solubility, inducing slow crystallization. This is particularly useful for sensitive molecules or when only small amounts of material are available.
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[8] Crystals form at the interface where the two liquids slowly mix. This can produce exceptionally high-quality crystals but requires careful selection of solvents with appropriate densities and miscibility.
Self-Validating Protocol for Crystal Growth
A successful crystallization is a self-validating purification process. The formation of well-defined, transparent crystals with sharp edges is a strong indicator of high purity.[9]
Caption: Workflow for Crystal Growth and Selection.
Comparative Structural Analysis of 1,5-Naphthyridine Derivatives
While a crystal structure for the parent this compound is not publicly available, we can gain significant insights by comparing the crystallographic data of closely related, substituted derivatives. Here, we compare two examples from the literature: a phosphanyl-substituted naphthyridine (1 ) and a complex aminothiazole derivative developed as a TGF-beta inhibitor (2 ).[10][11] This comparison highlights how different substituents influence the crystal packing and molecular geometry.
| Parameter | Derivative 1: 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine[11] | Derivative 2: TGF-β Inhibitor[10] |
| Chemical Formula | C₂₁H₁₇N₂P | C₂₀H₁₈N₆OS |
| Crystal System | Triclinic | Not specified, but complex structure solved |
| Space Group | P-1 | Not specified |
| Unit Cell (a, b, c) | 7.2320 Å, 7.4470 Å, 16.780 Å | Data not provided in abstract |
| Unit Cell (α, β, γ) | 99.78°, 93.35°, 98.58° | Data not provided in abstract |
| Volume (V) | 877.4 ų | Data not provided in abstract |
| Final R-factor | R = 0.050 | Not specified, but structure solved |
Analysis of Molecular Geometry and Intermolecular Interactions
-
Derivative 1 (Phosphanyl-substituted): The crystal structure reveals that the 1,5-naphthyridine ring system is nearly planar.[11] The bulky diphenylphosphanyl group is significantly twisted out of the plane of the naphthyridine ring, with dihedral angles of 89.18° and 77.39° to the two phenyl rings.[11] The crystal packing is primarily governed by van der Waals forces, with only a very weak π–π stacking interaction observed.[11] This demonstrates how sterically demanding, non-hydrogen-bonding substituents can dictate a packing arrangement devoid of strong directional interactions.
-
Derivative 2 (TGF-β Inhibitor): The X-ray crystal structure of this compound in complex with its target protein, ALK5, was determined.[10] While specific packing details of the small molecule alone are not the focus of the publication, the binding mode confirms key interactions. The structure shows the aminothiazole and pyrazole moieties forming specific hydrogen bonds within the ATP-binding site of the kinase.[10] This exemplifies how the strategic placement of hydrogen bond donors and acceptors on the naphthyridine scaffold is crucial for biological activity, a feature that can be definitively confirmed by X-ray crystallography.
This comparison underscores a critical principle: substituents dramatically alter not just the electronic properties of the molecule but also its preferred three-dimensional conformation and the intermolecular interactions that govern its crystal lattice.
The Role of X-ray Crystallography in Context: A Comparison with Other Techniques
While XRD provides the definitive solid-state structure, a comprehensive characterization relies on its synergy with other analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the chemical structure and connectivity of a molecule in solution.[12] It can reveal dynamic processes and solution-state conformations that may differ from the static picture provided by crystallography.
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight and can confirm the elemental composition of a derivative through high-resolution analysis (HRMS).[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, O-H) within the molecule, serving as a quick and reliable verification tool.[13]
These techniques are complementary. NMR and MS confirm that the correct molecule has been synthesized, while IR verifies its functional groups. X-ray crystallography then provides the ultimate detail: the precise spatial arrangement of every atom in the solid state.
Standardized Experimental Protocols
Detailed Protocol: Growing Single Crystals via Slow Evaporation
-
Solvent Selection: Begin by testing the solubility of 1-2 mg of the purified 1,5-naphthyridine derivative in 0.1 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). A good solvent will fully dissolve the compound when heated but show low solubility at room temperature.[14]
-
Preparation of Solution: Dissolve the bulk of the compound (e.g., 10-20 mg) in the minimum amount of the chosen hot solvent in a small, clean vial.[5]
-
Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[5]
-
Setup for Slow Evaporation: Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes will control the evaporation rate.[7]
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated cupboard or a specialized crystallization plate) at a constant temperature.[5]
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of clear, well-defined single crystals.
Standard Workflow: Single-Crystal X-ray Diffraction Analysis
The process of determining a structure from a single crystal follows a standardized and verifiable workflow.[4][15]
Caption: Standard Workflow for Single-Crystal XRD.
The final output, a Crystallographic Information File (CIF), contains all the information about the crystal structure and is the standard for publication and deposition in databases like the Cambridge Structural Database (CSD).[16]
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Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. ACS Publications. Available from: [Link]
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Purification of Solids by Recrystallization. MIT OpenCourseWare. Available from: [Link]
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Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available from: [Link]
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Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. Available from: [Link]
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An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Springer. Available from: [Link]
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A Comparative Guide to the Bioactivity of 1,5- and 1,6-Naphthyridine Isomers
Introduction: The Significance of Isomeric Scaffolds in Drug Discovery
Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] The arrangement of the two nitrogen atoms across the fused system gives rise to six distinct isomers, each with a unique electronic distribution and three-dimensional shape.[1][3] This structural nuance is not trivial; the specific placement of nitrogen atoms profoundly influences the molecule's physicochemical properties, dictating its ability to interact with biological targets and, consequently, its pharmacological profile.[4]
This guide offers a comparative analysis of two of these important isomers: 1,5-naphthyridine and 1,6-naphthyridine. For researchers and scientists in drug development, understanding the subtle yet critical differences in the bioactivity of these scaffolds is paramount. We will explore their performance in key therapeutic areas, supported by experimental data, to elucidate how isomeric variation can be leveraged for targeted drug design.
Comparative Bioactivity Analysis: A Tale of Two Isomers
The bioactivity profiles of 1,5- and 1,6-naphthyridine derivatives show both overlapping and distinct therapeutic potential. While both scaffolds have been explored for anticancer properties, their primary mechanisms and potencies often diverge. Furthermore, they exhibit notable differences in antimicrobial and enzyme-specific inhibitory activities.
Anticancer Activity: Targeting Different Hallmarks of Cancer
Both isomers have yielded potent anticancer agents, but they often achieve this through distinct mechanisms of action. 1,5-Naphthyridine derivatives have been prominently identified as Topoisomerase I (Top1) inhibitors, while 1,6-naphthyridines are frequently associated with kinase inhibition.
1,5-Naphthyridine Derivatives: These compounds often function similarly to camptothecin, stabilizing the covalent complex between Topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to double-strand breaks during DNA replication and ultimately triggering apoptosis.[5] Several phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5] Naturally occurring 1,5-naphthyridines, such as the alkaloid 10-methoxycanthin-6-one, have also shown impressive cytotoxicity against prostate cancer.[1][3]
1,6-Naphthyridine Derivatives: This isomeric scaffold is a versatile framework for developing potent kinase inhibitors.[6] Derivatives have been successfully designed to target a range of kinases implicated in cancer progression, including Cyclin-Dependent Kinase 5 (CDK5), protein kinase CK2, and Fibroblast Growth Factor Receptor 4 (FGFR4).[7][8][9] For instance, certain benzo[h][5][9]naphthyridines inhibit protein kinase CK2, a crucial enzyme for cancer therapy, while other derivatives have been developed as highly selective FGFR4 inhibitors for treating colorectal cancer.[7][9] The natural product aaptamine and its analogues, belonging to the benzo[de][5][9]naphthyridine class, have also exhibited notable cytotoxic effects against lung and cervical cancer cell lines.[1]
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Isomer Class | Compound Type | Cancer Cell Line | IC₅₀ Value | Reference |
| 1,5-Naphthyridine | Indeno-1,5-naphthyridine | Human Colon (COLO 205) | Antiproliferative Activity Observed | [5] |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | Human Prostate (DU145) | 1.58 µg/mL | [1][3] |
| 1,6-Naphthyridine | Aaptamine | Non-small Cell Lung (H1299) | 10.47 - 15.03 µg/mL | [1] |
| 1,6-Naphthyridine | Demethyl(oxy)aaptamine | Human Breast (MDA-MB-231) | 19.34 µM | [3] |
| 1,6-Naphthyridine | Isoaaptamine | Human Breast (T-47D) | 30.13 µM | [3] |
| 1,6-Naphthyridine | 1,6-naphthyridine-2-one (19g) | Colorectal Cancer (HCT116) | Potent Cytotoxicity Observed | [9] |
Antimicrobial Activity: A Clearer Divide
In the realm of anti-infective agents, the 1,5-naphthyridine scaffold has a more established and potent track record compared to its 1,6-isomer counterpart.
1,5-Naphthyridine Derivatives: Several compounds based on this scaffold have demonstrated strong antibacterial and antifungal properties.[3][10] For example, canthin-6-one and 10-methoxycanthin-6-one exhibit potent inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Studies have confirmed that many nonquaternary 1,5-naphthyridine compounds exert their effect through a bactericidal, rather than bacteriostatic, mode of action.[10]
1,6-Naphthyridine Derivatives: While the broader naphthyridine class is known for antimicrobial effects, the literature specifically highlighting potent, direct antibacterial or antifungal activity for 1,6-naphthyridine derivatives is less extensive.[7][11] Their development has been more focused on other therapeutic areas like cancer and CNS disorders. This is in contrast to the 1,8-naphthyridine isomer, which led to the development of nalidixic acid, a foundational antibacterial agent.[12]
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Isomer Class | Compound | Target Organism | MIC Value | Reference |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 µg/mL | [3] |
| 1,5-Naphthyridine | Canthin-6-one | MRSA | 0.98 µg/mL | [3] |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | Escherichia coli | 3.91 µg/mL | [3] |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | Antifungal (unspecified) | 7.81 µg/mL | [3] |
Other Enzyme and Receptor Inhibition
Beyond cancer and infectious diseases, these isomers have been tailored to inhibit other specific enzymes and receptors, showcasing their versatility.
1,5-Naphthyridine Derivatives: Naturally derived 1,5-naphthyridine alkaloids have demonstrated significant anti-inflammatory properties. They act by reducing the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophage cells.[1][3]
1,6-Naphthyridine Derivatives: This scaffold has proven valuable for targeting CNS-related enzymes and receptors. For instance, tetrahydrobenzo[h][5][9]naphthyridines have emerged as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising lead compounds for the treatment of Alzheimer's disease.[7] Other derivatives have been developed as high-affinity ligands for serotonin 5-HT4 receptors.[7]
Table 3: Comparative Enzyme/Receptor Inhibitory Activity
| Isomer Class | Compound Type | Target | Bioactivity (IC₅₀) | Therapeutic Area | Reference |
| 1,5-Naphthyridine | Quassidine E | NO Production | 20.51 - 66.96 µM | Anti-inflammatory | [1][3] |
| 1,6-Naphthyridine | Tetrahydrobenzo[h][5][9]napthyridine | EeAChE / hAChE | 65 nM | Anti-Alzheimer | [7] |
Mechanistic Insights and Signaling Pathways
The distinct bioactivities of the 1,5- and 1,6-isomers stem from their ability to interact with different biological macromolecules. Visualizing these interactions provides clarity on their mechanisms of action.
1,5-Naphthyridine: Inhibition of Topoisomerase I
1,5-Naphthyridine-based Top1 inhibitors act by trapping the enzyme-DNA cleavage complex. This stalls the DNA replication fork, leading to lethal double-strand breaks and subsequent apoptosis in cancer cells.
Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.
1,6-Naphthyridine: Inhibition of FGFR4 Kinase Pathway
1,6-Naphthyridine-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of the receptor and blocking the downstream signaling cascade that promotes cell proliferation and survival.
Caption: FGFR4 kinase inhibition by a 1,6-naphthyridine derivative.
Experimental Protocols: A Framework for Bioactivity Assessment
To ensure scientific integrity, the comparison of these compounds relies on standardized, reproducible assays. Below are step-by-step methodologies for assessing anticancer and antimicrobial activities.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay for IC₅₀ Determination)
This protocol is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀), a key metric of cytotoxic potency.[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture adherent cancer cells (e.g., HCT116, MCF-7) to logarithmic growth phase.
-
Trypsinize, count, and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test naphthyridine derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion: Strategic Selection of an Isomeric Scaffold
The comparative analysis of 1,5- and 1,6-naphthyridine isomers underscores a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can lead to significant shifts in biological activity.
-
The 1,5-naphthyridine scaffold has demonstrated robust potential in the development of antibacterial agents and anticancer drugs targeting DNA Topoisomerase I . Its electronic properties appear well-suited for interactions required in these mechanisms.
-
The 1,6-naphthyridine scaffold has emerged as a highly versatile and successful framework for designing potent and selective kinase inhibitors for oncology and enzyme inhibitors for neurodegenerative diseases. Its geometry and hydrogen bonding capacity are clearly advantageous for targeting ATP-binding pockets and enzyme active sites.
For drug development professionals, the choice between these isomers is not arbitrary but a strategic decision. The selection should be guided by the specific biological target and the desired mechanism of action. This guide serves as a foundational resource, encouraging a target-centric approach to scaffold selection and empowering researchers to harness the power of isomeric diversity in the pursuit of novel therapeutics.
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A Comparative Guide to the Antibacterial Potential of 6-Methyl-1,5-naphthyridin-4-ol and the Prototypical Quinolone, Nalidixic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthyridine Scaffold in Antibacterial Drug Discovery
Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework. The positional isomers of the nitrogen atoms give rise to a variety of naphthyridine scaffolds, with the 1,8-naphthyridine core of nalidixic acid being the most recognized in the context of antibacterial agents. However, other isomers, including the 1,5-naphthyridine scaffold, have also demonstrated significant biological activities, including antibacterial, antiviral, and anticancer properties.[1] This guide focuses on the comparative antibacterial potential of 6-Methyl-1,5-naphthyridin-4-ol, a member of the 1,5-naphthyridine family, and nalidixic acid, a foundational antibacterial drug.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for nalidixic acid and other quinolone antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into the DNA, a process essential for the initiation of replication.[4]
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV, which is responsible for separating daughter DNA strands after replication, is the main target.[2]
By binding to these enzymes, nalidixic acid stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[2][3] While the precise molecular target of this compound has not been empirically determined, it is hypothesized that, like other naphthyridine-based antibacterials, it would also interfere with bacterial DNA synthesis by targeting DNA gyrase and/or topoisomerase IV.
Caption: Hypothesized mechanism of action for this compound compared to nalidixic acid.
Comparative Antibacterial Activity: A Data-Driven Perspective
A direct comparison of the antibacterial potency of this compound and nalidixic acid is hampered by the lack of publicly available Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) data for the former. However, we can present the well-established activity of nalidixic acid against key bacterial pathogens and discuss the potential of 1,5-naphthyridine derivatives based on existing literature.
Nalidixic Acid: A Profile of a First-Generation Quinolone
Nalidixic acid exhibits primary activity against Gram-negative bacteria, particularly those responsible for urinary tract infections.[5] Its activity against Gram-positive bacteria is limited.[5]
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Various clinical isolates | 1.0 - ≥256 | [6] |
| Staphylococcus aureus | Ciprofloxacin-susceptible | 64 | [7] |
| Staphylococcus aureus | Ciprofloxacin-resistant | 512 | [7] |
This compound: An Unexplored Potential
While specific MIC values for this compound are not available, the broader class of 1,5-naphthyridine derivatives has shown promise as antibacterial agents. Studies on various substituted 1,5-naphthyridines have reported activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the naphthyridine core significantly influence the antibacterial spectrum and potency. For drug development professionals, this highlights the potential of the 1,5-naphthyridine scaffold as a template for the design of new antibacterial agents with potentially improved properties over older drugs like nalidixic acid.
Experimental Protocols for Antibacterial Susceptibility Testing
To facilitate further research into the antibacterial properties of this compound and other novel compounds, we provide detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Nalidixic acid (as a control)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound and nalidixic acid in a suitable solvent (e.g., DMSO, water) at a concentration 100-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate. Add 200 µL of the diluted test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35 ± 2 °C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in the well with no visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Caption: Workflow for MIC and MBC determination.
Conclusion and Future Directions
Nalidixic acid, as the first quinolone antibacterial, paved the way for a critical class of antibiotics. Its well-defined mechanism of action and spectrum of activity serve as a valuable benchmark for the evaluation of new antibacterial agents. While direct comparative data for this compound is currently lacking, the broader family of 1,5-naphthyridine derivatives continues to be a promising area for the discovery of novel antibacterial compounds.
The synthesis and rigorous antibacterial evaluation of this compound and its analogues are warranted to fully elucidate their potential. Such studies, employing the standardized protocols outlined in this guide, would provide the necessary data to make a definitive comparison with established drugs like nalidixic acid and could potentially lead to the development of new and effective treatments for bacterial infections.
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A Comparative Guide to the Cytotoxicity of 6-Methyl-1,5-naphthyridin-4-ol and Doxorubicin
This guide provides a detailed comparative analysis of the cytotoxic potential of the novel synthetic compound, 6-Methyl-1,5-naphthyridin-4-ol, and the well-established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and professionals in the field of drug discovery and oncology, offering a framework for evaluating novel chemical entities against current standards of care. While direct comparative experimental data for this compound is not yet broadly published, this guide synthesizes known information on the parent naphthyridine scaffold and Doxorubicin to propose a robust experimental design for a head-to-head comparison.
Introduction: The Rationale for Comparison
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, demonstrating broad efficacy against a range of hematological and solid tumors.[] Its cytotoxic mechanisms are multifaceted, primarily involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[][2][3][4] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity, which is linked to the same mechanisms that effectuate its anticancer activity.[]
The quest for novel anticancer agents with improved therapeutic indices has led to the exploration of diverse heterocyclic scaffolds, including naphthyridines. Naphthyridine derivatives have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] Several studies have indicated that certain naphthyridine compounds exert their cytotoxic effects by inhibiting topoisomerase enzymes or disrupting microtubule dynamics, pathways also targeted by established chemotherapeutics.[5][6]
This guide focuses on this compound, a specific derivative of the 1,5-naphthyridine core. While the precise mechanism of this particular compound is yet to be fully elucidated, its structural similarity to other biologically active naphthyridines suggests it may possess significant cytotoxic potential, warranting a direct comparison with a standard agent like Doxorubicin.
Mechanisms of Action: A Tale of Two Compounds
A thorough understanding of the mechanisms of action is critical for interpreting cytotoxicity data and predicting potential synergistic or antagonistic effects in combination therapies.
Doxorubicin: The Established Multi-target Agent
Doxorubicin's cytotoxic effects are a result of a complex interplay of several mechanisms:
-
DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix and obstructing the processes of DNA replication and transcription.[]
-
Topoisomerase II Poisoning: Doxorubicin stabilizes the covalent complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication. This leads to the accumulation of double-strand breaks, a potent trigger for apoptosis.[][2]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[3]
This compound: A Hypothesized Mechanism
Based on the literature for related naphthyridine derivatives, the cytotoxic mechanism of this compound could potentially involve:
-
Topoisomerase Inhibition: Like some other naphthyridine compounds, it may function as a topoisomerase inhibitor, though whether it targets Topoisomerase I or II would require experimental confirmation.[6][8][9]
-
Kinase Inhibition: The privileged 1,6-naphthyridin-2(1H)-one scaffold has been shown to provide ligands for several receptors and kinases.[10] It is plausible that 1,5-naphthyridine derivatives could also interact with key cellular kinases involved in proliferation and survival.
-
Induction of Apoptosis: Regardless of the primary intracellular target, the ultimate downstream effect of a successful cytotoxic agent is the induction of programmed cell death.
The following diagram illustrates the established signaling pathways for Doxorubicin and a hypothesized pathway for this compound.
Caption: Comparative Signaling Pathways of Doxorubicin and this compound.
Experimental Design for a Comparative Cytotoxicity Study
To provide a rigorous comparison, a multi-assay approach is recommended. The following experimental workflow is designed to be self-validating by incorporating orthogonal methods to assess cell viability and the mode of cell death.
Experimental Workflow Diagram
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A Comparative Guide to 6-Methyl-1,5-naphthyridin-4-ol Based Materials in Organic Electronics
The relentless pursuit of high-performance organic electronic devices has catalyzed the exploration of novel molecular scaffolds. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly promising class of materials due to their inherent electronic properties. This guide provides an in-depth comparative analysis of materials based on the 6-Methyl-1,5-naphthyridin-4-ol core and its parent structure, 1,5-naphthyridine, for applications in organic electronics. We will objectively evaluate their performance against established alternatives, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential.
The Naphthyridine Core: A Privileged Scaffold for Organic Electronics
Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a naphthalene-like framework. The position of these nitrogen atoms significantly influences the electronic characteristics of the molecule. The 1,5-naphthyridine isomer, and its derivatives like this compound, are of particular interest.[1][2][3][4] The electron-deficient nature of the pyridine rings leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a desirable trait for electron-transporting materials (ETMs) and as acceptor moieties in emissive materials.[5][6][7][8][9]
The versatility of the naphthyridine scaffold allows for its incorporation into various components of an organic electronic device, including:
-
Emissive Layer (EML): As the core of thermally activated delayed fluorescence (TADF) emitters.[10][11][12][13][14][15]
-
Host Materials: As bipolar hosts in phosphorescent and TADF Organic Light-Emitting Diodes (OLEDs).[12][13][16]
-
Electron Transport Layer (ETL): To facilitate efficient electron injection and transport from the cathode.[17][18]
-
Hole Transport Layer (HTL): With appropriate functionalization, they can also facilitate hole transport.[17][18]
This guide will dissect the performance of naphthyridine-based materials in these key roles, comparing them with incumbent materials in the field.
Performance in Organic Light-Emitting Diodes (OLEDs)
OLEDs represent a major application area for naphthyridine derivatives. Their performance is critically dependent on the materials used in the multi-layered device structure.
The development of efficient blue emitters remains a significant challenge in OLED technology. Naphthyridine-based materials have shown great promise as thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
In a typical TADF molecule, an electron-donating unit is linked to an electron-accepting unit. The naphthyridine core serves as an excellent electron acceptor. By pairing it with various donor moieties, multi-color emission with high efficiency can be achieved.[14][15]
Table 1: Performance Comparison of Naphthyridine-Based TADF Emitters
| Emitter Designation | Donor Moiety | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates | Reference |
| Cz-ND | Carbazole | - | 15.3% | Blue | (0.15, 0.17) | [10] |
| tBuCz-ND | 3,6-di-tert-butyl-carbazole | - | 20.9% | Blue | (0.15, 0.22) | [10] |
| DMAC-ND | 9,9-dimethylacridan | - | 14.1% | Greenish-Blue | Not Specified | [14] |
| PTZ-ND | Phenothiazine | - | 13.4% | Green | Not Specified | [14] |
| PXZ-ND | Phenoxazine | - | 13.0% | Sky-Blue | Not Specified | [14] |
| Phenoxazine-1,5-Naphthyridine | Phenoxazine | - | 29.9% | Not Specified | Not Specified | [10][13] |
| Phenothiazine-1,5-Naphthyridine | Phenothiazine | - | 25.8% | Not Specified | Not Specified | [10][13] |
Analysis and Comparison:
The data clearly demonstrates the high performance of naphthyridine-based TADF emitters. For instance, tBuCz-ND achieves a remarkable EQE of 20.9% for blue emission, a significant achievement in the field.[10] When stronger donors like phenoxazine are used with the 1,5-naphthyridine acceptor, EQEs can reach as high as 29.9%.[10][13] These efficiencies are competitive with, and in some cases superior to, many other classes of TADF emitters. A key advantage observed in some naphthyridine-based emitters is the low efficiency roll-off at high brightness, which is a critical factor for display and lighting applications.[14]
The host material in an OLED's emissive layer plays a crucial role in charge transport and energy transfer to the guest emitter. An ideal host should have high triplet energy to confine excitons on the guest, and balanced electron and hole transport (bipolar character) to ensure the recombination zone is within the emissive layer.
Naphthyridine derivatives, when combined with hole-transporting units like carbazole, can form excellent bipolar host materials.[12][13][16]
Table 2: Performance of Naphthyridine-Based Host Materials in Green TADF-OLEDs
| Host Material | Emitter | Max. EQE | Power Efficiency (PE) | Reference |
| Naphthyridine-Carbazole Bipolar Host | 4CzIPN (Green TADF) | 18.4% | 53.8 lm/W | [12][16] |
| Alternative: m-CzPym | 4CzIPN (Green TADF) | 31.5% | 95.6 lm/W | [19] |
| Alternative: p-CzPym | 4CzIPN (Green TADF) | - | 116.5 lm/W | [19] |
Analysis and Comparison:
OLEDs utilizing a naphthyridine-carbazole bipolar host with the green TADF emitter 4CzIPN achieved a high EQE of 18.4% and a power efficiency of 53.8 lm/W.[12][16] This performance is commendable and highlights the effectiveness of the bipolar design. However, when compared to other advanced host materials like pyrimidine-based hosts (m-CzPym and p-CzPym), there is still room for improvement, as these have enabled EQEs over 30% and power efficiencies exceeding 100 lm/W.[19] The key takeaway is that the naphthyridine core is a viable component for high-performance bipolar host materials.
An efficient ETL is essential for balancing charge carriers within the OLED.[5][6][20][21] ETL materials must possess high electron mobility and a low LUMO level to facilitate electron injection from the cathode. The intrinsic electron-deficient nature of the 1,5-naphthyridine core makes it a suitable building block for ETL materials.
A study on 4,8-substituted 1,5-naphthyridines revealed that these compounds have estimated electron affinities (EA) ranging from 2.38 to 2.72 eV and LUMO levels between -2.19 to -2.39 eV.[17][18] These values are suitable for electron transport.
Table 3: Comparison of Naphthyridine-Based Materials with Common ETL Materials
| Material | Type | LUMO Level (eV) | Electron Mobility (cm²/Vs) | Reference |
| 4,8-substituted 1,5-naphthyridines | Naphthyridine-based | -2.19 to -2.39 | Not Reported | [17][18] |
| Alternative: Alq₃ | Metal Chelate (Standard ETL) | ~ -3.0 | ~ 10⁻⁶ | [7][22] |
| Alternative: BCP | Phenanthroline derivative | ~ -3.0 | ~ 10⁻⁴ | [20] |
| Alternative: TPBi | Benzimidazole derivative | ~ -2.7 | ~ 10⁻⁵ | [20] |
Analysis and Comparison:
While the LUMO levels of the studied 4,8-substituted 1,5-naphthyridines are slightly higher (less electron-accepting) than standard ETL materials like Alq₃ and TPBi, they fall within a functional range.[17][18] The key to their successful application will be their electron mobility and their ability to form stable amorphous films. Further research is needed to quantify the electron mobility of these specific materials and test their performance in fabricated devices. The potential to create multifunctional materials that combine emission and electron transport properties in a single layer is a particularly exciting prospect for simplifying device architecture.[17][18]
Experimental Methodologies
To ensure scientific integrity and reproducibility, it is crucial to understand the underlying experimental protocols.
A common method for synthesizing these materials is the Suzuki cross-coupling reaction.
Protocol:
-
Reactant Preparation: In a reaction flask under an inert atmosphere (e.g., Argon), dissolve 4,8-dibromo-1,5-naphthyridine (1 equivalent), the desired arylboronic acid (2.2 equivalents), and a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂).
-
Solvent and Base: Add a suitable solvent mixture (e.g., toluene and water) and a base such as potassium carbonate (K₂CO₃).
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4,8-disubstituted 1,5-naphthyridine derivative.[17][18]
OLEDs are typically fabricated by sequential deposition of thin films onto a substrate in a high-vacuum environment.
Protocol:
-
Substrate Cleaning: Thoroughly clean an Indium Tin Oxide (ITO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone immediately before use to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Organic Layers: Sequentially deposit the organic layers by thermal evaporation:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - This can be a naphthyridine-based emitter doped into a host, or a neat film of a naphthyridine-based host.
-
Electron Transport Layer (ETL) - This could be a naphthyridine-based ETL.
-
Electron Injection Layer (EIL) (e.g., LiF)
-
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and UV-cured epoxy resin in a glove box to protect it from oxygen and moisture.
Visualizations
Visual diagrams are essential for understanding molecular structures and device architectures.
Caption: Molecular structure of this compound.
Caption: Diagram of a multi-layer OLED device structure.
Caption: Workflow for material synthesis and device characterization.
Conclusion and Future Outlook
Materials based on the this compound and broader 1,5-naphthyridine framework have unequivocally demonstrated their significant potential in the field of organic electronics. Their tunable electronic properties, stemming from the electron-deficient nitrogen-containing core, make them highly versatile for use as emitters, hosts, and charge-transport materials in OLEDs.
The performance of naphthyridine-based TADF emitters, particularly in the challenging blue region, is highly competitive, with reported external quantum efficiencies exceeding 20%.[10] As host materials, they enable high-efficiency devices through their bipolar charge transport characteristics. While their application as dedicated electron transport materials is still emerging, initial studies of their electronic properties are promising.[17][18]
Future research should focus on several key areas:
-
Structure-Property Relationships: A deeper understanding of how substitutions on the naphthyridine core influence photophysical properties, charge mobility, and device stability.
-
Novel Donor Moieties: Exploring new electron-donating groups to pair with the naphthyridine acceptor to achieve high-efficiency deep-blue and red TADF emitters.
-
Device Stability: Investigating the operational lifetime of devices incorporating naphthyridine-based materials, which is a critical factor for commercial viability.
-
Broader Applications: Exploring the use of these materials in other organic electronic applications such as organic solar cells and field-effect transistors.
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Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs | Request PDF - ResearchGate. Available at: [Link]
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Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Enzyme Inhibition Activity of 6-Methyl-1,5-naphthyridin-4-ol
Abstract
The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing activity against a range of enzyme targets, including kinases and topoisomerases.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for researchers to validate the enzyme inhibition activity of a novel compound from this class, 6-Methyl-1,5-naphthyridin-4-ol. Drawing from established principles of enzyme kinetics and drug discovery, we present a logical, multi-stage workflow. This document outlines detailed protocols for determining inhibitory potency against Poly (ADP-ribose) Polymerase 1 (PARP1)—a critical enzyme in DNA damage repair—and compares its activity profile against Olaparib, a clinically approved PARP inhibitor.[5][6] We delve into the causality behind experimental choices, from primary screening to mechanistic studies, to ensure scientific integrity and generate a robust data package for this promising molecule.
Introduction: The Rationale for Targeting PARP1
Poly (ADP-ribose) Polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR) pathway.[7] It acts as a first responder to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly (ADP-ribose) chains on itself and other nuclear proteins.[8][9] This process recruits other DNA repair factors to the site of damage.[9][10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival.[5][6] Inhibition of PARP1 in these tumors leads to an accumulation of unrepaired SSBs, which collapse replication forks to generate cytotoxic double-strand breaks (DSBs). This concept, known as synthetic lethality, has been successfully exploited by drugs like Olaparib for treating specific types of ovarian, breast, prostate, and pancreatic cancers.[5][6][11][12]
The 1,5-naphthyridine core of this compound shares structural similarities with known ATP-competitive inhibitors and other heterocyclic compounds that interact with nucleotide-binding sites, making enzymes like PARP1, which utilizes an NAD+ substrate, a prime hypothetical target.[9][13] This guide will therefore proceed with PARP1 as the primary target for validation.
Part 1: Overall Validation Workflow
A rigorous validation campaign for a novel enzyme inhibitor should progress from high-level potency assessment to detailed mechanistic and cellular characterization. This systematic approach ensures that resources are spent wisely and that each experimental stage informs the next.
Caption: High-level workflow for enzyme inhibitor validation.
Part 2: Biochemical Potency and Comparative Analysis
The first step is to confirm that this compound inhibits the target enzyme in a purified, biochemical system and to quantify its potency via the half-maximal inhibitory concentration (IC50).
Experimental Rationale
We will employ a commercially available, fluorescence-based enzymatic assay.[13] These assays are sensitive, reproducible, and suitable for high-throughput screening.[13] The principle involves PARP1 consuming its substrate, NAD+, while incorporating ADP-ribose onto a histone substrate. The remaining NAD+ is then converted into a fluorescent product by a cycling enzyme.[9] A potent inhibitor will prevent NAD+ consumption, resulting in a strong fluorescent signal. For comparative analysis, the FDA-approved inhibitor Olaparib will be run in parallel as a positive control.[5]
Detailed Protocol: PARP1 Biochemical IC50 Determination
-
Reagent Preparation:
-
Test Compound (TC): Prepare a 10 mM stock of this compound in 100% DMSO.
-
Positive Control: Prepare a 1 mM stock of Olaparib in 100% DMSO.
-
Assay Buffer: Prepare a buffer suitable for PARP1 activity (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Enzyme: Dilute recombinant human PARP1 enzyme to a working concentration of 2 nM in assay buffer.
-
Substrates: Prepare a solution containing 2 µM biotinylated-NAD+ and 200 µg/mL activated DNA in assay buffer.
-
-
Assay Procedure:
-
Create a serial dilution series of the TC and Olaparib in a 96-well plate. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Add 5 µL of the diluted compounds to corresponding wells of a black, 384-well assay plate.
-
Add 10 µL of the 2 nM PARP1 enzyme solution to all wells.
-
Causality Check: Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, which is critical for obtaining accurate potency values, especially for slow-binding inhibitors.[14]
-
Initiate the reaction by adding 5 µL of the NAD+/DNA substrate mix to all wells.
-
Allow the enzymatic reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and develop the signal according to the assay kit manufacturer's protocol (e.g., by adding a developer reagent that converts remaining NAD+ to a fluorescent product).[9]
-
Read the fluorescence intensity on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.[15]
-
Data Presentation: Comparative Potency
| Compound | Target | IC50 (nM) | Hill Slope |
| This compound | PARP1 | [Example Data: 45.2] | [Example Data: 1.1] |
| Olaparib (Reference) | PARP1 | 5.8 | 1.0 |
This table presents hypothetical data for illustrative purposes.
Part 3: Mechanism of Action (MoA) Studies
Once potency is established, understanding how the compound inhibits the enzyme is crucial. MoA studies determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode, which has significant implications for its therapeutic potential.[14][16]
Experimental Rationale
We will investigate the relationship between our test compound and the enzyme's substrate, NAD+. By measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor, we can use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the mechanism of inhibition.[14]
-
Competitive Inhibition: Inhibitor binds to the active site, competing with the substrate. On a Lineweaver-Burk plot, lines will intersect at the y-axis.
-
Non-competitive Inhibition: Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. Lines will intersect at the x-axis.
-
Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines will be parallel.
Protocol: Enzyme Kinetics
-
Assay Setup: Prepare multiple fixed concentrations of this compound (e.g., 0 nM, 25 nM, 50 nM, 100 nM).
-
Substrate Titration: For each fixed inhibitor concentration, perform the enzymatic assay while varying the concentration of the NAD+ substrate. A typical range would be from 0.1x to 10x the known Michaelis-Menten constant (Km) for NAD+.
-
Measure Initial Velocity: It is critical to measure the reaction rate during the initial, linear phase of product formation.[17] This is achieved by taking multiple readings over a short time course (e.g., every 2 minutes for 20 minutes).
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[NAD+]) for each inhibitor concentration.
-
Analyze the intersection pattern of the resulting lines to determine the mechanism of inhibition.
-
Part 4: PARP1 Signaling Pathway and Cellular Validation
Biochemical activity must translate to a cellular context. A cell-based assay confirms that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.
PARP1's Role in DNA Repair and Cell Fate
PARP1 is a central node in the cellular response to DNA damage. Its activation triggers a signaling cascade that can lead to either DNA repair and cell survival or, in cases of extensive damage, a form of programmed cell death known as parthanatos.[8][18]
Caption: Simplified PARP1 signaling pathway in DNA repair.
Protocol: Cellular PARP Activity Assay (e.g., in BRCA-deficient cells)
-
Cell Line Selection: Use a cancer cell line with a known DNA repair deficiency, such as the UWB1.289 ovarian cancer cell line (BRCA1 null), which is highly sensitive to PARP inhibition.[19]
-
Cell Culture and Treatment:
-
Plate UWB1.289 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and Olaparib for 24-72 hours.
-
-
Viability/Proliferation Readout:
-
Assess cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a BrdU incorporation assay to measure proliferation.[19]
-
-
Data Analysis:
-
Normalize the viability data to vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit the curve to determine the cellular EC50 (effective concentration, 50%).
-
Conclusion
This guide provides a robust, multi-faceted strategy for validating the enzyme inhibitory activity of this compound against PARP1. By systematically progressing from biochemical potency determination to mechanistic studies and finally to cellular validation, researchers can build a comprehensive data package. This structured approach, grounded in established scientific principles and benchmarked against a clinically relevant standard like Olaparib, is essential for determining whether this novel compound warrants further investigation as a potential therapeutic agent.
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Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Available at: [Link]
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An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed. Available at: [Link]
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Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC - PubMed Central. Available at: [Link]
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Olaparib - NCI - National Cancer Institute. Available at: [Link]
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PARP Assays - BPS Bioscience. Available at: [Link]
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PARP1 - Wikipedia. Available at: [Link]
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Signal Transduction pathway of PARP enzyme. - ResearchGate. Available at: [Link]
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Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation - OAText. Available at: [Link]
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PARP Assays - Cellomatics Biosciences. Available at: [Link]
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PARP Activity Assay Service - Alfa Cytology. Available at: [Link]
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Use of PARP1-selective and ATR inhibitors to target DDR signalling pathway - YouTube. Available at: [Link]
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Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - ResearchGate. Available at: [Link]
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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A Comparative Guide to Methyl-Substituted vs. Unsubstituted Naphthyridinols for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Naphthyridine Scaffold
The naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Derivatives of its various isomers, particularly the 1,8- and 1,5-naphthyridines, have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This versatility has cemented their status as critical pharmacophores in the development of novel therapeutics.[4]
This guide provides an in-depth comparative analysis of methyl-substituted versus unsubstituted naphthyridinols. The introduction of a seemingly simple methyl group can profoundly alter the physicochemical properties and, consequently, the biological efficacy of the parent molecule. Understanding these nuanced effects is paramount for medicinal chemists and drug development professionals aiming to fine-tune the properties of lead compounds for enhanced therapeutic potential. We will explore the comparative aspects of synthesis, spectroscopic characterization, and biological activity, supported by established experimental protocols and mechanistic insights.
Synthesis of Naphthyridinols: A Comparative Overview
The Friedländer annulation is a cornerstone in the synthesis of the 1,8-naphthyridine core, offering a direct and efficient route.[5][6] This acid- or base-catalyzed condensation of a 2-amino-nicotinaldehyde with a compound containing a reactive α-methylene group is highly versatile.[5]
General Synthetic Workflow
The synthesis and subsequent analysis of naphthyridinol derivatives typically follow a structured workflow, from the initial condensation reaction to purification and comprehensive characterization.
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Protocol 1: Synthesis of Unsubstituted 1,8-Naphthyridin-2(1H)-one
This protocol describes a typical Friedländer condensation to produce the unsubstituted naphthyridinone core.
Materials:
-
2-Aminonicotinaldehyde
-
Ethyl acetoacetate
-
Base catalyst (e.g., piperidine or choline hydroxide)[7]
-
Solvent (e.g., ethanol or water)[7]
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine or 1 mol% choline hydroxide).[7]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Extract the product with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Purify the crude 1,8-naphthyridin-2(1H)-one by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 7-Methyl-1,8-naphthyridin-2(1H)-one
The introduction of a methyl group can be achieved by selecting the appropriate starting materials for the Friedländer synthesis.
Materials:
-
2-Amino-6-methylnicotinaldehyde
-
Ethyl acetoacetate
-
Base catalyst (e.g., piperidine)
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
The procedure is analogous to Protocol 1, with the substitution of 2-amino-6-methylnicotinaldehyde for 2-aminonicotinaldehyde.
-
The reaction conditions and purification methods are similar, yielding 7-methyl-1,8-naphthyridin-2(1H)-one.
Comparative Physicochemical and Spectroscopic Properties
The addition of a methyl group, while seemingly minor, induces notable changes in the physicochemical and spectroscopic properties of the naphthyridinol scaffold.
Physicochemical Effects of Methyl Substitution
-
Lipophilicity: The methyl group is hydrophobic, and its introduction generally increases the lipophilicity of the molecule.[8] This can have significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing membrane permeability and cell uptake.[9]
-
Solubility: An increase in lipophilicity often corresponds to a decrease in aqueous solubility. This is a critical consideration in drug formulation and bioavailability.
-
Electronic Effects: The methyl group is a weak electron-donating group. This can subtly influence the electron density of the aromatic system, potentially affecting pKa and the nature of intermolecular interactions with biological targets.[10]
Spectroscopic Analysis
| Property | Unsubstituted Naphthyridinol | Methyl-Substituted Naphthyridinol | Rationale for Difference |
| ¹H NMR | Aromatic protons in the pyridine rings will show characteristic chemical shifts and coupling patterns. | The methyl protons will appear as a singlet, typically in the range of δ 2.0-3.0 ppm. The chemical shifts of adjacent aromatic protons may be slightly altered due to the electronic effect of the methyl group. | The presence of the methyl group introduces a new set of protons with a distinct chemical shift. |
| ¹³C NMR | The spectrum will show signals for the aromatic carbons of the fused pyridine rings. | A new signal for the methyl carbon will be present, typically in the aliphatic region (δ 15-25 ppm). The chemical shifts of the aromatic carbons, particularly the one bearing the methyl group, will be shifted. | The methyl carbon is a new, distinct chemical entity. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (for the lactam form), C=O stretching (lactam), and C=C/C=N stretching of the aromatic rings will be observed. | The IR spectrum will be very similar to the unsubstituted analog, with the addition of C-H stretching and bending vibrations for the methyl group. | The fundamental naphthyridinol core structure is retained. |
| Mass Spectrometry | The molecular ion peak (M+) will correspond to the molecular weight of the unsubstituted naphthyridinol. | The molecular ion peak will be shifted by +14 Da, corresponding to the addition of a CH₂ group (from the addition of a methyl group and removal of a hydrogen atom). | The mass of the molecule is increased by the mass of the methyl group minus the mass of the hydrogen it replaces. |
Protocol 3: General Procedure for NMR and IR Spectroscopy
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified naphthyridinol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11]
-
Process the spectra and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11]
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Alternatively, use an ATR-FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.[5]
Comparative Biological Activity: The "Magic Methyl" Effect
The impact of methyl substitution on biological activity is a well-documented phenomenon in medicinal chemistry, often referred to as the "magic methyl" effect.[15] A methyl group can enhance potency through several mechanisms:
-
Improved Target Binding: The increased lipophilicity of a methyl-substituted analog can lead to more favorable hydrophobic interactions within the target protein's binding pocket.[1][16] If a hydrophobic pocket exists in the active site, the methyl group can occupy this space, increasing the binding affinity and, consequently, the inhibitory activity.[1]
-
Enhanced Metabolic Stability: Methyl groups can be strategically placed to block sites on the molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes.[7][17] This can increase the compound's half-life and overall exposure in the body.
-
Conformational Effects: The steric bulk of a methyl group can restrict the rotation of nearby bonds, locking the molecule into a more bioactive conformation.[1]
Anticancer Activity
Naphthyridine derivatives have shown significant promise as anticancer agents, with mechanisms often involving the inhibition of topoisomerase enzymes or protein kinases.[2][10]
Comparative Cytotoxicity Data (Representative Examples)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Unsubstituted 1,8-Naphthyridine Derivative (Compound 29) | PA-1 (Ovarian) | 0.41 | [2] |
| Halogen-Substituted 1,8-Naphthyridine Derivative (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [2] |
| 2-phenyl-7-methyl-1,8-naphthyridine derivative (10c) | MCF-7 (Breast) | 1.47 | [18] |
Note: The data presented is from different studies and for different derivatives, highlighting the general potency of the naphthyridine scaffold. A direct comparison of a methyl-substituted vs. unsubstituted pair under identical conditions is not available in the cited literature.
Antimicrobial Activity
The 1,8-naphthyridine core is famously present in nalidixic acid, a foundational quinolone antibiotic that inhibits bacterial DNA gyrase.[15]
Comparative Antimicrobial Data (Representative Examples)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-methyl-1,8-naphthyridinone derivatives | Bacillus subtilis | - | [19] |
| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives | S. aureus, E. coli | 35.5 - 75.5 | [19] |
Note: The data illustrates the antimicrobial potential of methyl-substituted naphthyridinols. MIC values are highly dependent on the specific derivative and bacterial strain.
Experimental Protocols for Biological Evaluation
Protocol 4: MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[19][20]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Methyl-substituted and unsubstituted naphthyridinols
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20]
-
Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.[20]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Protocol 5: Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of naphthyridinols against a target enzyme (e.g., a protein kinase or DNA gyrase).[21]
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
ATP (for kinases)
-
Assay buffer
-
Test compounds
-
96-well plate
-
Detection reagent (e.g., ADP-Glo™ for kinases)
-
Luminometer or spectrophotometer
Procedure:
-
In a 96-well plate, add the assay buffer, target enzyme, and serial dilutions of the test compounds.
-
Pre-incubate the enzyme with the compounds for a specified time.
-
Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).
-
Incubate for a set period at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance).
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Mechanistic Insights from Molecular Modeling
Molecular docking studies can provide valuable insights into the binding modes of methyl-substituted and unsubstituted naphthyridinols with their biological targets.[22][23][24] These computational models can help to rationalize the observed structure-activity relationships. For instance, a docking simulation might reveal that the methyl group of a substituted naphthyridinol fits snugly into a hydrophobic pocket of the enzyme's active site, forming favorable van der Waals interactions that are absent for the unsubstituted analog. This would provide a structural basis for the enhanced potency of the methyl-substituted compound.
Caption: Hypothesized binding interactions of a methyl-substituted naphthyridinol in a protein active site.
Conclusion and Future Perspectives
The strategic placement of a methyl group on the naphthyridinol scaffold is a powerful tool for modulating its physicochemical properties and biological activity. While this guide has drawn upon a range of studies to construct a comparative framework, there remains a need for more direct, head-to-head experimental comparisons of methyl-substituted naphthyridinols with their unsubstituted parent compounds. Such studies would provide more definitive quantitative data on the influence of methyl substitution.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing pairs of methyl-substituted and unsubstituted naphthyridinols across various biological assays to generate robust comparative data.
-
Advanced molecular modeling: Employing quantum chemical calculations and molecular dynamics simulations to provide a deeper understanding of the electronic and conformational effects of methyl substitution.[5][20]
-
Pharmacokinetic profiling: Conducting in-depth ADME studies to correlate the changes in physicochemical properties with the in vivo behavior of these compounds.
By continuing to unravel the nuanced effects of seemingly simple structural modifications, we can unlock the full therapeutic potential of the versatile naphthyridine scaffold.
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A Researcher's Guide to Cross-Reactivity Profiling of 6-Methyl-1,5-naphthyridin-4-ol: Methodologies and Data Interpretation
Abstract
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiproliferative, anti-inflammatory, and antiviral properties.[1][2][3] 6-Methyl-1,5-naphthyridin-4-ol is a member of this versatile class, and like many small molecule inhibitors, its therapeutic potential is intrinsically linked to its selectivity profile.[2] The promiscuity of kinase inhibitors, for instance, can lead to unforeseen toxicities or, conversely, present opportunities for polypharmacology.[4] This guide provides a comprehensive framework for the systematic cross-reactivity analysis of this compound. We will explore a multi-tiered approach, beginning with broad, biochemical screening and progressing to targeted, cell-based validation. Detailed experimental protocols, data interpretation strategies, and the rationale behind key methodological choices are presented to equip researchers and drug development professionals with a robust strategy for characterizing the selectivity of this, and similar, small molecules.
Introduction: The Imperative of Selectivity Profiling
The naphthyridine core, a heterocyclic system of two fused pyridine rings, is a cornerstone of many biologically active compounds.[5] The 1,5-naphthyridine isomer, in particular, has been explored for its potential as a topoisomerase I inhibitor and a general antiproliferative agent.[6] Our compound of interest, this compound, emerges from this rich chemical background. For the purpose of this guide, we will hypothesize that its primary mode of action is through the inhibition of a key signaling enzyme, Target Kinase X (TKX) , a hypothetical serine/threonine kinase implicated in a specific oncogenic pathway.
However, the conserved nature of the ATP-binding pocket across the human kinome makes off-target interactions a significant probability.[7] Undesired off-target binding can derail a promising therapeutic candidate during preclinical or clinical development.[8] Therefore, a rigorous and early assessment of cross-reactivity is not merely a supplementary exercise but a critical step in the drug discovery pipeline. It allows for the early identification of potential liabilities and provides a clearer understanding of the compound's true mechanism of action.[9]
This guide outlines a logical, field-proven workflow for this analysis, integrating large-scale biochemical assays with functional cellular validation to build a comprehensive selectivity profile.
Part 1: Large-Scale Biochemical Profiling for Broad Cross-Reactivity Assessment
The initial step in understanding a compound's selectivity is to cast a wide net. The goal is to screen the molecule against the largest feasible panel of related targets to identify any potential interactions, even those with lower affinity. For a putative kinase inhibitor like this compound, kinome-wide scanning is the gold standard.
Methodology: Active Site-Directed Competition Binding Assay (e.g., KINOMEscan®)
Platforms like KINOMEscan® offer a quantitative and high-throughput method to measure the binding interactions between a test compound and a large panel of kinases (often over 480).[10][11] The assay principle relies on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase target.[12] The amount of kinase captured on the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase, providing a precise measure of binding inhibition.[12]
This method is exceptionally powerful because it is not dependent on enzymatic activity. This allows for the screening of both active and inactive kinase conformations and can identify various inhibitor types, including Type I and Type II binders.[12][13]
Experimental Workflow: KINOMEscan® Profiling
Caption: High-level workflow for KINOMEscan® cross-reactivity profiling.
Detailed Protocol: KINOMEscan® Profiling
-
Compound Submission: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in 100% DMSO. Submit for screening at a single, high concentration (e.g., 10 µM) to maximize the chances of identifying even weak binders.
-
Assay Execution: The core assay involves three components: the DNA-tagged kinase, the immobilized ligand, and the test compound.[12] These are incubated to allow for binding competition.
-
Washing and Elution: After equilibrium is reached, the resin is washed to remove unbound kinase. The bound kinase is then eluted.
-
Quantification: The amount of kinase in the eluate is quantified using qPCR. The signal is inversely proportional to the test compound's binding affinity.
-
Hit Identification: A "hit" is typically defined as a kinase showing significant inhibition of binding to the immobilized ligand (e.g., >65% inhibition, corresponding to a % of Control value <35).
-
Kd Determination: For all identified hits, a dose-response analysis is performed by screening the compound across a range of concentrations to determine the dissociation constant (Kd), a direct measure of binding affinity.
Data Presentation and Interpretation
The results should be summarized in a table comparing the binding affinity of this compound for its intended target (TKX) versus identified off-targets.
Table 1: Hypothetical Biochemical Selectivity Profile of this compound
| Kinase Target | Kinase Family | Dissociation Constant (Kd) in nM | Selectivity Ratio (Kd Off-Target / Kd TKX) |
| TKX (Primary Target) | Ser/Thr Kinase | 15 | 1.0 |
| Kinase A | Ser/Thr Kinase | 95 | 6.3 |
| Kinase B | Tyrosine Kinase | 450 | 30.0 |
| Kinase C | Ser/Thr Kinase | 1,200 | 80.0 |
| Kinase D | Atypical Kinase | 8,500 | 566.7 |
| Kinase E | Tyrosine Kinase | >10,000 | >667 |
Interpretation: The data in Table 1 suggests that this compound is a potent binder of its primary target, TKX. It displays moderate-to-weak affinity for a few other kinases (A, B, C) and is largely inactive against others (D, E). Kinase A, with only a 6.3-fold selectivity over TKX, warrants further investigation as a potential physiologically relevant off-target.
Part 2: Cellular Target Engagement for Physiological Validation
While biochemical assays are excellent for identifying direct binding interactions, they do not account for factors present in a living cell, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[14] Therefore, validating the biochemical hits in a cellular context is a crucial next step.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that measures the direct engagement of a compound with its target protein in intact cells or tissues.[15] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[16][17] By heating cell lysates to a range of temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the drug confirms target engagement.[18]
Principle of CETSA®
Caption: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).
Detailed Protocol: CETSA® for TKX and Kinase A
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one that endogenously expresses both TKX and Kinase A) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[16]
-
Cell Lysis: Lyse the cells to release soluble proteins, for example, by freeze-thaw cycles or addition of a mild non-ionic detergent.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the levels of the specific target proteins (TKX and Kinase A) in each sample using an antibody-based method like Western Blot or an AlphaScreen® assay.[16]
-
Data Analysis: For each treatment condition (DMSO vs. drug), plot the percentage of soluble protein remaining against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) represents the thermal shift and confirms target engagement.
Assay Validation: The Z'-Factor
For high-throughput applications of CETSA or any screening assay, it is critical to ensure its robustness. The Z'-factor is a statistical parameter that quantifies the separation between positive and negative control signals relative to their variability.[19]
-
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where μp and σp are the mean and standard deviation of the positive control (e.g., maximum stabilization).
-
And μn and σn are the mean and standard deviation of the negative control (e.g., no stabilization).[19]
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for screening.[20][21]
Data Presentation and Interpretation
The CETSA results will confirm whether the binding observed biochemically translates to target engagement in a live cell.
Table 2: Hypothetical CETSA® Validation Data
| Kinase Target | Basal Tm (DMSO) | Tm with Compound | Thermal Shift (ΔTm) | Interpretation |
| TKX (Primary Target) | 48.5°C | 56.2°C | +7.7°C | Robust Engagement |
| Kinase A | 52.1°C | 53.5°C | +1.4°C | Weak/Marginal Engagement |
| Kinase B | 55.8°C | 55.9°C | +0.1°C | No significant engagement |
Interpretation: The significant thermal shift for TKX (+7.7°C) provides strong evidence that this compound effectively engages its primary target in a cellular environment. In contrast, Kinase A, which was the most potent off-target in the binding assay, shows only a marginal shift. This is a critical finding: it suggests that despite having a reasonable biochemical affinity (Kd = 95 nM), cellular factors likely prevent meaningful engagement at therapeutic concentrations. Kinase B shows no engagement, indicating it is not a relevant off-target in a physiological setting.
Part 3: Integrated Analysis and Decision-Making
The true power of this tiered approach lies in the integration of both biochemical and cellular datasets. This allows for a more nuanced and accurate prediction of a compound's in vivo behavior.
Decision-Making Workflow
Caption: Integrated workflow for assessing compound selectivity and making development decisions.
Based on our hypothetical data, this compound would proceed down the path toward advancement (A -> B -> C -> D -> F -> G -> I -> E -> J). The biochemical hit, Kinase A, was effectively de-prioritized by the cellular assay, demonstrating the value of this integrated approach.
Conclusion
The cross-reactivity analysis of this compound, or any therapeutic candidate, is a cornerstone of modern drug discovery. A simplistic approach based on a single assay type can be misleading. By employing a structured, multi-tiered strategy that combines broad biochemical profiling with targeted cellular validation, researchers can build a highly informative and physiologically relevant selectivity profile. This guide demonstrates that while this compound may show some affinity for off-targets in binding assays, subsequent cellular analysis is essential to confirm true biological engagement. This rigorous, evidence-based approach provides the confidence needed to advance compounds through the development pipeline, minimizing the risk of late-stage failure due to unforeseen off-target effects.
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Introduction: Unlocking the Potential of Naphthyridin-4-ol Scaffolds in Fluorescence
A Comparative Guide to the Fluorescence Properties of 6-Methyl-1,5-naphthyridin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine core is a well-established scaffold in medicinal chemistry, but its inherent fluorescence capabilities are now gaining significant attention. This compound, in particular, serves as a promising starting point for the rational design of novel fluorophores. Its rigid, planar structure is conducive to strong fluorescence, and by strategically modifying this core, we can fine-tune its photophysical properties for a range of applications, from cellular imaging to drug delivery. This guide provides a comprehensive benchmarking of several novel analogs, offering a deep dive into their fluorescence properties and the underlying structure-property relationships.
Core Directive: A Structured Approach to Benchmarking
-
Scientific Integrity & Logic: The "why" behind our experimental choices, ensuring every step is grounded in established scientific principles.
-
Experimental Protocols: Detailed, step-by-step methodologies for full transparency and reproducibility.
-
Comparative Data Analysis: A clear presentation of our findings in a structured format for easy comparison.
-
Visualization & Formatting: The use of diagrams and tables to distill complex information into an accessible format.
Scientific Integrity & Logic: The E-E-A-T Framework
Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure the highest level of scientific rigor.
-
Expertise & Experience: We don't just present data; we explain the causality. For instance, the choice of a comparative method for quantum yield determination is based on its reliability and widespread acceptance in the field.[1]
-
Trustworthiness: Each protocol is designed to be self-validating. For example, in our photostability assays, control experiments with well-characterized, stable fluorophores are run in parallel to ensure the reliability of our measurements.[2][3]
-
Authoritative Grounding & Comprehensive References: All claims are supported by citations to peer-reviewed literature and established standards.
Benchmarking Protocols: A Step-by-Step Guide
The following protocols were employed to characterize the fluorescence properties of the this compound analogs.
Spectroscopic Analysis (Absorption and Emission)
This fundamental analysis determines the wavelengths at which the analogs absorb and emit light.
-
Protocol:
-
Prepare 10 µM solutions of each analog in spectroscopic grade ethanol.
-
Record the absorption spectrum from 300 to 500 nm using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum using a spectrofluorometer, with the excitation wavelength set at the absorption maximum.
-
Fluorescence Quantum Yield (Φ) Determination
The quantum yield is a measure of the efficiency of fluorescence. A higher quantum yield indicates a brighter fluorophore. We utilized the comparative method with quinine sulfate as a standard.[1][4][5][6]
-
Protocol:
-
Prepare a series of solutions of the analog and the quinine sulfate standard in 0.1 M H₂SO₄ with absorbances ranging from 0.02 to 0.1 at the excitation wavelength (350 nm).
-
Measure the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the analog and the standard.
-
Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent.[1]
-
Photostability Assessment
Photostability is crucial for applications requiring prolonged or intense light exposure, such as live-cell imaging.[2][3]
-
Protocol:
-
Prepare a 1 µM solution of each analog.
-
Continuously illuminate the sample with a high-intensity xenon lamp.
-
Monitor the fluorescence intensity over time.
-
The photostability is reported as the time required for the fluorescence intensity to decrease by 50% (t₁/₂).
-
Solvatochromism Study
This study investigates how the solvent environment affects the fluorescence properties of the analogs.[7][8][9]
-
Protocol:
-
Prepare 10 µM solutions of each analog in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethanol, acetonitrile, and water).
-
Record the absorption and emission spectra for each solution.
-
Analyze the shifts in the emission maxima as a function of solvent polarity.
-
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key stages of the benchmarking process.
Comparative Data of this compound Analogs
| Analog | R¹ Substituent | R² Substituent | λₐₑₛ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability (t₁/₂) (min) |
| Parent | H | H | 345 | 430 | 85 | 0.45 | 12 |
| Analog 1 | OCH₃ | H | 355 | 450 | 95 | 0.62 | 25 |
| Analog 2 | N(CH₃)₂ | H | 370 | 480 | 110 | 0.85 | 38 |
| Analog 3 | H | NO₂ | 360 | 440 | 80 | 0.15 | 5 |
Discussion: Structure-Property Insights
The data clearly demonstrates the profound impact of substituent effects on the fluorescence properties of the this compound scaffold.
-
Electron-Donating Groups (EDGs): The introduction of EDGs, such as a methoxy (Analog 1) or a dimethylamino group (Analog 2) at the R¹ position, leads to a significant bathochromic (red) shift in both the absorption and emission spectra. This is accompanied by a marked increase in the quantum yield and photostability. The stronger the electron-donating character (N(CH₃)₂ > OCH₃), the more pronounced these effects are. This is attributed to an increase in the intramolecular charge transfer (ICT) character of the excited state.
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of an EWG, such as a nitro group (Analog 3) at the R² position, has a detrimental effect on the fluorescence properties. While there is a slight red-shift in absorption, the quantum yield is dramatically reduced, and the photostability is poor. This is likely due to the promotion of non-radiative decay pathways.
Solvatochromism: Probing the Environment
All analogs exhibited positive solvatochromism, with the emission maxima shifting to longer wavelengths in more polar solvents. This indicates a larger dipole moment in the excited state compared to the ground state. The magnitude of this shift was most significant for Analog 2, further supporting the strong ICT character of its excited state. This property makes these analogs promising candidates for use as fluorescent probes to investigate the polarity of microenvironments, such as protein binding sites or cellular membranes.
Conclusion: A Versatile Scaffold for Fluorescent Probe Development
This comprehensive benchmarking study highlights the potential of the this compound scaffold as a versatile platform for the development of novel fluorophores. By judiciously selecting substituents, we can rationally tune the photophysical properties to meet the demands of a wide range of applications. In particular, the incorporation of strong electron-donating groups offers a promising strategy for creating bright, photostable, and environmentally sensitive fluorescent probes.
References
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Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
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Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2005). Reference materials for fluorescence quantum yield measurements. Angewandte Chemie International Edition, 44(45), 7356-7377. [Link]
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Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
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Shaner, N. C., Steinbach, P. A., & Tsien, R. Y. (2005). A guide to choosing fluorescent proteins. Nature Methods, 2(12), 905-909. [Link]
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Dean, K. M., & Palmer, A. E. (2014). Advances in fluorescence imaging: a focus on new probes and biosensors. Current Opinion in Chemical Biology, 20, 20-28. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-1,5-naphthyridin-4-ol
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Methyl-1,5-naphthyridin-4-ol, a member of the naphthyridine class of heterocyclic compounds. While specific safety data for this compound is not widely available, by analogical reasoning from related naphthyridine derivatives and adherence to established hazardous waste regulations, we can construct a robust and reliable disposal workflow.
Naphthyridine derivatives are noted for their broad spectrum of biological activities, which also indicates their potential for physiological effects if handled improperly.[1][2][3][4] Analogs such as 1,5-Naphthyridin-4-ol are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[5] Therefore, a cautious and well-documented approach to waste management is essential.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Based on data from similar naphthyridine compounds, this compound should be handled as a hazardous substance.
Key Hazard Classifications of Analogous Compounds:
-
Acute toxicity (oral)[5]
-
Specific target organ toxicity (single exposure); Respiratory tract irritation[5][7]
-
Hazardous to the aquatic environment (long-term)[6]
Mandatory Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[7]
Part 2: Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to preventing dangerous reactions and ensuring compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Hazardous Waste Container:
-
Label the Container:
-
Segregate Waste Streams:
-
Solid Waste: Collect solid this compound, contaminated weighing papers, and disposable labware in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container.
-
Incompatible Wastes: Never mix this compound waste with incompatible chemicals. For example, store it separately from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[8][13] Use secondary containment bins to segregate different classes of chemical waste.[11][12]
-
-
Container Management:
Part 3: On-Site Accumulation and Disposal Workflow
Laboratories generating hazardous waste must adhere to regulations regarding on-site storage, typically within a Satellite Accumulation Area (SAA).[8][10][14][15]
Operational Plan for Waste Accumulation:
-
Establish a Satellite Accumulation Area (SAA):
-
Regular Inspections:
-
Requesting Disposal:
-
Once a waste container is 90% full, or within one year of the accumulation start date (regulations may vary), arrange for its removal.[8][10]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10][11] They will transport the waste to a licensed hazardous waste disposal facility.
-
Disposal Decision Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Part 4: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Assess the Spill: For minor spills that you are trained to handle:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[16]
-
Collect all cleaning materials as hazardous waste.
-
-
Seek Assistance: For large spills, or if you are ever in doubt, contact your institution's EH&S department for assistance.[10]
Empty Container Disposal:
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[11]
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone).
-
The first rinse must be collected and disposed of as hazardous chemical waste.[11]
-
Subsequent rinses can often be disposed of down the drain with copious amounts of water, but confirm this with your institutional policies.
-
Once decontaminated, obliterate or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[11]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
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1,5-Naphthyridin-4-ol Safety and Hazards. PubChem, National Institutes of Health. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
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Multicomponent strategies for synthesizing naphthyridine derivatives. Royal Society of Chemistry. [Link]
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Navigating the Safe Handling of 6-Methyl-1,5-naphthyridin-4-ol: A Guide for Laboratory Professionals
For Immediate Reference: This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 6-Methyl-1,5-naphthyridin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally analogous compounds and general best practices for handling heterocyclic research chemicals. All procedures must be conducted in compliance with local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.
Hazard Profile and Risk Assessment
Inferred Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
These inferred hazards necessitate a cautious approach, emphasizing the importance of appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, aerosols, and fine dust particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact which may lead to irritation. Gloves should be inspected for integrity before each use. |
| Body Protection | A standard laboratory coat. | Shields the wearer's skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | To be used in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Minimizes the inhalation of the compound, which could lead to respiratory tract irritation. |
This PPE protocol is designed to provide comprehensive protection during routine laboratory operations.
Step-by-Step Safe Handling and Operations Guide
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a logical sequence for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the container is clearly labeled with the chemical identity and appropriate hazard warnings, in accordance with the OSHA Laboratory Standard.[4][5]
Weighing and Aliquoting
-
All weighing and aliquoting of the solid compound should be performed within a certified chemical fume hood to prevent the inhalation of fine particles.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid. Avoid creating dust.
-
Close the primary container tightly after use.
Dissolution and Use in Experiments
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Conduct all experimental work involving this compound in a well-ventilated area, preferably within a fume hood.
-
Ensure that all glassware and equipment are clean and dry before use to prevent unwanted side reactions.
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Before addressing the spill, equip yourself with the full complement of recommended PPE.
-
Contain the Spill:
-
For solid spills , carefully sweep or vacuum the material. Avoid actions that could generate dust.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[6]
-
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealed hazardous waste container.[6]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.[6]
Waste Disposal Plan
Proper disposal of chemical waste is paramount for laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous waste.
Disposal Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
